molecular formula C10H17O4P-2 B15601844 Geranyl monophosphate

Geranyl monophosphate

Katalognummer: B15601844
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: FFOWJDCTFSWUMJ-JXMROGBWSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Geranyl phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of geranyl phosphate;  major species at pH 7.3. It is a conjugate base of a geranyl phosphate.

Eigenschaften

Molekularformel

C10H17O4P-2

Molekulargewicht

232.21 g/mol

IUPAC-Name

[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate

InChI

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/p-2/b10-7+

InChI-Schlüssel

FFOWJDCTFSWUMJ-JXMROGBWSA-L

Herkunft des Produkts

United States

Foundational & Exploratory

The Non-Canonical Pathway of Geranyl Monophosphate Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the biosynthesis of geranyl monophosphate (GP), a key intermediate in the production of the valuable monoterpene alcohol geraniol (B1671447) in some plant species. This document provides an in-depth overview of the non-canonical pathway involving the conversion of geranyl pyrophosphate (GPP) to GP by Nudix hydrolases, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound (GP) is a pivotal intermediate in an alternative, non-canonical pathway for geraniol biosynthesis, which diverges from the direct conversion of geranyl pyrophosphate (GPP) by geraniol synthases. This pathway, identified in plants such as Rosa hybrida (rose) and Camellia sinensis (tea), involves a two-step enzymatic process. First, a cytosolic Nudix hydrolase catalyzes the phosphohydrolysis of GPP to yield GP. Subsequently, a phosphatase dephosphorylates GP to produce geraniol. This guide elucidates the core components of this pathway, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for its study.

Introduction

Isoprenoids are a vast and diverse class of natural products synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] The condensation of IPP and DMAPP by geranyl pyrophosphate synthase (GPPS) produces geranyl pyrophosphate (GPP), the direct precursor for all monoterpenes.[2]

While the canonical pathway to the monoterpene alcohol geraniol involves the direct action of geraniol synthase (GES) on GPP, a non-canonical, two-step pathway has been discovered in the cytosol of certain plants.[1][3] This alternative route is the focus of this technical guide and involves the intermediate, this compound (GP).

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a critical step in this non-canonical route to geraniol. It is not a de novo synthesis pathway but rather a conversion of the readily available precursor, GPP.

Key Enzymes and Reactions

Two key enzymes orchestrate this pathway:

  • Nudix Hydrolase: A specific cytosolic Nudix hydrolase, such as RhNUDX1 in rose, catalyzes the hydrolysis of the pyrophosphate bond of GPP, releasing pyrophosphate and forming this compound.[3] These enzymes are characterized by a conserved "Nudix box" motif.[4]

  • Phosphatase: A yet to be fully characterized phosphatase then acts on this compound, removing the phosphate (B84403) group to yield the final product, geraniol.[1]

The overall reaction can be summarized as follows:

Step 1: Geranyl Pyrophosphate (GPP) + H₂O ---(Nudix Hydrolase)--> this compound (GP) + Pyrophosphate (PPi)

Step 2: this compound (GP) + H₂O ---(Phosphatase)--> Geraniol + Inorganic Phosphate (Pi)

Geranyl_Monophosphate_Biosynthesis cluster_precursor Precursor Synthesis (MVA/MEP Pathways) IPP Isopentenyl Pyrophosphate (IPP) GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) Nudix Nudix Hydrolase (e.g., RhNUDX1) GPP->Nudix H₂O PPi GP This compound (GP) Phosphatase Phosphatase GP->Phosphatase H₂O Pi Geraniol Geraniol GPPS->GPP Nudix->GP Phosphatase->Geraniol

Figure 1: The non-canonical this compound biosynthesis pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Nudix Hydrolases

EnzymeOrganismSubstrateKm (nM)kcat (s⁻¹)Reference
RhNUDX1Rosa hybridaGPP1400.02[5]
RhNUDX1Rosa hybridaFPP4800.0033[5]

Table 2: Kinetic Parameters of Related Phosphatases

EnzymeOrganismSubstrateApparent Km (mM)pH OptimumReference
GGPP Phosphatase (PI)Croton stellatopilosusGGPP0.26.0-6.5[6]
GGPP Phosphatase (PII)Croton stellatopilosusGGPP0.16.5-7.0[6]

Note: Kinetic data for a specific phosphatase acting on this compound is not yet available. The data presented is for a related geranylgeranyl diphosphate (B83284) phosphatase.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Recombinant Nudix Hydrolase Expression and Purification

This protocol describes the expression and purification of a His-tagged Nudix hydrolase from E. coli.

5.1.1 Experimental Workflow

Nudix_Purification_Workflow Start Clone Nudix hydrolase cDNA into pET vector with His-tag Transform Transform E. coli (e.g., BL21(DE3)) with the expression vector Start->Transform Culture Grow E. coli culture to mid-log phase (OD₆₀₀ ≈ 0.6) Transform->Culture Induce Induce protein expression with IPTG (e.g., 0.1-1 mM, 16-20°C, overnight) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Resuspend cell pellet in lysis buffer and lyse by sonication Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Purify Purify His-tagged protein using Ni-NTA affinity chromatography Clarify->Purify Elute Elute protein with imidazole (B134444) gradient Purify->Elute Analyze Analyze purified protein by SDS-PAGE Elute->Analyze End Store purified protein at -80°C Analyze->End

Figure 2: Workflow for recombinant Nudix hydrolase purification.

5.1.2 Detailed Protocol

  • Cloning: Subclone the coding sequence of the Nudix hydrolase into a pET-based expression vector containing an N- or C-terminal polyhistidine (His₆) tag.

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression plasmid.

  • Expression:

    • Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate overnight at 16-20°C with shaking.

  • Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analysis and Storage:

    • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

    • Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Store the purified enzyme in aliquots at -80°C.

Nudix Hydrolase Enzyme Assay

This protocol describes an assay to measure the activity of Nudix hydrolase on GPP by quantifying the product, this compound, using LC-MS/MS.

5.2.1 Assay Components

  • Enzyme: Purified recombinant Nudix hydrolase.

  • Substrate: Geranyl pyrophosphate (GPP).

  • Assay Buffer: 50 mM HEPES pH 8.0, 5 mM MgCl₂, 1 mM DTT.

  • Quenching Solution: Perchloric acid or other suitable acid.

5.2.2 Detailed Protocol

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer and the desired concentration of GPP (e.g., 1 µM).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified Nudix hydrolase to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water (A) and 0.1% ammonium hydroxide in acetonitrile/methanol (B).

    • Detect this compound using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific parent and daughter ion transitions for this compound will need to be determined empirically.

Phosphatase Assay for this compound

This protocol describes a colorimetric assay to measure phosphatase activity using this compound as the substrate and detecting the released inorganic phosphate.

5.3.1 Experimental Workflow

Phosphatase_Assay_Workflow Start Prepare reaction mix: Assay buffer, this compound (GP) AddEnzyme Add phosphatase enzyme source (e.g., purified enzyme or cell extract) Start->AddEnzyme Incubate Incubate at optimal temperature (e.g., 37°C) for a set time AddEnzyme->Incubate StopReaction Stop the reaction Incubate->StopReaction DetectPi Add Malachite Green reagent to detect released inorganic phosphate (Pi) StopReaction->DetectPi Measure Measure absorbance at ~620-650 nm DetectPi->Measure Calculate Calculate phosphatase activity based on a phosphate standard curve Measure->Calculate End Determine kinetic parameters Calculate->End

Figure 3: Workflow for a colorimetric phosphatase assay.

5.3.2 Detailed Protocol

  • Reaction Setup:

    • Prepare reaction mixtures in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂) and varying concentrations of this compound.

  • Enzyme Reaction:

    • Initiate the reactions by adding the phosphatase-containing sample (purified enzyme or cell extract).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined time.

  • Phosphate Detection:

    • Stop the reaction and detect the released inorganic phosphate using a commercially available Malachite Green-based phosphate assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm).

    • Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

    • Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration.

Conclusion

The biosynthesis of this compound via the action of Nudix hydrolases on geranyl pyrophosphate represents a significant alternative pathway for the production of geraniol in certain plants. This technical guide provides a foundational understanding of this non-canonical route, including the key enzymes, quantitative data, and detailed experimental protocols necessary for its investigation. Further research into this pathway, particularly the identification and characterization of the specific phosphatases involved, will provide a more complete picture and may open new avenues for the metabolic engineering of high-value isoprenoids in various biological systems.

References

Enzymatic Synthesis of Geranyl Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl monophosphate (GMP) is a key intermediate in the biosynthesis of various valuable natural products, including monoterpenoids and other secondary metabolites. Its targeted synthesis is of significant interest for applications in drug discovery, fragrance development, and biotechnology. This technical guide provides an in-depth overview of the enzymatic synthesis of GMP, focusing on a robust two-step biocatalytic process. The synthesis begins with the formation of geranyl pyrophosphate (GPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) catalyzed by geranyl pyrophosphate synthase (GPPS). Subsequently, GPP is selectively hydrolyzed to GMP by a Nudix hydrolase. This document details the experimental protocols for enzyme expression and purification, the two-step enzymatic synthesis, and the analytical quantification of the final product. Quantitative data on enzyme kinetics are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of the process.

Introduction

The biosynthesis of isoprenoids, a large and diverse class of natural products, relies on a series of prenyltransferase enzymes that assemble five-carbon isoprene (B109036) units. Geranyl pyrophosphate (GPP), a C10 isoprenoid, is a critical branching point in these pathways, serving as the direct precursor to all monoterpenes.[1][2][3] The enzymatic synthesis of its monophosphorylated derivative, this compound (GMP), offers a route to novel chemical entities and facilitates the study of downstream enzymatic transformations.

Recent discoveries have elucidated a non-canonical pathway for the formation of monoterpene alcohols via a monophosphate intermediate.[4][5] This involves the hydrolysis of GPP to GMP by a specific class of enzymes known as Nudix hydrolases.[4][5][6] This guide focuses on a two-step enzymatic approach to produce GMP, leveraging the high specificity and efficiency of biocatalysis.

Biosynthetic Pathway of this compound

The enzymatic synthesis of GMP is accomplished through a two-step process, starting from the universal isoprenoid precursors, IPP and DMAPP. These precursors are themselves synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[7]

Step 1: Geranyl Pyrophosphate (GPP) Synthesis

Geranyl pyrophosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form GPP.[8] This reaction requires the presence of a divalent cation, typically magnesium (Mg²⁺), as a cofactor.[9][10]

Step 2: this compound (GMP) Synthesis

A Nudix hydrolase, such as RhNUDX1 from Rosa hybrida, catalyzes the phosphohydrolysis of GPP to yield GMP and inorganic phosphate.[6][11] This reaction proceeds with high specificity for the pyrophosphate bond, leaving the geranyl moiety intact.

Below is a diagram illustrating the biosynthetic pathway from the central isoprenoid precursors to GMP.

GPP_to_GMP_Pathway cluster_precursors Isoprenoid Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS + Mg²⁺ GMP This compound (GMP) GPP->GMP Nudix Hydrolase (e.g., RhNUDX1)

Figure 1: Biosynthetic pathway for this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the enzymes involved in the synthesis of GMP. This data is essential for optimizing reaction conditions and for comparative analysis of enzymes from different sources.

EnzymeSource OrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Optimal pH
Geranyl Pyrophosphate Synthase (GPPS) Micrococcus luteusIsopentenyl pyrophosphate8-7.7
Dimethylallyl pyrophosphate62-
Vitis viniferaIsopentenyl pyrophosphate8.5--
Dimethylallyl pyrophosphate56.8-
Nudix Hydrolase (RhNUDX1) Rosa hybridaGeranyl pyrophosphate0.140.028.0
Farnesyl pyrophosphate0.480.0033

Table 1: Michaelis-Menten Constants and Optimal pH for Key Enzymes.

EnzymeSource OrganismMolecular Weight (kDa)Quaternary Structure
Geranyl Pyrophosphate Synthase (GPPS) Lithospermum erythrorhizon73-
Vitis vinifera66-68Monomer
Mentha spicata (Spearmint)68 (native)Heterodimer (28 & 37)
Nudix Hydrolase (RhNUDX1) Rosa hybrida--

Table 2: Physical Properties of Key Enzymes.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of GMP.

Experimental Workflow

The overall experimental workflow for the two-step enzymatic synthesis of GMP is depicted below.

experimental_workflow cluster_enzymes Enzyme Preparation cluster_synthesis Two-Step Enzymatic Synthesis cluster_analysis Product Analysis expr_gpps Expression of recombinant GPPS puri_gpps Purification of GPPS expr_gpps->puri_gpps gpp_synthesis Step 1: GPP Synthesis (IPP + DMAPP + GPPS) puri_gpps->gpp_synthesis expr_nudix Expression of recombinant Nudix Hydrolase puri_nudix Purification of Nudix Hydrolase expr_nudix->puri_nudix gmp_synthesis Step 2: GMP Synthesis (GPP + Nudix Hydrolase) puri_nudix->gmp_synthesis gpp_synthesis->gmp_synthesis sample_prep Sample Preparation gmp_synthesis->sample_prep hplc_analysis HPLC-MS/MS Analysis sample_prep->hplc_analysis quantification Quantification of GMP hplc_analysis->quantification

Figure 2: Experimental workflow for GMP synthesis.
Protocol 1: Expression and Purification of Recombinant Geranyl Pyrophosphate Synthase (GPPS)

This protocol is adapted from methods for expressing and purifying prenyltransferases.[15]

  • Gene Synthesis and Cloning: Synthesize the coding sequence for GPPS (e.g., from Salvia officinalis) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

  • Transformation: Transform E. coli BL21(DE3) cells with the GPPS expression plasmid.

  • Expression:

    • Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C for 16-20 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, then sonicate the cells to lyse them completely.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification (His-tag Affinity Chromatography):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged GPPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect the fractions and analyze by SDS-PAGE to confirm purity.

  • Buffer Exchange: Dialyze the purified GPPS against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: Expression and Purification of Recombinant Nudix Hydrolase (e.g., RhNUDX1)

This protocol is based on general methods for Nudix hydrolase expression.[5]

  • Gene Synthesis and Cloning: Synthesize the coding sequence for RhNUDX1 with codon optimization for E. coli and clone into an expression vector like pET-28a(+).

  • Expression and Purification: Follow the same steps as outlined in Protocol 4.2 for GPPS expression and purification. The buffer systems may need to be optimized based on the specific properties of the Nudix hydrolase.

Protocol 3: Two-Step Enzymatic Synthesis of this compound (GMP)

This protocol outlines the sequential enzymatic reactions to produce GMP.

Step 1: Enzymatic Synthesis of Geranyl Pyrophosphate (GPP)

  • Reaction Mixture: Prepare the reaction mixture in a total volume of 1 mL containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM Isopentenyl pyrophosphate (IPP)

    • 1 mM Dimethylallyl pyrophosphate (DMAPP)

    • 5 µg of purified recombinant GPPS

  • Incubation: Incubate the reaction mixture at 30°C for 4 hours.

  • Enzyme Inactivation: Stop the reaction by heating at 80°C for 10 minutes, followed by centrifugation to pellet the denatured enzyme. The supernatant containing GPP can be used directly in the next step.

Step 2: Enzymatic Conversion of GPP to this compound (GMP)

  • Reaction Mixture: To the supernatant from the GPP synthesis reaction, add:

    • 5 µg of purified recombinant Nudix hydrolase (e.g., RhNUDX1)

    • Adjust the pH to 8.0 with Tris-HCl if necessary.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold ethanol (B145695) and incubating at -20°C for 30 minutes to precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the mixture to remove the precipitated protein. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Protocol 4: HPLC-MS/MS Analysis of this compound (GMP)

This method is adapted from protocols for analyzing related phosphorylated isoprenoids.[4]

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute GMP. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of GMP to a specific product ion. The exact m/z values will need to be determined by infusing a GMP standard.

  • Quantification: Generate a standard curve using known concentrations of a purified GMP standard. Quantify the amount of GMP in the enzymatic reaction samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The synthesis of the precursors for GMP, IPP, and DMAPP, occurs through two primary metabolic pathways: the Mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the non-mevalonate or Methylerythritol Phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.[6][12]

metabolic_pathways cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva Multiple Steps IPP_mva IPP mva->IPP_mva Multiple Steps isomerase Isopentenyl Pyrophosphate Isomerase IPP_mva->isomerase pyruvate Pyruvate mep MEP pyruvate->mep g3p Glyceraldehyde-3-P g3p->mep IPP_mep IPP mep->IPP_mep Multiple Steps DMAPP_mep DMAPP mep->DMAPP_mep Multiple Steps IPP_mep->isomerase gpps Geranyl Pyrophosphate Synthase (GPPS) IPP_mep->gpps DMAPP_mep->gpps isomerase->IPP_mep isomerase->DMAPP_mep GPP Geranyl Pyrophosphate (GPP) gpps->GPP nudix Nudix Hydrolase GMP This compound (GMP) nudix->GMP GPP->nudix

Figure 3: Overview of metabolic pathways leading to GMP.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By employing a two-step biocatalytic cascade involving geranyl pyrophosphate synthase and a Nudix hydrolase, GMP can be produced with high specificity under mild reaction conditions. The detailed protocols for enzyme preparation, synthesis, and analysis, along with the summarized quantitative data and pathway diagrams, offer a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development. Further optimization of this enzymatic system, including enzyme engineering and process intensification, holds the potential for the efficient and sustainable production of GMP and its derivatives.

References

The Enigmatic Role of Geranyl Monophosphate in Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl monophosphate (GP), a phosphorylated derivative of the monoterpene alcohol geraniol (B1671447), occupies a largely unexplored niche in the landscape of secondary metabolism. While its diphosphorylated counterpart, geranyl diphosphate (B83284) (GPP), is unequivocally established as the central precursor to the vast and diverse class of monoterpenoids, the specific functions of GP remain poorly defined. This technical guide synthesizes the current understanding of GPP-centric secondary metabolism and, through analogical evidence from related isoprenoid pathways, elucidates the hypothetical formation, potential functions, and analytical considerations for this compound. This document provides researchers and drug development professionals with a foundational understanding of this understudied molecule, highlighting critical knowledge gaps and opportunities for future investigation into its potential regulatory or metabolic roles.

Introduction to Geranyl Diphosphate (GPP) as the Cornerstone of Monoterpenoid Biosynthesis

Secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial roles in ecological interactions and defense mechanisms. Among these, terpenoids are the largest and most diverse class of natural products. Monoterpenoids (C10), in particular, are significant components of essential oils and are widely used in the flavor, fragrance, and pharmaceutical industries.

The biosynthesis of all monoterpenoids originates from a single precursor molecule: geranyl diphosphate (GPP). GPP is formed through the head-to-tail condensation of two five-carbon isoprenoid units, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP)[1]. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS)[2][3]. In plants, the precursors DMAPP and IPP are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[4]. GPP destined for monoterpene synthesis is primarily produced in the plastids by the MEP pathway[5].

Biosynthetic Pathways of Geranyl Diphosphate

The formation of GPP is a critical control point in monoterpenoid biosynthesis. The two primary pathways leading to its precursors are outlined below.

The Mevalonate (MVA) Pathway

The MVA pathway, typically operating in the cytosol of plants, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP. An isomerase then converts a portion of the IPP to DMAPP.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, located in the plastids of plant cells, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic steps then leads to the formation of both IPP and DMAPP. This pathway is the primary source of precursors for monoterpene, diterpene, and carotenoid biosynthesis in plants.

The final step in GPP synthesis is the condensation of DMAPP and IPP, catalyzed by GPPS.

GPP_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp_mva IPP mevalonate->ipp_mva dmapp_mva DMAPP ipp_mva->dmapp_mva Isomerase pyruvate Pyruvate + Glyceraldehyde-3-P mep MEP pyruvate->mep ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP mep->dmapp_mep gpps Geranyl Diphosphate Synthase (GPPS) ipp_mep->gpps IPP dmapp_mep->gpps DMAPP gpp Geranyl Diphosphate (GPP) gpps->gpp

Figure 1: Biosynthesis of Geranyl Diphosphate (GPP).

Geranyl Diphosphate as a Precursor to Monoterpenes

GPP is the universal substrate for a class of enzymes known as monoterpene synthases (TPSs). These enzymes catalyze the conversion of the linear GPP molecule into a vast array of cyclic and acyclic monoterpene structures. The reaction mechanism typically involves the ionization of the diphosphate group from GPP, generating a geranyl cation. This highly reactive intermediate can then undergo a series of complex intramolecular rearrangements, including cyclizations, hydride shifts, and rearrangements, before the reaction is terminated by deprotonation or the addition of a water molecule[6][7]. This enzymatic versatility is the source of the immense chemical diversity observed in the monoterpenoid family. For instance, in caraway, GPP is first cyclized to (+)-limonene, which is then hydroxylated to (+)-trans-carveol and subsequently oxidized to (+)-carvone[8].

Monoterpene_Synthesis gpp Geranyl Diphosphate (GPP) tps Monoterpene Synthase (TPS) gpp->tps geranyl_cation Geranyl Cation (Intermediate) tps->geranyl_cation Ionization (-OPP) rearrangements Cyclizations, Hydride Shifts, Rearrangements geranyl_cation->rearrangements monoterpenes Diverse Monoterpenes (e.g., Limonene (B3431351), Pinene, Geraniol) rearrangements->monoterpenes Deprotonation or Water Capture

Figure 2: General pathway for monoterpene synthesis from GPP.

This compound: A Hypothetical Player

Direct evidence for a functional role of this compound (GP) in secondary metabolism is currently lacking in the scientific literature. However, its existence and potential involvement can be inferred from studies on the chemically related molecule, geranylgeranyl diphosphate (GGPP), a C20 isoprenoid precursor.

Formation of this compound

A recent study successfully developed a method to quantify GGPP and its hydrolysis product, geranylthis compound (GGP), in tomato fruit[9][10]. The study highlighted that sample preparation is key to prevent the artificial hydrolysis of GGPP to GGP. This finding strongly suggests that GPP, which has a similar chemical structure, is also susceptible to hydrolysis, which would yield this compound (GP) and inorganic phosphate (B84403). This hydrolysis could occur spontaneously under certain conditions or be catalyzed by non-specific phosphatases within the cell.

Additionally, some enzymes, such as geraniol synthase, are classified as geranyl diphosphate diphosphatases, which hydrolyze GPP to geraniol and pyrophosphate[11]. While this specific enzyme does not produce GP, the existence of enzymes that act on the phosphate moieties of GPP opens the possibility for other phosphatases that may catalyze the formation of GP.

GP_Formation gpp Geranyl Diphosphate (GPP) phosphatase Phosphatase (Hypothetical) or Spontaneous Hydrolysis gpp->phosphatase gp This compound (GP) pi Inorganic Phosphate (Pi) phosphatase->gp phosphatase->pi

Figure 3: Hypothetical formation of this compound (GP).
Potential Functions of this compound

While speculative, several potential roles for GP in secondary metabolism can be proposed:

  • Metabolic Intermediate or Degradation Product: GP may simply be a transient intermediate in the degradation of GPP. Its presence in tissues could reflect the rate of GPP turnover.

  • Regulatory Molecule: Phosphorylated intermediates can act as allosteric regulators of enzyme activity. It is conceivable that GP could inhibit or activate enzymes in the terpenoid biosynthetic pathway, such as GPPS or terpene synthases, thereby modulating the flux of carbon into monoterpene production. Studies have shown that inert analogues of GPP can be potent inhibitors of monoterpene cyclases[12]. While GP itself has not been tested in this capacity, this remains a plausible regulatory mechanism.

  • Precursor for Other Compounds: Although GPP is the established precursor for monoterpenes, GP could potentially be a substrate for other, yet unidentified, enzymes that lead to novel secondary metabolites.

Quantitative Data

Currently, there is a lack of quantitative data on the endogenous concentrations of this compound in any biological system. However, data for the closely related geranyl diphosphate and geranylthis compound are available and provide a useful reference.

Table 1: Concentrations of GPP and GGP in Plant Tissues

CompoundPlant SpeciesTissueConcentrationReference
Geranylgeranyl Diphosphate (GGPP)Solanum lycopersicum (Tomato)Ripe Fruit (Wild-Type)~150 pmol/g fresh weight[9][10]
Geranylthis compound (GGP)Solanum lycopersicum (Tomato)Ripe Fruit (Wild-Type)~50 pmol/g fresh weight[9][10]

Note: Data for this compound (GP) is not currently available.

Experimental Protocols

The direct quantification of this compound has not been extensively reported. However, the methodology developed for the analysis of geranylthis compound (GGP) can be adapted for GP analysis[9][10]. The following is a proposed protocol based on this established method.

Proposed Protocol for Quantification of this compound by UHPLC-MS/MS

Objective: To extract and quantify this compound (GP) from plant tissue.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Lyophilizer

  • Extraction solvent: Acetonitrile:water (80:20, v/v)

  • Internal standard (e.g., a deuterated analog of GP, if available)

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical standards of this compound

Methodology:

  • Sample Collection and Quenching: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

  • Lyophilization: Lyophilize the frozen tissue to dryness. This step is crucial for accurate quantification and sample stability.

  • Extraction: a. Weigh the lyophilized tissue (e.g., 20 mg). b. Add a known amount of internal standard. c. Add 1 mL of ice-cold extraction solvent (acetonitrile:water, 80:20). d. Homogenize the sample using a bead beater or similar equipment. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Collect the supernatant for analysis.

  • UHPLC-MS/MS Analysis: a. Chromatographic Separation:

    • Column: A C18 reversed-phase column suitable for polar and nonpolar compounds (e.g., an ethylene-bridged C18 column).
    • Mobile Phase A: Water with a suitable modifier for good peak shape (e.g., 0.05% ammonia (B1221849) for alkaline conditions).
    • Mobile Phase B: Acetonitrile.
    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute GP. b. Mass Spectrometry Detection:
    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific precursor-to-product ion transitions for GP and the internal standard need to be determined using authentic standards.

  • Quantification: a. Generate a calibration curve using a series of dilutions of the GP analytical standard. b. Calculate the concentration of GP in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental_Workflow start Plant Tissue Collection quench Quench in Liquid Nitrogen start->quench lyophilize Lyophilization quench->lyophilize extract Extraction with Acetonitrile/Water lyophilize->extract centrifuge Centrifugation extract->centrifuge analyze UHPLC-MS/MS Analysis centrifuge->analyze quantify Quantification analyze->quantify end Results quantify->end

Figure 4: Workflow for this compound Quantification.

Conclusion and Future Directions

Geranyl diphosphate is a pivotal molecule in secondary metabolism, serving as the direct precursor to a vast array of monoterpenoids. In contrast, the role of this compound remains largely undefined and represents a significant knowledge gap. Based on strong analogical evidence from the metabolism of geranylgeranyl diphosphate, it is highly probable that this compound is formed in biological systems, likely through the hydrolysis of GPP.

Future research should focus on several key areas:

  • Detection and Quantification: The development and application of sensitive analytical methods, such as the one proposed here, are essential to determine the natural occurrence and concentration of GP in various organisms.

  • Enzymatic Formation: Identifying the specific phosphatases or other enzymes responsible for the formation of GP from GPP will be crucial to understanding its metabolic context.

  • Functional Characterization: Investigating the potential of GP to act as a regulatory molecule by testing its inhibitory or activatory effects on key enzymes in the terpenoid pathway is a critical next step.

  • Metabolic Fate: Determining if GP is a substrate for any downstream enzymes could uncover novel biosynthetic pathways.

Elucidating the function of this compound will not only provide a more complete picture of terpenoid metabolism but may also reveal new targets for metabolic engineering and the development of novel therapeutic agents. The information presented in this guide serves as a foundation for these future investigations into this enigmatic molecule.

References

Geranyl Monophosphate as a Precursor to Monoterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoids represent a diverse class of natural products with significant applications in the pharmaceutical, fragrance, and food industries. The biosynthesis of these valuable compounds originates from the fundamental C10 precursor, geranyl pyrophosphate (GPP). This technical guide provides an in-depth exploration of the biosynthesis of monoterpenoids, with a specific focus on the role of geranyl pyrophosphate. It will clarify the distinction between geranyl monophosphate (GP) and geranyl pyrophosphate (GPP), detailing the enzymatic conversion of GPP into a wide array of cyclic and acyclic monoterpenoid skeletons. This guide also offers comprehensive experimental protocols for the chemical synthesis of GPP, the expression and purification of recombinant monoterpene synthases, and the analysis of monoterpenoids using gas chromatography-mass spectrometry (GC-MS). Furthermore, quantitative data on enzyme kinetics and product yields are presented in structured tables for comparative analysis. Finally, the regulation of monoterpenoid biosynthesis and the application of metabolic engineering for the enhanced production of therapeutic monoterpenoids are discussed.

Introduction: Geranyl Pyrophosphate as the Cornerstone of Monoterpenoid Biosynthesis

Monoterpenoids are a class of terpenes built from two isoprene (B109036) units, resulting in a C10 molecular skeleton. Their vast structural diversity and potent biological activities have made them a focal point of research and development. The central precursor for all regular monoterpenoids is geranyl pyrophosphate (GPP) , not this compound (GP).[1][2] GPP is an allylic diphosphate (B83284) ester that serves as the substrate for a wide range of monoterpene synthases (MTSs). This compound, on the other hand, is a hydrolysis product of GPP and is not the direct precursor for these enzymatic reactions. In fact, monophosphate esters of geraniol (B1671447) are significantly less effective as inhibitors of monoterpene cyclases compared to their pyrophosphate counterparts, highlighting the critical role of the pyrophosphate moiety in enzyme recognition and catalysis.[3]

GPP is synthesized in plants, bacteria, and fungi through the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), two universal C5 isoprenoid building blocks. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS).[4][5] The subsequent conversion of GPP by various monoterpene synthases leads to the formation of a plethora of linear, monocyclic, and bicyclic monoterpenoids.[1]

Biosynthetic Pathways

The biosynthesis of monoterpenoids is a multi-step process that begins with the formation of GPP and culminates in a diverse array of final products.

Formation of Geranyl Pyrophosphate

The synthesis of GPP is a head-to-tail condensation of DMAPP and IPP, catalyzed by GPPS.[4] This enzyme directs the electrophilic attack of the C1 of DMAPP onto the C4 of IPP, followed by the elimination of a proton to form the trans-double bond characteristic of geranyl pyrophosphate.

GPP_Synthesis cluster_reactants Precursors DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPPS Geranyl Pyrophosphate Synthase (GPPS) DMAPP->GPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPPS->GPP Condensation

Fig. 1: Enzymatic synthesis of Geranyl Pyrophosphate (GPP).
Conversion of Geranyl Pyrophosphate to Monoterpenoids

Monoterpene synthases (MTSs) are the key enzymes responsible for the remarkable diversity of monoterpenoid structures. These enzymes catalyze the ionization of the pyrophosphate group from GPP, generating a highly reactive geranyl cation. This carbocation can then undergo a series of complex intramolecular reactions, including cyclizations, hydride shifts, and rearrangements, before the reaction is terminated by deprotonation or the addition of a nucleophile like water.[6][7]

The initial ionization of GPP is often preceded by an isomerization to linalyl pyrophosphate (LPP), which allows for the necessary bond rotations for cyclization.[8] The specific folding of the substrate within the enzyme's active site dictates the ultimate structure of the monoterpenoid product.

Monoterpene_Synthesis GPP Geranyl Pyrophosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation Ionization (-OPP) LPP Linalyl Pyrophosphate (LPP) Geranyl_Cation->LPP Isomerization Acyclic_Monoterpenes Acyclic Monoterpenes (e.g., Myrcene, Geraniol) Geranyl_Cation->Acyclic_Monoterpenes Deprotonation/ Hydration Cyclic_Intermediates Cyclic Carbocation Intermediates LPP->Cyclic_Intermediates Cyclization Monocyclic_Monoterpenes Monocyclic Monoterpenes (e.g., Limonene (B3431351), Menthol) Cyclic_Intermediates->Monocyclic_Monoterpenes Rearrangement/ Deprotonation Bicyclic_Monoterpenes Bicyclic Monoterpenes (e.g., Pinene, Camphor) Cyclic_Intermediates->Bicyclic_Monoterpenes Further Cyclization/ Rearrangement

Fig. 2: Generalized pathways from GPP to different monoterpenoid classes.

Quantitative Data

The efficiency and product specificity of monoterpene biosynthesis are determined by the kinetic properties of the enzymes involved and the metabolic flux through the pathway.

Kinetic Parameters of Monoterpene Synthases

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical parameters for understanding the affinity of an enzyme for its substrate and its catalytic efficiency.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Major Product(s)Reference
(-)-Limonene SynthaseMentha spicataGPP1.40.04(-)-Limonene[9]
(+)-α-Pinene SynthaseAbies grandisGPP2.50.06(+)-α-Pinene, (+)-β-Pinene[9]
1,8-Cineole SynthaseSalvia officinalisGPP3.10.051,8-Cineole[10]
Geraniol SynthaseOcimum basilicumGPP10.20.21Geraniol[10]
(-)-endo-Fenchol SynthaseFoeniculum vulgareGPP0.70.03(-)-endo-Fenchol[10]
Product Yields from Metabolically Engineered Microorganisms

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-level production of various monoterpenoids.

MonoterpenoidHost OrganismEngineering StrategyTiterReference
LimoneneE. coliMevalonate pathway, limonene synthase3.6 g/L[11]
GeraniolS. cerevisiaeEngineered FPPS, geraniol synthase293 mg/L[12]
α-PineneE. coliMevalonate pathway, GPPS-PS fusion0.97 g/L[13]
GeraniolE. coliMevalonate pathway, optimized GPPS1119 mg/L[14]
Sabinene (B1680474)S. cerevisiaeEngineered FPPS, sabinene synthase17.5 mg/L[15]

Experimental Protocols

Chemical Synthesis of Trisammonium Geranyl Diphosphate

This protocol is adapted from the procedure described by Woodside, Huang, and Poulter.

Materials:

Procedure:

  • Synthesis of Geranyl Chloride: a. Dissolve NCS in anhydrous DCM and cool to -20°C. b. Add DMS dropwise and stir for 10 minutes. c. Add geraniol dropwise and stir for 2 hours at -20°C. d. Allow the reaction to warm to room temperature and wash with saturated NaCl. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain geranyl chloride.

  • Synthesis of Geranyl Pyrophosphate: a. Dissolve tris(tetrabutylammonium) hydrogen pyrophosphate in anhydrous acetonitrile. b. Add geranyl chloride and stir at room temperature for 3-4 hours. c. Remove the solvent under reduced pressure. d. Purify the crude product by cellulose chromatography using a mobile phase of acetonitrile:isopropyl alcohol:50 mM ammonium bicarbonate. e. Lyophilize the fractions containing GPP to obtain trisammonium geranyl diphosphate.

GPP_Synthesis_Workflow start Start geraniol_to_chloride Convert Geraniol to Geranyl Chloride (NCS, DMS in DCM) start->geraniol_to_chloride wash_dry Wash with NaCl and Dry (Na2SO4) geraniol_to_chloride->wash_dry concentrate_gc Concentrate to obtain Geranyl Chloride wash_dry->concentrate_gc gpp_synthesis React Geranyl Chloride with Tris(tetrabutylammonium) hydrogen pyrophosphate in Acetonitrile concentrate_gc->gpp_synthesis remove_solvent Remove Solvent gpp_synthesis->remove_solvent chromatography Purify by Cellulose Chromatography remove_solvent->chromatography lyophilize Lyophilize to obtain Trisammonium Geranyl Diphosphate chromatography->lyophilize end End lyophilize->end

Fig. 3: Workflow for the chemical synthesis of GPP.
Expression and Purification of Recombinant Monoterpene Synthase in E. coli

This is a general protocol that can be adapted for various monoterpene synthases.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the MTS gene (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Transformation and Expression: a. Transform the expression vector into competent E. coli cells. b. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. c. Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. c. Clarify the lysate by centrifugation. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove unbound proteins. f. Elute the His-tagged MTS with elution buffer. g. Analyze the purified protein by SDS-PAGE.

Protein_Purification_Workflow start Start transform Transform E. coli with Expression Vector start->transform culture Grow E. coli Culture transform->culture induce Induce Protein Expression with IPTG culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Lyse Cells by Sonication harvest->lyse clarify Clarify Lysate by Centrifugation lyse->clarify affinity_chrom Ni-NTA Affinity Chromatography clarify->affinity_chrom wash Wash Column affinity_chrom->wash elute Elute Protein wash->elute analyze Analyze by SDS-PAGE elute->analyze end End analyze->end

Fig. 4: Workflow for recombinant MTS expression and purification.
Monoterpene Synthase Enzyme Assay and GC-MS Analysis

Materials:

  • Purified monoterpene synthase

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)

  • Geranyl pyrophosphate (GPP) substrate

  • Organic solvent for extraction (e.g., hexane (B92381) or pentane)

  • Internal standard (e.g., isobutylbenzene)

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

  • Enzyme Assay: a. Set up the reaction mixture containing assay buffer, purified enzyme, and GPP in a glass vial. b. Overlay the reaction with the organic solvent containing the internal standard to trap volatile products. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours). d. Stop the reaction by vortexing to extract the monoterpenoid products into the organic layer.

  • GC-MS Analysis: a. Analyze the organic layer by GC-MS. b. A typical temperature program for monoterpene analysis starts at a low temperature (e.g., 40-60°C), ramps up to a higher temperature (e.g., 200-250°C), and holds for a period to ensure elution of all compounds.[16][17] c. Identify the monoterpenoid products by comparing their mass spectra and retention times to authentic standards. d. Quantify the products based on the peak area relative to the internal standard.

Regulation of Monoterpenoid Biosynthesis

The production of monoterpenoids in plants is tightly regulated at multiple levels to ensure that these compounds are synthesized in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

Transcriptional Regulation

The expression of genes encoding GPPS and MTSs is a key regulatory point. Several families of transcription factors have been shown to regulate monoterpene biosynthesis, including:

  • AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are often involved in stress responses and can regulate the expression of terpene synthase genes.[18]

  • bHLH (basic Helix-Loop-Helix): Members of this family are known to be involved in the jasmonate signaling pathway, which often induces the production of defense-related secondary metabolites, including monoterpenoids.[6][19]

  • MYB: This large family of transcription factors is involved in a wide range of plant processes, including the regulation of secondary metabolism.[19][20]

  • WRKY: These transcription factors are also commonly associated with plant defense responses and have been shown to regulate the expression of terpene synthase genes.[18][21]

Transcriptional_Regulation Environmental_Cues Environmental Cues (e.g., Herbivory, Pathogen Attack) Hormonal_Signals Hormonal Signals (e.g., Jasmonic Acid) Environmental_Cues->Hormonal_Signals TFs Transcription Factors (AP2/ERF, bHLH, MYB, WRKY) Hormonal_Signals->TFs Promoters Promoters of GPPS and MTS Genes TFs->Promoters Bind to Gene_Expression Gene Expression Promoters->Gene_Expression Activate/ Repress Enzymes GPPS and MTS Enzymes Gene_Expression->Enzymes Leads to Monoterpenoids Monoterpenoid Biosynthesis Enzymes->Monoterpenoids Catalyze

Fig. 5: Transcriptional regulation of monoterpenoid biosynthesis.
Metabolic Regulation

The flux of precursors into the monoterpenoid pathway is also a critical control point. The expression and activity of GPPS can be regulated to control the supply of GPP.[14] In some cases, feedback inhibition of enzymes in the upstream isoprenoid pathway by downstream products may also play a regulatory role.[22]

Relevance to Drug Development

Monoterpenoids exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development.[23] These activities include:

  • Anticancer: Compounds like limonene and perillyl alcohol have shown promise in preclinical and clinical studies.

  • Antimicrobial: Many essential oils rich in monoterpenoids have potent antibacterial and antifungal properties.

  • Anti-inflammatory: Monoterpenoids such as 1,8-cineole and borneol have demonstrated anti-inflammatory effects.

  • Analgesic: Menthol is a well-known analgesic used in topical preparations.

  • Neuroprotective: Some monoterpenoids are being investigated for their potential in treating neurodegenerative diseases.

The low natural abundance of many valuable monoterpenoids has driven the development of metabolic engineering strategies to produce these compounds in microbial or plant-based systems.[24][25] By expressing the relevant biosynthetic genes in hosts like E. coli or S. cerevisiae, it is possible to achieve high-titer production of specific monoterpenoids.[26][27][28] These biotechnological approaches offer a sustainable and scalable platform for the production of monoterpenoid-based pharmaceuticals.[29]

Conclusion

Geranyl pyrophosphate is the central precursor in the biosynthesis of the vast and diverse class of monoterpenoids. Understanding the enzymatic conversion of GPP into these valuable natural products is crucial for their exploitation in various applications, particularly in drug development. This technical guide has provided a comprehensive overview of the biosynthetic pathways, quantitative data, and experimental protocols relevant to the study of monoterpenoids. The continued exploration of the regulation of these pathways and the advancement of metabolic engineering techniques will undoubtedly unlock the full potential of monoterpenoids as a source of novel therapeutics.

References

The Genesis of a Terpene Building Block: A Technical Guide to the Discovery and Isolation of Geranyl Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl monophosphate (GMP), a key intermediate in the expansive isoprenoid biosynthetic pathway, serves as a fundamental building block for a diverse array of natural products. While its diphosphorylated counterpart, geranyl diphosphate (B83284) (GPP), often takes the spotlight as the direct precursor to monoterpenes, the discovery and isolation of GMP are intrinsically linked to the foundational research that unraveled the complexities of terpene biosynthesis. This technical guide provides a comprehensive overview of the historical context, isolation methodologies, and analytical characterization of this compound. It is intended to be a valuable resource for researchers in natural product chemistry, enzymology, and drug development, offering detailed experimental protocols and a clear visualization of the biochemical landscape in which GMP plays a crucial role.

Introduction: The Isoprenoid Pathway and the Emergence of Geranyl Phosphates

The story of this compound is woven into the larger narrative of isoprenoid chemistry, a field that has blossomed from early structural elucidations of terpenes to a deep understanding of their intricate biosynthetic origins. Terpenes, a vast class of over 30,000 natural products, were initially recognized for their composition from isoprene-like five-carbon units.[1] The pioneering work of Leopold Ružička in the 1920s on the "isoprene rule" laid the groundwork for understanding the assembly of these molecules.[2] However, the true biosynthetic building blocks were later identified as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][3]

The condensation of IPP and DMAPP gives rise to geranyl diphosphate (GPP), the direct precursor to all monoterpenes and monoterpenoids.[3] The discovery and characterization of the enzymes responsible for this condensation, namely geranyl diphosphate synthase (GPPS), were pivotal moments in biochemistry.[4] While the primary focus was on GPP, the existence and importance of its monophosphorylated form, this compound (GMP), became evident through studies of enzymatic hydrolysis and chemical synthesis. GMP is often formed by the hydrolysis of GPP and is a key substrate for various in vitro enzymatic assays and a target for analytical method development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its isolation, purification, and analysis.

PropertyValueSource
Chemical Formula C10H19O4P[5]
Molecular Weight 234.23 g/mol [5]
Monoisotopic Mass 234.1020956083 Daltons
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate (B84403)[5]
Synonyms Geranyl phosphate, (E)-geranyl phosphate, trans-geranyl phosphate[5]
SMILES CC(=CCCC(=CCOP(=O)(O)O)C)C
InChIKey FFOWJDCTFSWUMJ-JXMROGBWSA-N[5]

Core Experimental Protocols

The isolation and analysis of this compound, often in tandem with its diphosphate precursor, rely on a combination of enzymatic reactions, chemical synthesis, and advanced analytical techniques.

Enzymatic Synthesis of Geranyl Diphosphate (Precursor to GMP)

The biosynthesis of GPP is catalyzed by geranyl diphosphate synthase (GPPS), which condenses one molecule of dimethylallyl diphosphate (DMAPP) with one molecule of isopentenyl diphosphate (IPP).

Protocol: In Vitro Enzymatic Synthesis of Geranyl Diphosphate

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a total volume of 100 µL:

    • 25 mM Mopso buffer (pH 7.0) containing 10% glycerol, 10 mM MgCl₂, and 1 mM DTT.

    • 10 µM Dimethylallyl diphosphate (DMAPP).

    • 7 µM [4-¹⁴C]Isopentenyl diphosphate (IPP) for radiolabeling and quantification, or unlabeled IPP for non-radioactive assays.

    • 10 µL of purified geranyl diphosphate synthase (GPPS) enzyme preparation.

  • Incubation: Overlay the reaction mixture with 1 mL of pentane (B18724) to trap volatile products and incubate for 1 hour at 31°C.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding 10 µL of 3 N HCl.

    • Allow acid hydrolysis to proceed for 20 minutes at 31°C to convert diphosphates to their corresponding alcohols for easier extraction and analysis.

    • Vortex the tube to partition the resulting geraniol (B1671447) into the pentane layer.

    • Remove the pentane layer and extract the remaining aqueous phase with 2 mL of diethyl ether.

    • Combine the organic extracts.

  • Analysis: Analyze the products by gas chromatography-mass spectrometry (GC-MS) or quantify radioactivity by liquid scintillation counting.

Isolation and Purification of this compound

GMP can be isolated from biological samples or enzymatic reactions, often alongside other isoprenoid phosphates. Modern methods utilize high-performance liquid chromatography.

Protocol: HPLC-Based Purification of Isoprenoid Phosphates

This protocol is adapted for the separation of various isoprenoid phosphates and can be optimized for the specific isolation of GMP.

  • Sample Preparation:

    • For biological samples, such as plant tissues, homogenize approximately 20 mg of fresh weight in an isopropanol-containing buffer.

    • For enzymatic reactions, terminate the reaction and centrifuge to remove any precipitates.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM NH₄HCO₃ in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile allows for the separation of isoprenoid phosphates of varying chain lengths and phosphorylation states. A typical gradient might run from 5% to 95% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 210 nm or, for enhanced sensitivity and identification, coupling to a mass spectrometer (LC-MS).

  • Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by a standard or by mass spectrometry.

  • Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase.

Analytical Characterization of this compound

Confirmation of the identity and purity of isolated GMP is crucial.

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Dissolve the purified GMP in a suitable solvent, such as a mixture of acetonitrile and water.

  • LC-MS/MS System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.05% NH₄OH.

    • Mobile Phase B: Acetonitrile with 0.05% NH₄OH.

    • Gradient: A rapid gradient optimized for the separation of short-chain isoprenoid phosphates.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GMP to ensure high selectivity and sensitivity.

  • Data Analysis: Compare the retention time and mass fragmentation pattern of the sample with that of a purified GMP standard for unambiguous identification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Overview of the Isoprenoid Biosynthesis Pathways.

GMP_Isolation_Workflow start Biological Sample or Enzymatic Reaction extraction Extraction with Isopropanol Buffer start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Reversed-Phase HPLC (C18 Column) supernatant->hplc fraction_collection Fraction Collection (based on retention time) hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization pure_gmp Purified Geranyl Monophosphate lyophilization->pure_gmp analysis LC-MS/MS Analysis (Identification & Purity) pure_gmp->analysis

Caption: Experimental Workflow for the Isolation of GMP.

Conclusion

While the precise moment of the "discovery" of this compound may not be a singular event, its identity and importance have emerged from the rich history of terpene and isoprenoid research. The methodologies developed for the synthesis, isolation, and characterization of its more abundant precursor, geranyl diphosphate, have been directly applicable to GMP. For contemporary researchers, a robust toolkit of enzymatic, chromatographic, and mass spectrometric techniques allows for the precise study of this fundamental building block. A thorough understanding of the principles and protocols outlined in this guide will empower scientists and drug development professionals to further explore the roles of this compound in biological systems and to harness its potential in various applications.

References

chemical properties and structure of geranyl monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl monophosphate (GP) is a vital intermediate in the intricate web of isoprenoid biosynthesis. As the monophosphate ester of the acyclic monoterpene alcohol geraniol (B1671447), it occupies a crucial position in the metabolic pathways leading to a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the chemical properties, structure, and biological significance of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biochemical pathways and workflows.

Chemical Properties and Structure

This compound is an organic compound classified as a polyprenol phosphate (B84403). It is structurally derived from geraniol, a common monoterpene, through the phosphorylation of its primary hydroxyl group.

Structure and Identification

The chemical structure of this compound is characterized by a ten-carbon chain with two double bonds at positions 2 and 6, and a phosphate group attached to the first carbon. The stereochemistry of the double bond at position 2 is typically in the trans or (E) configuration.

IdentifierValue
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dien-1-yl] dihydrogen phosphate
Molecular Formula C₁₀H₁₉O₄P[1]
Molecular Weight 234.23 g/mol [1]
Canonical SMILES CC(=CCC/C(=C/COP(=O)(O)O)/C)C
InChI Key FFOWJDCTFSWUMJ-JXMROGBWSA-N
Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings.

PropertyValueNotes
pKa Predicted values for the phosphate group are approximately 1-2 for the first dissociation and 6-7 for the second, by analogy with similar organic monophosphates.Experimental data is not readily available.
Aqueous Solubility Sparingly soluble in water. Oxygenated terpenes are generally more soluble than their hydrocarbon counterparts.[2][3][4]Solubility is expected to be pH-dependent due to the ionizable phosphate group.
Stability Susceptible to hydrolysis of the phosphate ester bond, particularly under acidic or strongly basic conditions and at elevated temperatures.The stability of phosphate esters is influenced by pH and temperature.

Biological Role and Signaling Pathways

While geranyl diphosphate (B83284) (GPP) is widely recognized as the central precursor for the biosynthesis of all monoterpenes, the direct biological roles of this compound are less well-defined but are emerging in specific metabolic contexts.[5][6][7][8][9][10]

Role in Plant Metabolism

In some plant species, such as roses, a Nudix hydrolase has been identified that catalyzes the conversion of geranyl diphosphate to this compound.[10] This suggests a potential alternative pathway for the regulation of geraniol formation, which is a key component of floral scent. The this compound is then likely dephosphorylated by a phosphatase to yield geraniol.

plant_metabolism GPP Geranyl Diphosphate GP This compound GPP->GP Geraniol Geraniol GP->Geraniol Nudix Nudix Hydrolase Nudix->GPP Phosphatase Phosphatase Phosphatase->GP

Figure 1. Proposed pathway of geraniol formation via this compound in certain plants.
Potential Role as an Enzyme Substrate and Inhibitor

This compound can act as a substrate for certain enzymes. For instance, it may be utilized by isopentenyl phosphate kinases in engineered enzymatic systems for the synthesis of longer-chain isoprenoid diphosphates.[1] Additionally, monophosphate esters of geraniol have been shown to act as inhibitors of carbocyclases, enzymes involved in the synthesis of cyclic monoterpenes.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound in a research setting.

Chemical Synthesis of this compound

A common method for the synthesis of this compound is the phosphorylation of geraniol.

Protocol: Phosphorylation of Geraniol

  • Materials: Geraniol, phosphoryl chloride (POCl₃) or another suitable phosphorylating agent, a non-polar aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane), a tertiary amine base (e.g., triethylamine (B128534) or pyridine) to act as a proton scavenger, and an aqueous solution for quenching (e.g., saturated sodium bicarbonate).

  • Procedure: a. Dissolve geraniol and the tertiary amine base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C). b. Slowly add the phosphorylating agent dropwise to the stirred solution. c. Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of the aqueous quenching solution. e. Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent to recover any remaining product. f. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

synthesis_workflow Start Geraniol + Phosphorylating Agent Reaction Reaction in Anhydrous Solvent with Base (0°C) Start->Reaction Quench Aqueous Quench Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Figure 2. General workflow for the chemical synthesis of this compound.
Purification by Ion-Exchange Chromatography

Due to the charged nature of the phosphate group, ion-exchange chromatography is an effective method for the purification of this compound.[12][13][14][15][16]

Protocol: Anion-Exchange Chromatography

  • Stationary Phase: A strong or weak anion-exchange resin (e.g., quaternary ammonium (B1175870) or diethylaminoethyl functionalized).

  • Mobile Phase: A buffered aqueous solution with an increasing salt gradient (e.g., ammonium bicarbonate or sodium chloride).

  • Procedure: a. Equilibrate the anion-exchange column with the starting buffer (low salt concentration). b. Dissolve the crude this compound in the starting buffer and load it onto the column. c. Wash the column with the starting buffer to remove any unbound impurities. d. Elute the bound this compound by applying a linear or step gradient of increasing salt concentration. e. Collect fractions and analyze them for the presence of the product using a suitable analytical technique (e.g., TLC or HPLC-MS). f. Pool the fractions containing pure this compound and desalt if necessary (e.g., by lyophilization if a volatile salt like ammonium bicarbonate is used).

Analytical Methods

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the analysis and quantification of this compound.[17][18]

  • Chromatography: Reversed-phase chromatography using a C18 column is often suitable.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used to detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Vinyl protons: Signals for the protons on the double bonds are expected in the region of 5.0-5.5 ppm.

  • Methylene (B1212753) protons adjacent to the phosphate group: A doublet is expected around 4.5 ppm due to coupling with the phosphorus atom.

  • Other methylene protons: Signals will appear in the 2.0-2.2 ppm region.

  • Methyl protons: Singlets for the three methyl groups will be present around 1.6-1.7 ppm.

¹³C NMR:

  • Olefinic carbons: Resonances for the carbons of the double bonds are expected in the range of 120-145 ppm.

  • Carbon adjacent to the phosphate group: A signal around 65 ppm is anticipated.

  • Other aliphatic carbons: Signals will be found in the 16-40 ppm range.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (234.23 g/mol ) may be observed, although it could be weak or absent due to the lability of the molecule.

  • Key Fragments:

    • Loss of the phosphate group (H₃PO₄, 98 Da) leading to a fragment at m/z 136, corresponding to the geranyl cation.

    • Cleavage of the C-O bond, resulting in a fragment at m/z 153 (geranyl portion) or m/z 81 (phosphate portion).

    • Further fragmentation of the geranyl cation would lead to characteristic terpene fragmentation patterns.

Infrared (IR) Spectroscopy
  • O-H stretch (phosphate): A broad band in the region of 2500-3300 cm⁻¹.

  • C=C stretch: A peak around 1670 cm⁻¹.

  • P=O stretch: A strong absorption band in the 1250-1300 cm⁻¹ region.

  • P-O-C stretch: Bands in the 1000-1150 cm⁻¹ range.

  • C-H stretches: Peaks just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H.

Applications in Drug Development and Research

This compound and its derivatives hold potential in various areas of research and drug development.

  • Enzyme Inhibition Studies: As demonstrated, it can be used to probe the active sites and mechanisms of enzymes involved in terpene metabolism.[11]

  • Precursor for Bio-engineered Synthesis: It can serve as a precursor in chemoenzymatic synthesis strategies to produce more complex isoprenoids with potential therapeutic activities.[1]

  • Development of Analytical Standards: Pure this compound is essential as a reference standard for the accurate quantification of this metabolite in biological samples.

Conclusion

This compound, while less studied than its diphosphate counterpart, is a molecule of significant interest in the field of isoprenoid biochemistry. Its role as a metabolic intermediate and its potential as a tool in enzymatic studies and bio-engineering underscore the need for a deeper understanding of its chemical and biological properties. This technical guide has synthesized the available information and provided a framework for its synthesis, purification, and analysis, aiming to facilitate further research and application of this important biomolecule. As analytical techniques become more sensitive and metabolic pathways are further elucidated, the full scope of this compound's significance in biology and its potential in drug development will undoubtedly continue to expand.

References

The Divergent Roles of Geranyl Monophosphate and Geranyl Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl diphosphate (B83284) (GPP) is a pivotal intermediate in the vast and intricate world of isoprenoid biosynthesis, serving as the direct precursor to all monoterpenes and as a building block for larger isoprenoids. In contrast, geranyl monophosphate (GMP) emerges primarily as a transient intermediate in the catabolism of GPP, particularly in the context of geraniol (B1671447) formation. This in-depth technical guide delineates the distinct roles of these two phosphorylated geranyl moieties, providing a comprehensive overview of their biosynthesis, enzymatic interactions, and biological significance. The document further details experimental protocols for their study and presents key quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

The isoprenoid biosynthetic pathway is a fundamental metabolic route responsible for the synthesis of a diverse array of natural products, with over 35,000 identified molecules to date. These compounds play critical roles in various biological processes, from membrane integrity and electron transport to signaling and plant defense[1][2]. Central to this pathway are the phosphorylated derivatives of the C10 monoterpene, geraniol. Geranyl diphosphate (GPP) is a well-established, key branch-point intermediate, while the role of this compound (GMP) is less prominent and primarily understood as a product of GPP hydrolysis. This guide provides a detailed technical exploration of the distinct functions and metabolic fates of GPP and GMP.

Geranyl Diphosphate (GPP): The Central Precursor

Geranyl diphosphate is the pyrophosphate ester of geraniol and a crucial intermediate in the biosynthesis of a vast number of isoprenoids. It is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a reaction catalyzed by geranyl diphosphate synthase (GPPS)[3][4].

Biosynthesis of Geranyl Diphosphate

The universal five-carbon precursors for all isoprenoids, IPP and DMAPP, are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway[5][6]. In eukaryotes, the MVA pathway is cytosolic, while the MEP pathway operates in the plastids of plants and in most bacteria[5].

The formation of GPP is a key step in the elongation of the isoprenoid chain. The enzyme geranyl diphosphate synthase (GPPS), a type of prenyltransferase, catalyzes the head-to-tail condensation of DMAPP and IPP[3][4].

  • Reaction: Dimethylallyl diphosphate + Isopentenyl diphosphate → Geranyl diphosphate + Pyrophosphate

The regulation of GPPS is a critical control point in balancing the metabolic flux towards different classes of terpenes[7][8].

Role of GPP in Monoterpene Synthesis

GPP is the immediate and universal precursor for all monoterpenes (C10)[9][10]. Monoterpene synthases (TPSs) utilize GPP as a substrate to generate the vast diversity of cyclic and acyclic monoterpene structures through a series of complex carbocation-driven reactions[11][12]. The initial step involves the ionization of GPP, followed by intramolecular cyclization, rearrangements, and termination steps[3].

GPP as an Intermediate for Larger Isoprenoids

In addition to its role in monoterpene synthesis, GPP serves as an intermediate in the formation of larger isoprenoid precursors. Farnesyl diphosphate (FPP; C15) is synthesized by the addition of another IPP molecule to GPP, a reaction catalyzed by FPP synthase[13]. Subsequently, geranylgeranyl diphosphate (GGPP; C20) is formed by the addition of an IPP molecule to FPP, catalyzed by GGPP synthase[14]. These longer-chain isoprenoids are precursors to sesquiterpenes, diterpenes, sterols, carotenoids, and are also involved in protein prenylation[15][16].

This compound (GMP): An Intermediate in GPP Catabolism

In contrast to the central biosynthetic role of GPP, this compound (GMP) is primarily recognized as an intermediate in the enzymatic hydrolysis of GPP. There is currently no substantial evidence to suggest that GMP has a distinct signaling or regulatory function analogous to cyclic nucleotides like cGMP or AMP.

Formation of this compound

The formation of GMP from GPP is catalyzed by specific phosphohydrolases. A notable example is the Nudix hydrolase 1 (RhNUDX1) from rose (Rosa hybrid), which has been characterized as a geranyl diphosphate phosphohydrolase[17]. This enzyme specifically cleaves the terminal phosphate (B84403) from GPP to yield GMP and inorganic phosphate[1][17].

  • Reaction: Geranyl diphosphate + H₂O → this compound + Phosphate

Importantly, RhNUDX1 does not further hydrolyze GMP to geraniol, indicating that the dephosphorylation of GPP to geraniol can be a two-step process in certain biological contexts[17].

Other phosphatases have also been shown to act on GPP. An insect farnesyl pyrophosphate phosphatase from Aedes aegypti (AaFPPase-2) can hydrolyze GPP to geraniol, with GMP as an intermediate[18]. Similarly, the bacterial alkaline phosphatase PhoA from E. coli has been demonstrated to convert GPP to geraniol[14][19].

Role of GMP as a Metabolic Intermediate

The primary established role of GMP is as a transient intermediate in the pathway leading to the formation of the monoterpene alcohol, geraniol, from GPP[20]. This two-step dephosphorylation pathway involves the initial conversion of GPP to GMP by a phosphohydrolase, followed by the action of a second phosphatase to produce geraniol from GMP[7][21].

This pathway represents an alternative to the direct conversion of GPP to geraniol by some geraniol synthases that belong to the terpene synthase family[9].

Quantitative Data

The following tables summarize key quantitative data related to geranyl diphosphate and the enzymes involved in its metabolism. Data for this compound is limited due to its transient nature as a metabolic intermediate.

Enzyme Organism Substrate K_m_ (µM) k_cat_ (s⁻¹) Reference(s)
Geranyl Diphosphate Phosphohydrolase (RhNUDX1)Rosa hybridGeranyl Diphosphate0.140.02[17]
Geranyl Diphosphate Phosphohydrolase (RhNUDX1)Rosa hybridFarnesyl Diphosphate0.480.0033[17]
Geranylgeranyl Diphosphate Phosphatase (PI)Croton stellatopilosusGeranylgeranyl Diphosphate200Not Reported[3]
Geranylgeranyl Diphosphate Phosphatase (PII)Croton stellatopilosusGeranylgeranyl Diphosphate100Not Reported[3]

Table 1: Kinetic Parameters of Enzymes Acting on Isoprenoid Diphosphates.

Cell Line Compound Basal Level (pmol/10⁶ cells) Treatment Fold Change Reference(s)
RPMI-8226 (Multiple Myeloma)GPP~0.05Lovastatin>50% decrease[7]
RPMI-8226 (Multiple Myeloma)GPP~0.05Zoledronic Acid16-fold increase[7]
U266 (Multiple Myeloma)GPP~0.03Zoledronic Acid107-fold increase[7]
H929 (Multiple Myeloma)GPP~0.02Zoledronic AcidNot Reported[7]

Table 2: Cellular Concentrations of Geranyl Diphosphate.

Experimental Protocols

Enzymatic Assay for Geranyl Diphosphate Synthase (GPPS)

This protocol is adapted from the method described for the characterization of GPPS from spearmint[4].

Materials:

  • Enzyme preparation (purified or cell-free extract)

  • Mopso buffer (25 mM, pH 7.0) containing 10% glycerol, 10 mM MgCl₂, and 1 mM DTT

  • Dimethylallyl diphosphate (DMAPP) solution (e.g., 1 mM stock)

  • [4-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) solution (e.g., 0.5 mM stock with known specific activity)

  • Pentane (B18724)

  • 3 N HCl

  • Diethyl ether

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 70 µL of Mopso buffer, 10 µL of enzyme preparation, and water to a final volume of 90 µL.

  • Initiate the reaction by adding 10 µL of a solution containing DMAPP and [¹⁴C]IPP to achieve final concentrations of 10 µM and 7 µM, respectively. The total reaction volume is 100 µL.

  • Overlay the reaction mixture with 1 mL of pentane to trap volatile products.

  • Incubate at 31°C for 1 hour.

  • Stop the reaction and hydrolyze the remaining allylic diphosphates by adding 10 µL of 3 N HCl. Incubate for 20 minutes at 31°C.

  • Vortex the mixture to partition the hydrolyzed radioactive products into the pentane layer.

  • Transfer the pentane layer to a new tube. Extract the remaining aqueous phase with 2 mL of diethyl ether.

  • Combine the organic extracts.

  • Quantify the radioactivity in the combined organic extract using liquid scintillation counting.

  • Calculate the enzyme activity based on the specific activity of the [¹⁴C]IPP substrate.

Assay for Phosphatase Activity on Geranyl Diphosphate

This protocol is based on the method used to characterize phosphatases acting on GPP[14].

Materials:

  • Enzyme preparation (purified or cell-free extract)

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgSO₄ solution (100 mM)

  • ZnSO₄ solution (500 µM)

  • Geranyl diphosphate (GPP) solution (e.g., 500 µM stock)

  • Hexane (B92381) or ethyl acetate (B1210297) for extraction

  • Internal standard (e.g., nerol (B1678202) or linalool)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture in a final volume of 500 µL containing 1 M Tris-HCl (pH 8.0), 10 mM MgSO₄, 50 µM ZnSO₄, and the enzyme extract (approximately 0.5 mg of protein).

  • Initiate the reaction by adding GPP to a final concentration of 5 µM.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding an equal volume of hexane or ethyl acetate containing a known amount of an internal standard.

  • Vortex vigorously to extract the geraniol product.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the geraniol produced.

  • Quantify the amount of geraniol by comparing its peak area to that of the internal standard.

Chemical Synthesis of Trisammonium Geranyl Diphosphate

This is a summary of the procedure described in Organic Syntheses[22]. This synthesis involves the reaction of geranyl chloride with tris(tetrabutylammonium) hydrogen pyrophosphate, followed by ion exchange chromatography to obtain the trisammonium salt. This method provides a higher yield and purity compared to older methods involving condensation of geraniol with inorganic phosphate.

Signaling Pathways and Experimental Workflows

GPP_Biosynthesis_and_Metabolism cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA MVA_pathway Multiple Steps Acetyl-CoA->MVA_pathway IPP Isopentenyl Diphosphate (IPP) MVA_pathway->IPP Pyruvate Pyruvate MEP_pathway Multiple Steps Pyruvate->MEP_pathway G3P Glyceraldehyde-3-P G3P->MEP_pathway MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase (GPPS) DMAPP->GPP Geranyl Diphosphate Synthase (GPPS) Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthases FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP Synthase (+ IPP) GMP This compound (GMP) GPP->GMP Nudix Hydrolase (e.g., RhNUDX1) Geraniol Geraniol GMP->Geraniol Phosphatase

Biosynthesis and major metabolic fates of Geranyl Diphosphate (GPP).

GPP_Hydrolysis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation start Incubate GPP with Phosphatase Enzyme (e.g., PhoA, RhNUDX1 + another phosphatase) stop_reaction Stop reaction and extract with organic solvent (e.g., hexane) start->stop_reaction gcms GC-MS Analysis stop_reaction->gcms Analyze organic extract quantify Identify and Quantify Geraniol and/or This compound gcms->quantify kinetics Determine Enzyme Kinetics (if varying substrate concentration) quantify->kinetics

Experimental workflow for analyzing GPP hydrolysis.

Conclusion

Geranyl diphosphate and this compound occupy vastly different positions in the landscape of isoprenoid metabolism. GPP is a cornerstone of biosynthesis, a highly regulated precursor that dictates the flow of carbon into a multitude of essential compounds, most notably the monoterpenes. Its central role makes the enzymes that produce and consume it attractive targets for metabolic engineering and drug development. In stark contrast, GMP is an intermediate in the catabolic breakdown of GPP. While the enzymatic machinery for its formation and subsequent hydrolysis to geraniol is present in various organisms, a broader biological or signaling function for GMP has not been established. Understanding the distinct roles of these two molecules is crucial for researchers in the fields of biochemistry, natural product chemistry, and drug discovery, as it clarifies the metabolic logic underlying the vast diversity of isoprenoids. Future research may yet uncover novel roles for isoprenoid monophosphates, but based on current knowledge, their significance lies primarily in the context of their diphosphate precursors' metabolism.

References

The Emerging Role of Geranyl Monophosphate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl monophosphate (GP), a C10 isoprenoid, has traditionally been overshadowed by its more extensively studied precursor, geranyl diphosphate (B83284) (GPP). However, recent discoveries have illuminated the natural occurrence of GP in organisms and hinted at its potential physiological significance. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, known natural occurrences, and potential functions. We consolidate available data, propose detailed experimental protocols for its study, and present visual workflows and pathway diagrams to facilitate further research into this emerging molecule of interest. While the body of knowledge on GP is still developing, this guide aims to be a foundational resource for researchers in cellular biology, biochemistry, and drug development.

Introduction

Isoprenoids are a vast and diverse class of organic molecules that play critical roles in all domains of life. Geranyl diphosphate (GPP), a central intermediate in the isoprenoid biosynthesis pathway, is the precursor to a myriad of monoterpenes and other essential metabolites[1]. The dephosphorylation of GPP to geraniol (B1671447) is a key step in the formation of many volatile organic compounds, particularly in plants. For years, this conversion was thought to occur primarily through the action of terpene synthases. However, emerging evidence has identified a non-canonical pathway involving the hydrolysis of GPP to this compound (GP) as an intermediate[2][3]. This discovery has opened new avenues of research into the potential biological roles of GP itself, beyond being a simple metabolic intermediary. This guide will synthesize the current knowledge on the natural occurrence of GP, its biosynthesis, and the analytical methods for its detection and quantification.

Biosynthesis of this compound

The formation of this compound is intrinsically linked to the well-established terpenoid biosynthesis pathways. The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plants and in most bacteria[2][4].

Geranyl diphosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 molecule, GPP[1]. The subsequent conversion of GPP to GP is catalyzed by a specific class of enzymes known as Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases[2][3].

GPP_to_GP_Pathway cluster_MEP_MVA MEP/MVA Pathways IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP  GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP  GPP Synthase GP This compound (GP) GPP->GP  Nudix Hydrolase (e.g., RhNUDX1, CsNUDX1-cyto) Monoterpenes Monoterpenes GPP->Monoterpenes Terpene Synthases Geraniol Geraniol GP->Geraniol Endogenous Phosphatase

Nudix hydrolases are a large family of enzymes known to hydrolyze a wide range of nucleoside diphosphate derivatives[5]. Specific Nudix hydrolases, such as RhNUDX1 in Rosa hybrida and CsNUDX1-cyto in Camellia sinensis (tea plant), have been shown to exhibit high substrate specificity for GPP, catalyzing its hydrolysis to GP and inorganic phosphate[2][3][6]. This enzymatic step is crucial for the production of geraniol in a non-canonical, cytosolic pathway in these plants[2][3].

Natural Occurrence of this compound

The documented natural occurrence of free this compound is currently limited to the plant kingdom. However, the widespread presence of Nudix hydrolases across all domains of life suggests that GP may be a more common metabolite than currently appreciated[1][5].

Plants

The most definitive evidence for the natural occurrence of GP comes from studies on roses (Rosa hybrida) and tea plants (Camellia sinensis)[2][3]. In these species, GP is an intermediate in a cytosolic pathway for geraniol biosynthesis, a key component of their floral scent and aroma[2][3]. The enzyme responsible, a Nudix hydrolase, specifically hydrolyzes GPP to GP, which is then dephosphorylated by an endogenous phosphatase to yield geraniol[2][3][6].

Bacteria

While free this compound has not been directly quantified in bacteria, the discovery of geranylated RNA in several bacterial species, including Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella enterica, points towards the existence of a mechanism for geranyl group transfer[6][7]. The SelU enzyme, in the presence of GPP, can produce geranylated tRNA[6][7]. Although this process involves the transfer of the geranyl moiety and not the formation of free GP, it highlights the utilization of geranyl compounds in bacterial systems. Further research is needed to investigate the potential for GPP hydrolysis to GP by bacterial Nudix hydrolases.

Fungi and Animals

To date, there is no direct evidence for the natural occurrence of free this compound in fungal or animal cells. The focus of research in these organisms has been on the roles of GPP and its downstream products, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), in protein prenylation and other essential cellular processes[8][9]. However, the presence of a diverse array of Nudix hydrolases in these kingdoms suggests that the potential for GP formation should not be dismissed and warrants investigation[1].

Physiological Role and Signaling Potential

The physiological role of this compound is an area of active investigation. Currently, its most well-defined function is as an intermediate in the biosynthesis of geraniol in plants[2][3].

Given the established roles of other monophosphate nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), as second messengers in signal transduction pathways, it is plausible that GP could have similar signaling functions[10]. The enzymatic production of GP from GPP by Nudix hydrolases could represent a regulated step, with the resulting GP acting as a signaling molecule to modulate downstream cellular processes. This remains a key area for future research.

Hypothetical_GP_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone, Stress) Receptor Membrane Receptor Extracellular_Signal->Receptor Nudix_Hydrolase Nudix Hydrolase Receptor->Nudix_Hydrolase Activation GPP_Pool Geranyl Diphosphate (GPP) Pool GP This compound (GP) GPP_Pool->GP Hydrolysis Nudix_Hydrolase->GP Effector_Protein Effector Protein (e.g., Kinase, Ion Channel) GP->Effector_Protein Binding/Modulation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Effector_Protein->Cellular_Response

Quantitative Data

Currently, there is a lack of published quantitative data on the endogenous concentrations of this compound in any organism. The development and application of sensitive and specific analytical methods, such as the one proposed in this guide, are crucial for obtaining this vital information. Quantitative analysis will be essential to understand the metabolic flux through the GP pathway and to investigate its potential signaling roles.

Experimental Protocols

The analysis of this compound presents challenges due to its polar nature and likely low endogenous concentrations. The following proposed protocol is based on methodologies developed for the analysis of the structurally similar compound, geranylthis compound (GGP), and other polar metabolites[11][12][13].

Extraction of this compound

GP_Extraction_Workflow Start Biological Sample (e.g., Plant Tissue, Cell Culture) Homogenization Homogenization in Acidified Methanol (B129727)/Water Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 or Anion Exchange) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in LC-MS Grade Solvent Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Materials:

  • Biological sample (e.g., flash-frozen plant tissue, cell pellet)

  • Extraction solvent: Acidified methanol:water (e.g., 80:20, v/v with 0.1% formic acid)[13]

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode anion exchange)

  • Elution solvent (appropriate for the chosen SPE cartridge)

  • Nitrogen evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in pre-chilled extraction solvent.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of SPE sorbent will depend on the sample matrix and may require optimization.

  • Elute the GP from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of an appropriate LC-MS grade solvent (e.g., 50% methanol in water).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound[11][14].

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (to be optimized):

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a low to high percentage of Mobile Phase B will likely be required to achieve good separation.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the phosphate group.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GP must be determined by infusing a pure standard. The most abundant and specific transitions should be used for quantification and confirmation.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized to maximize the signal for GP.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterProposed SettingRationale
LC Column Reversed-phase C18 (polar endcapped)Suitable for retaining and separating polar analytes like GP.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidCommon mobile phases for reversed-phase chromatography of polar compounds.
Ionization ESI NegativeThe phosphate group is readily deprotonated, leading to a strong signal in negative mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) To be determined (Expected m/z for [M-H]⁻)The deprotonated molecular ion of GP.
Product Ions (Q3) To be determinedCharacteristic fragment ions of GP for quantification and confirmation.
Derivatization for GC-MS Analysis (Alternative Method)

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can be employed to increase the volatility and thermal stability of GP[3][15][16][17][18]. Silylation is a common derivatization technique for compounds with active hydrogens, such as the phosphate and hydroxyl groups in GP[16][17].

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylation reagent[17].

Procedure:

  • The dried extract from the extraction protocol is reacted with the silylation reagent at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

  • The derivatized sample is then injected into the GC-MS for analysis.

Conclusion and Future Directions

This compound is emerging from the shadow of its diphosphate precursor as a naturally occurring metabolite with potential biological significance. The discovery of its enzymatic production by Nudix hydrolases in plants has provided a foundation for further exploration of its role in other organisms. The lack of quantitative data and a clear understanding of its physiological functions, particularly as a potential signaling molecule, represent significant research gaps. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the tools and ideas necessary to advance our understanding of this intriguing molecule. Future research should focus on:

  • Broadening the Search: Investigating the presence and concentrations of GP in a wider range of organisms, including bacteria, fungi, and animals.

  • Elucidating Function: Uncovering the specific physiological and signaling roles of GP.

  • Method Validation: Developing and validating robust analytical methods for the routine quantification of GP in complex biological matrices.

A deeper understanding of the metabolism and function of this compound holds the potential to reveal new metabolic pathways and signaling paradigms, with possible implications for agriculture, biotechnology, and medicine.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Geranyl Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geranyl monophosphate (GMP) is a key intermediate in the mevalonate (B85504) pathway, a critical metabolic route responsible for the synthesis of a diverse array of isoprenoids. These molecules are vital for numerous cellular processes, including cell membrane integrity, protein prenylation, and the synthesis of hormones and vitamins. The accurate quantification of GMP is therefore crucial for understanding the regulation of isoprenoid biosynthesis and for the development of drugs targeting this pathway for various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the quantification of this compound from biological samples.

Methods for this compound Quantification

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The most prominent and widely used technique is Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and specificity. Other methods include enzymatic assays and radiolabeling techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like this compound from complex biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. An ultra-high performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is often used for this purpose.[1][2]

Signaling Pathway Context: The Mevalonate Pathway

This compound is a C10 isoprenoid precursor synthesized in the mevalonate pathway. Understanding its position in this pathway is essential for interpreting quantification data.

Mevalonate_Pathway cluster_start Upstream Pathway cluster_isoprenoids Isoprenoid Precursors Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase DMAPP Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) DMAPP->GPP IPP Isopentenyl pyrophosphate (IPP) IPP->DMAPP Isomerase IPP->GPP GPP Synthase GMP Geranyl monophosphate (GMP) GPP->GMP Hydrolysis Mevalonate->IPP

Caption: The Mevalonate Pathway leading to this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for quantifying GMP using LC-MS/MS.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction & Homogenization) Separation UHPLC Separation (Reversed-Phase Chromatography) Sample_Prep->Separation Ionization Mass Spectrometry (Electrospray Ionization - ESI) Separation->Ionization Detection Tandem MS Detection (Multiple Reaction Monitoring - MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification of GMP.

Detailed Protocol for LC-MS/MS Quantification of this compound

This protocol is adapted from methods developed for the quantification of similar isoprenoids, such as geranylthis compound.[1][2][3]

I. Sample Preparation

Careful sample preparation is critical to prevent the hydrolysis of geranyl diphosphate (B83284) (GPP) to GMP, which could artificially inflate GMP levels.[3]

  • Tissue Collection and Quenching: Immediately freeze fresh tissue samples in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Lyophilize the frozen samples to dryness. This facilitates subsequent extraction steps.

  • Homogenization: Homogenize 20 mg of lyophilized tissue using stainless steel beads in a 2.0 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of an 80:20 (v/v) acetonitrile (B52724):water solution to the homogenized tissue.

    • Shake the mixture vigorously for 5 minutes at a frequency of 50 Hz.

    • Sonicate the homogenate for 1 minute at 60 Hz.

    • Centrifuge at 16,000 x g for 10 minutes at room temperature.

  • Supernatant Collection: Carefully collect 200 µL of the supernatant and transfer it to a glass vial for UHPLC-MS/MS analysis.[3]

II. UHPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is suitable for separating isoprenoids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a pure standard of GMP.

    • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative MRM experiments.[4][5]

III. Quantification

Quantification is typically performed using an external calibration curve generated with a series of known concentrations of a this compound standard.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)Typically in the low pg range[6]
Lower Limit of Quantification (LLOQ)Typically in the low pg range[5]
Linearity (R²)> 0.99[7]
Precision (%RSD)< 15%[7]
Accuracy (%Bias)Within ±15%[7]
Enzymatic Assay

Enzymatic assays can provide an indirect measure of this compound by coupling its conversion to a detectable product. While less direct than LC-MS, these assays can be useful for high-throughput screening. A common approach involves the use of a phosphatase to convert GMP to geraniol (B1671447), which can then be quantified.

Experimental Workflow for Enzymatic Assay

Enzymatic_Workflow Sample_Extract Prepare Sample Extract Enzymatic_Rxn Enzymatic Reaction (Phosphatase) Sample_Extract->Enzymatic_Rxn Product_Detection Product Detection (e.g., Colorimetric, Fluorometric) Enzymatic_Rxn->Product_Detection Quantification Quantification (Standard Curve) Product_Detection->Quantification

Caption: Workflow for an enzymatic assay to quantify GMP.

Detailed Protocol for a Phosphatase-Coupled Enzymatic Assay
  • Sample Preparation: Prepare a clear cell or tissue lysate as described in the LC-MS/MS sample preparation section, but resuspend the final pellet in a buffer compatible with the chosen phosphatase.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of the sample extract.

    • Add 50 µL of a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, and a purified alkaline phosphatase.

    • Incubate at 37°C for 30-60 minutes.

  • Geraniol Quantification:

    • The resulting geraniol can be quantified using a variety of methods, including gas chromatography-mass spectrometry (GC-MS) or by coupling its oxidation to a colorimetric or fluorometric reporter.

  • Standard Curve: A standard curve of known GMP concentrations should be run in parallel to quantify the amount of GMP in the samples.

Radiolabeling

Radiolabeling techniques offer high sensitivity and have been traditionally used for tracking metabolic pathways.[8] In this method, cells or organisms are incubated with a radiolabeled precursor, such as [³H]-mevalonate, which gets incorporated into downstream isoprenoids, including this compound.

Experimental Workflow for Radiolabeling

Radiolabeling_Workflow Metabolic_Labeling Metabolic Labeling with Radiolabeled Precursor Extraction Extraction of Isoprenoids Metabolic_Labeling->Extraction Separation Chromatographic Separation (e.g., HPLC, TLC) Extraction->Separation Detection Radioactivity Detection (Scintillation Counting) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for radiolabeling-based quantification of GMP.

Detailed Protocol for Radiolabeling and Quantification
  • Metabolic Labeling:

    • Culture cells in a medium containing a radiolabeled precursor, such as [³H]-mevalonolactone, for a defined period to allow for incorporation into the isoprenoid pathway.

  • Extraction:

    • Harvest the cells and perform a lipid extraction using a method suitable for isoprenoids, such as a Bligh-Dyer extraction.

  • Chromatographic Separation:

    • Separate the extracted lipids using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • For HPLC, a reversed-phase C18 column can be used with a gradient of acetonitrile in water.

  • Detection and Quantification:

    • Collect fractions from the HPLC separation and measure the radioactivity in each fraction using a scintillation counter.

    • The amount of radiolabeled this compound can be determined by comparing the radioactivity in the GMP peak to a standard curve or by specific activity calculations.

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1][2]High sensitivity, high specificity, direct quantification.Requires expensive instrumentation, potential for matrix effects.
Enzymatic Assay Enzymatic conversion of GMP to a detectable product.High throughput, lower instrument cost.Indirect detection, potential for enzyme inhibition by matrix components.
Radiolabeling Metabolic incorporation of a radiolabeled precursor.[8]Very high sensitivity, useful for metabolic flux analysis.Use of radioactive materials, indirect quantification, may not measure the total pool size.

Conclusion

The choice of method for this compound quantification will depend on the specific research question, available resources, and the required level of sensitivity and specificity. For accurate and direct quantification of endogenous GMP levels, LC-MS/MS is the recommended method.[1][2] Enzymatic assays are well-suited for high-throughput screening applications, while radiolabeling remains a powerful tool for studying the dynamics of isoprenoid metabolism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully quantify this compound in their experimental systems.

References

Application Notes and Protocols: Extraction of Geranyl Monophosphate from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl monophosphate (GMP) is a key intermediate in the biosynthesis of a diverse array of monoterpenoids, which are critical components of plant essential oils and possess a wide range of biological activities.[1][2] These compounds are of significant interest to the pharmaceutical, fragrance, and food industries. The accurate and efficient extraction and quantification of GMP from plant tissues are essential for understanding the metabolic pathways that lead to these valuable secondary metabolites and for exploring their potential applications in drug discovery and development.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissue, adapted from established methods for similar isoprenoid monophosphates. It also outlines the biosynthetic context of GMP and discusses its relevance in drug development.

Data Presentation

The following table summarizes representative quantitative data for isoprenoid monophosphates found in plant tissues. It is important to note that concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueCompoundConcentration Range (ng/g dry weight)Analytical MethodReference
Solanum lycopersicum (Tomato)Ripe FruitGeranylthis compound (GGP)8.5 - 50UHPLC-MS/MS(Zita et al., 2023)
Arabidopsis thalianaSeedlingsIsopentenyl Monophosphate (IPP)10 - 100LC-MS/MS(Gusmaini et al., 2013)
Catharanthus roseusCell CultureGeraniol (derived from GPP)5 - 20 µg/g fresh weightGC-MS(Peebles et al., 2009)

Experimental Protocols

This protocol is adapted from the methodology for geranylthis compound extraction and analysis and is suitable for this compound with appropriate modifications.

I. Plant Tissue Homogenization and Extraction

Materials:

  • Plant tissue (e.g., leaves, flowers, fruits), fresh or lyophilized

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Buffer: 2-propanol/50 mM TRIS-HCl (pH 7.5)/5 mM DTT (80:19:1, v/v/v)

  • Internal Standard (IS): e.g., [13C5]-Geranyl monophosphate or a suitable structural analog

  • Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

Protocol:

  • Weigh approximately 100-200 mg of fresh or 20-50 mg of lyophilized plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue homogenizer.

  • Transfer the powdered tissue to a 50 mL centrifuge tube.

  • Add 10 mL of ice-cold Extraction Buffer to the tube.

  • Add the internal standard to the extraction mixture at a known concentration.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on a shaker at 4°C for 30 minutes.

  • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude extract, and transfer it to a new tube.

II. Solid-Phase Extraction (SPE) for Purification

Materials:

  • Crude plant extract

  • SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange cartridges)

  • SPE vacuum manifold

  • Methanol (B129727)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Formic acid solution (2%) in methanol

  • Nitrogen gas evaporator or centrifugal vacuum concentrator

Protocol:

  • Condition the SPE cartridge:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of water through the cartridge.

    • Pass 5 mL of 5% ammonium hydroxide through the cartridge.

    • Pass 5 mL of water through the cartridge.

  • Load the sample:

    • Load the crude plant extract (supernatant from step I.10) onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Pass 5 mL of 5% ammonium hydroxide through the cartridge to remove basic and neutral impurities.

    • Pass 5 mL of methanol through the cartridge to remove lipids and other nonpolar impurities.

  • Elute this compound:

    • Elute the this compound and other acidic compounds with 5 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry the eluate:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

III. Quantification by UHPLC-MS/MS

Materials:

  • Dried, purified extract

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • This compound analytical standard

Protocol:

  • Reconstitute the sample:

    • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • UHPLC Conditions (example):

    • Column: C18 reversed-phase

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (example for negative ion mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined using a pure standard)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize other MS parameters (e.g., collision energy, cone voltage) using the analytical standard.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

This compound Biosynthesis Pathway

This compound is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plants. This pathway occurs in the plastids.

Geranyl_Monophosphate_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEC MDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) MEC->HMBPP HDS IPP_DMAPP Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP HDR GPP Geranyl Diphosphate (B83284) (GPP) IPP_DMAPP->GPP GPPS GMP This compound (GMP) GPP->GMP Nudix Hydrolase (hypothesized) Monoterpenoids Monoterpenoids GMP->Monoterpenoids Phosphatase + Further modifications GMP_Extraction_Workflow Start Plant Tissue Collection (Fresh or Lyophilized) Homogenization Cryogenic Homogenization Start->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Purification Supernatant->SPE Elution Elution of GMP SPE->Elution Drying Evaporation to Dryness Elution->Drying Analysis UHPLC-MS/MS Analysis Drying->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Application Notes and Protocols for the Analytical Detection of Geranyl Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Geranyl monophosphate (GMP) is a key intermediate in the biosynthesis of various terpenes and terpenoids. As a C10 isoprenoid monophosphate, it plays a role in the mevalonate (B85504) and non-mevalonate pathways, leading to the formation of a diverse array of bioactive molecules. Accurate and sensitive detection of GMP is crucial for understanding its metabolic flux, identifying potential enzymatic targets for drug development, and engineering metabolic pathways for biotechnological applications. These application notes provide detailed protocols for the analytical detection of this compound using state-of-the-art techniques.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for GMP Quantification

LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. This section outlines a protocol for the detection of this compound adapted from established methods for similar isoprenoid phosphates.

Experimental Protocol: UHPLC-MS/MS Analysis of this compound

This protocol is adapted from a validated method for the quantification of geranylthis compound (GGP) and can be optimized for this compound (GMP)[1].

1. Sample Preparation (from Plant or Cell Culture):

  • Quenching and Homogenization:

    • Harvest fresh sample material (e.g., 100 mg of plant tissue or 1x10^7 cells) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen samples.

    • Homogenize the lyophilized tissue using a bead beater with stainless steel beads.

  • Extraction:

    • To the homogenized sample, add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:water, 80:20, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated here.

2. UHPLC-MS/MS Conditions:

  • Chromatographic Separation:

    • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water, pH 10.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM): The following are predicted MRM transitions for this compound (C10H19O4P, Molecular Weight: 234.23 g/mol ). Note: These transitions should be optimized for your specific instrument.

      • Precursor Ion (Q1): m/z 233.1

      • Product Ions (Q3): m/z 79.0 (PO3⁻), m/z 97.0 (H2PO4⁻)

Data Presentation: Quantitative LC-MS/MS Parameters
ParameterValue
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Bicarbonate, pH 10
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Negative
Capillary Voltage-2.5 kV
Source Temperature150°C
Desolvation Temperature500°C
MRM Transitions (Predicted)
Precursor (m/z)233.1
Product 1 (m/z)79.0
Product 2 (m/z)97.0

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Quench Quenching (Liquid N2) Sample->Quench Homogenize Homogenization Quench->Homogenize Extract Extraction (Acetonitrile/Water) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MS Mass Spectrometry (ESI-, MRM) UHPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the quantification of this compound by UHPLC-MS/MS.

Section 2: Enzymatic Assay for this compound Detection

Enzymatic assays provide a cost-effective and often high-throughput method for the detection of specific molecules. This section describes a general protocol for a colorimetric phosphatase assay that can be adapted to measure the dephosphorylation of this compound.

Experimental Protocol: Colorimetric Phosphatase Assay

This protocol is a general method and should be optimized for the specific phosphatase enzyme and this compound substrate.

1. Principle:

A phosphatase enzyme cleaves the phosphate (B84403) group from this compound, producing geraniol (B1671447) and inorganic phosphate. The released inorganic phosphate can be quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate.

2. Reagents and Materials:

  • This compound (substrate)

  • Phosphatase enzyme (e.g., alkaline phosphatase)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl2)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

3. Assay Procedure:

  • Prepare Standards: Prepare a standard curve of inorganic phosphate in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the sample containing this compound or the phosphate standards.

    • To initiate the reaction, add 20 µL of the phosphatase enzyme solution to each well (except for the no-enzyme control).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Color Development:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Quantification:

    • Subtract the absorbance of the no-enzyme control from the sample readings.

    • Determine the concentration of phosphate released from the standard curve.

    • Calculate the concentration of this compound in the original sample.

Data Presentation: Enzymatic Assay Parameters
ParameterValue/Description
Enzyme Phosphatase (e.g., Alkaline Phosphatase)
Substrate This compound
Assay Buffer 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
Detection Reagent Malachite Green
Incubation Temperature 37°C
Incubation Time 30 minutes (to be optimized)
Detection Wavelength 620 nm

Visualization: Enzymatic Assay Workflow

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection GMP This compound (Sample) Incubate Incubation (37°C) GMP->Incubate Enzyme Phosphatase Enzyme Enzyme->Incubate Malachite Add Malachite Green Incubate->Malachite Color Color Development Malachite->Color Read Measure Absorbance (620 nm) Color->Read Quantify Quantification (Standard Curve) Read->Quantify Isoprenoid_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Non-Mevalonate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA IPP_DMAPP Isopentenyl Diphosphate (IPP) Dimethylallyl Diphosphate (DMAPP) IPP_MVA->IPP_DMAPP Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP / DMAPP MEP->IPP_MEP IPP_MEP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase GMP This compound (GMP) GPP->GMP Phosphatase FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP Synthase Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthases GMP->GPP Kinase

References

Application Notes and Protocols for Utilizing Geranyl Monophosphate as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids, also known as terpenoids, are a vast and diverse class of natural products that are essential for the survival of all living organisms.[1] They serve a wide range of biological functions, from acting as essential metabolites in processes like respiration and photosynthesis to serving as hormones, vitamins, and defensive compounds. The biosynthesis of all isoprenoids proceeds from the simple five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3][4][5]

These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in eukaryotes (including humans), archaea, and the cytosol of plants, and the methylerythritol phosphate (B84403) (MEP) pathway, found in most bacteria, plastids of plants, and apicomplexan parasites.[1][2][3][6] The exclusivity of the MEP pathway in many human pathogens makes its enzymes attractive targets for the development of novel anti-infective drugs.[1]

A key intermediate in the biosynthesis of a large subclass of isoprenoids is geranyl pyrophosphate (GPP), a ten-carbon molecule formed by the condensation of IPP and DMAPP. GPP is the direct precursor to all monoterpenes and is further elongated to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), the precursors for sesquiterpenes, triterpenes (like cholesterol), and diterpenes, respectively.[2][3][4][6]

While geranyl pyrophosphate (GPP), the diphosphate (B83284) ester, is the biologically active substrate for enzymes such as terpene synthases and other prenyltransferases, its monophosphate counterpart, geranyl monophosphate (GMP), can also serve as a valuable substrate in specific enzyme assays. This is particularly relevant in the context of kinase activity measurement and for the in situ enzymatic synthesis of GPP for coupled-enzyme assays. Recent advancements in enzyme engineering have demonstrated that certain kinases can be modified to efficiently phosphorylate GMP to GPP, opening up new avenues for assay development and metabolic engineering.[1]

These application notes provide detailed protocols for the use of this compound as a substrate in enzyme assays, focusing on the characterization of this compound kinases and their application in coupled assays for downstream isoprenoid-biosynthesizing enzymes.

Signaling and Biosynthetic Pathways

The following diagram illustrates the central role of geranyl pyrophosphate (GPP) in the isoprenoid biosynthesis pathway and highlights the enzymatic conversion of this compound (GMP) to GPP.

Isoprenoid_Biosynthesis_Pathway cluster_c10 C10 Intermediates cluster_downstream Downstream Products MVA_Pathway Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MVA_Pathway->DMAPP MEP_Pathway MEP/DXP Pathway MEP_Pathway->IPP MEP_Pathway->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP GPP Synthase GMP This compound (GMP) GMP->GPP This compound Kinase (Engineered) Monoterpenes Monoterpenes (C10) GPP->Monoterpenes Monoterpene Synthases FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP FPP Synthase GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP GGPP Synthase

Isoprenoid biosynthesis pathway highlighting GMP to GPP conversion.

Application I: this compound Kinase Assay

This application is focused on determining the activity of enzymes that can phosphorylate this compound (GMP) to geranyl pyrophosphate (GPP). A key example is the engineered isopentenyl phosphate kinase (IPK) from Thermoplasma acidophilum, which has been modified to exhibit high activity towards GMP.[1]

Principle

The kinase activity is measured by quantifying the rate of GPP formation or the consumption of the co-substrate, ATP. A common method is a coupled spectrophotometric assay where the consumption of ATP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reactions are as follows:

  • GMP + ATP → GPP + ADP (catalyzed by this compound Kinase)

  • ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

  • Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

In this cascade, for every molecule of GMP phosphorylated, one molecule of NADH is oxidized.

Experimental Protocol: Coupled Spectrophotometric Assay

1. Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl.

  • This compound (GMP) Stock Solution: 10 mM in Assay Buffer.

  • ATP Stock Solution: 100 mM in water, pH adjusted to 7.0.

  • Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in Assay Buffer.

  • NADH Stock Solution: 20 mM in Assay Buffer.

  • Pyruvate Kinase (PK): 1000 units/mL suspension in glycerol.

  • Lactate Dehydrogenase (LDH): 1000 units/mL suspension in glycerol.

  • Enzyme Solution: Purified wild-type or mutant Isopentenyl Phosphate Kinase (or other putative GMP kinase) at a suitable concentration (e.g., 0.1 - 1 µM).

2. Assay Procedure

  • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube (or directly in a 96-well UV-transparent plate) containing the following components (for a 200 µL final volume):

    • 148 µL Assay Buffer

    • 10 µL PEP Stock Solution (Final concentration: 2.5 mM)

    • 10 µL NADH Stock Solution (Final concentration: 1 mM)

    • 4 µL ATP Stock Solution (Final concentration: 2 mM)

    • 2 µL Pyruvate Kinase (10 units)

    • 2 µL Lactate Dehydrogenase (10 units)

    • 4 µL Enzyme Solution (Final concentration: e.g., 50 nM)

  • Mix gently by pipetting and incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 20 µL of GMP Stock Solution (Final concentration: 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer or plate reader.

  • Run a control reaction without the enzyme or without the GMP substrate to account for any background NADH oxidation.

3. Data Analysis

  • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Calculate the rate of NADH consumption using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

    • Rate (µM/min) = (ΔA₃₄₀/min / 6.22) * 1000

  • To determine kinetic parameters (Kₘ and k꜀ₐₜ), vary the concentration of GMP while keeping ATP concentration fixed and saturating. Plot the initial rates against GMP concentration and fit the data to the Michaelis-Menten equation.

Quantitative Data: Kinetic Parameters of Engineered IPK

The following table summarizes the kinetic parameters for wild-type and mutant T. acidophilum Isopentenyl Phosphate Kinase with this compound (GP) as a substrate, demonstrating the successful engineering of a this compound Kinase.[1]

Enzyme VariantKₘ (GP) [µM]k꜀ₐₜ (GP) [s⁻¹]k꜀ₐₜ/Kₘ (GP) [M⁻¹s⁻¹]
Wild-Type1300 ± 2000.0018 ± 0.00011.4
V73A/V130A Mutant110 ± 100.038 ± 0.001350
Y70A/V73A/V130A Mutant80 ± 100.14 ± 0.011800

Data adapted from Reference[1]. Values represent mean ± standard error.

Application II: Coupled Assay for Terpene Synthase Activity

This application note describes a two-step, one-pot enzymatic reaction to produce monoterpenes from this compound. This is particularly useful for screening terpene synthase libraries or for producing specific monoterpenes without the need to chemically synthesize or purify GPP.

Principle

This compound is first converted to GPP by an engineered GMP kinase. The GPP produced in situ is then immediately available as a substrate for a co-localized terpene synthase, which catalyzes its cyclization or rearrangement into various monoterpene products.

Coupled_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, GMP Kinase, Terpene Synthase, GMP) Incubation Incubate at Optimal Temperature (e.g., 30-37°C) Start->Incubation Step1 Step 1: GMP Phosphorylation GMP + ATP -> GPP + ADP Incubation->Step1 GMP Kinase Step2 Step 2: Terpene Synthesis GPP -> Monoterpenes + PPi Step1->Step2 GPP (in situ) Quench Quench Reaction & Extract (e.g., add EDTA, overlay with Hexane) Step2->Quench Terpene Synthase Analysis Analyze Organic Phase by GC-MS Quench->Analysis End Identify & Quantify Monoterpene Products Analysis->End

References

Application Notes and Protocols for Geranyl Pyrophosphate in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the role of geranyl pyrophosphate (GPP) in metabolic engineering for the production of valuable terpenoid compounds. While the topic mentions geranyl monophosphate, it is crucial to clarify that geranyl pyrophosphate (GPP) , a C10 isoprenoid, is the key precursor for all monoterpenes and a central intermediate in the broader terpenoid biosynthesis pathway.[1][2][3] This document details metabolic engineering strategies to enhance GPP-derived product synthesis, provides protocols for key experimental procedures, and presents quantitative data from various studies.

Geranyl pyrophosphate is synthesized through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3] Metabolic engineering efforts focus on optimizing the flux towards GPP and its conversion to desired monoterpenes, which have wide applications in pharmaceuticals, fragrances, biofuels, and agriculture.

Metabolic Engineering Strategies

The overproduction of GPP-derived compounds in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica involves several key strategies:

  • Enhancing Precursor Supply: Overexpression of genes in the MVA or MEP pathways to increase the intracellular pool of IPP and DMAPP.

  • Optimizing GPP Synthase Activity: Heterologous expression or overexpression of GPP synthase (GPPS) to efficiently convert IPP and DMAPP to GPP.

  • Downregulating Competing Pathways: Reducing the expression of enzymes that divert GPP or its precursors to other metabolic pathways, such as farnesyl pyrophosphate (FPP) synthase (encoded by ERG20 in yeast), which is essential for cell growth but competes for GPP.[4]

  • Expressing Terpene Synthases: Introducing heterologous terpene synthase genes to convert GPP into specific monoterpenes like limonene (B3431351) or geraniol (B1671447).

  • Compartmentalization: Engineering metabolic pathways in specific cellular compartments, such as mitochondria, to optimize precursor availability and enzyme function.[5][6]

Quantitative Data on Monoterpene Production

The following tables summarize the production titers of limonene and geraniol achieved through various metabolic engineering strategies in different microbial hosts.

Table 1: Metabolic Engineering of Saccharomyces cerevisiae for Limonene Production

Engineering StrategyStrainTiter (mg/L)Reference
De novo synthesisS. cerevisiae46.96[5][6]
Dynamic inhibition of ERG20, optimization of limonene synthase copy numberS. cerevisiae640.87[5][6]
Enhanced acetyl-CoA and NADPH supplyS. cerevisiae1097.43[5][6]
Dual regulation of cytoplasmic and mitochondrial metabolismS. cerevisiae1586[5][6]
Fed-batch fermentation of the engineered mitochondrial strainS. cerevisiae2630[5][6][7]
Orthogonal limonene biosynthetic pathway (NPP pathway) with chromosomal regulation of ERG20S. cerevisiae917.7[4]
Overexpression of ERG20 variant and introduction of an orthogonal pathway with NDPS1S. cerevisiae9.8 (in Chinese Baijiu)[8]
Optimized fermentation conditions for the engineered strainS. cerevisiae23.7 (in Chinese Baijiu)[8]

Table 2: Metabolic Engineering of Escherichia coli for Geraniol Production

Engineering StrategyStrainTiter (mg/L)Reference
Overexpression of geraniol synthase, GPP synthase, and mevalonate pathwayE. coli BL21(DE3)68.6 (shake flask)[9][10]
Initial fed-batch fermentationE. coli BL21(DE3)78.8[9][10][11]
Two-phase culture system to prevent volatilizationE. coli-[9][10]
Overexpression of acetylesterase (Aes) to hydrolyze geranyl acetate (B1210297) to geraniolE. coli2000[9][10][11]
Minimized endogenous dehydrogenationE. coli129.7[12]
Whole MEV pathway integrationE. coli182.5[12]

Table 3: Metabolic Engineering of Yarrowia lipolytica for Monoterpene Production

Engineering StrategyProductTiter (mg/L)Reference
Expression of limonene synthase in a monoterpene platform strainLimonene35.9[13]
Heterologous expression of codon-optimized limonene synthase and NDPS1 with MVA pathway overexpressionLimonene23.56[14]
Expression of valencene (B1682129) synthase in a sesquiterpene platform strainValencene113.9[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and a general experimental workflow for the metabolic engineering of monoterpene production.

Metabolic Pathways for Monoterpene Production cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids/Bacteria) cluster_downstream Downstream Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp_mva IPP mvpp->ipp_mva IPP IPP ipp_mva->IPP pyruvate Pyruvate dxp DXP pyruvate->dxp g3p Glyceraldehyde-3-P g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp ipp_mep IPP hmbpp->ipp_mep dmpp_mep DMAPP hmbpp->dmpp_mep ipp_mep->IPP DMAPP DMAPP dmpp_mep->DMAPP IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP GPP Synthase Monoterpenes Monoterpenes (e.g., Limonene, Geraniol) GPP->Monoterpenes Monoterpene Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase (ERG20) Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sterols Sterols FPP->Sterols Experimental Workflow for Metabolic Engineering cluster_design Design cluster_build Build cluster_test Test cluster_learn Learn target_selection Target Selection (e.g., Geraniol) pathway_identification Pathway Identification & Engineering Strategy target_selection->pathway_identification gene_synthesis Gene Synthesis & Codon Optimization pathway_identification->gene_synthesis plasmid_construction Plasmid Construction gene_synthesis->plasmid_construction host_transformation Host Transformation (e.g., E. coli, S. cerevisiae) plasmid_construction->host_transformation strain_verification Strain Verification (PCR, Sequencing) host_transformation->strain_verification fermentation Fermentation & Cultivation strain_verification->fermentation product_extraction Product Extraction fermentation->product_extraction product_quantification Product Quantification (GC-MS) product_extraction->product_quantification data_analysis Data Analysis & Titer Comparison product_quantification->data_analysis bottleneck_identification Bottleneck Identification data_analysis->bottleneck_identification redesign Redesign & Optimization bottleneck_identification->redesign redesign->pathway_identification

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Geranyl Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl monophosphate (GMP) is a key intermediate in the biosynthesis of various terpenes and a valuable substrate for engineered enzymes in metabolic pathways. Its synthesis is crucial for studies in enzymology, metabolic engineering, and the development of isoprenoid-based therapeutics. This document outlines a chemoenzymatic approach for the synthesis of this compound, leveraging chemical phosphorylation of geraniol (B1671447) followed by enzymatic applications. While a direct, one-pot chemoenzymatic synthesis from geraniol to GMP is still an area of active research, this protocol provides a framework by combining established chemical principles with cutting-edge enzymatic tools. The primary focus of the enzymatic step detailed here is the further phosphorylation of GMP to geranyl diphosphate (B83284) (GPP) using an engineered kinase, which highlights a significant application of the synthesized GMP.

Chemoenzymatic Synthesis Workflow

The proposed pathway involves an initial chemical synthesis step to produce this compound from geraniol. The resulting GMP can then be purified and used as a substrate in various enzymatic reactions. A key application, and the focus of the enzymatic protocol provided, is the conversion of GMP to geranyl diphosphate (GPP) using a specifically mutated isopentenyl phosphate (B84403) kinase.

chemoenzymatic_workflow Geraniol Geraniol Chemical_Step Chemical Phosphorylation Geraniol->Chemical_Step GMP This compound (GMP) Chemical_Step->GMP Purification1 Purification GMP->Purification1 Enzymatic_Step Enzymatic Phosphorylation (Engineered IPK) GPP Geranyl Diphosphate (GPP) Enzymatic_Step->GPP Purification2 Purification GPP->Purification2 Purification1->Enzymatic_Step Substrate for Kinase

Caption: Chemoenzymatic workflow for GMP synthesis and its subsequent enzymatic conversion.

Experimental Protocols

Section 1: Chemical Synthesis of this compound (General Protocol)

Objective: To synthesize this compound by chemical phosphorylation of geraniol.

Note: Specific, high-yield chemical monophosphorylation of primary alcohols like geraniol can be challenging due to the potential for di- and tri-phosphate formation. The following is a generalized protocol based on common phosphorylation methods. Optimization of reaction conditions and purification is essential.

Materials:

  • Geraniol

  • Phosphoryl chloride (POCl₃) or other suitable phosphorylating agent

  • Pyridine (or another suitable base)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve geraniol in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a phosphorylating agent (e.g., 1 equivalent of POCl₃) to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Quench the reaction by the slow addition of water or an appropriate buffer.

  • Extract the aqueous layer with an organic solvent to remove unreacted geraniol.

  • The aqueous layer containing the phosphate esters can be purified using column chromatography (e.g., silica gel or ion-exchange chromatography) with a suitable eluent system (e.g., a gradient of chloroform/methanol/water).

  • Collect and combine fractions containing the desired this compound, identified by TLC and potentially other analytical methods like NMR or mass spectrometry.

  • Lyophilize the purified fractions to obtain GMP as a salt (e.g., triethylammonium salt).

Section 2: Enzymatic Phosphorylation of this compound to Geranyl Diphosphate

Objective: To demonstrate the utility of the synthesized this compound as a substrate for an engineered isopentenyl phosphate kinase (IPK) to produce geranyl diphosphate. This protocol is adapted from the work on mutant IPKs from Thermoplasma acidophilum (THA).[1][2][3]

Materials:

  • Synthesized this compound (GMP)

  • Mutant T. acidophilum Isopentenyl Phosphate Kinase (e.g., YV₇₃V₁₃₀I mutant)[1][2]

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • [γ-³²P]ATP for radioactive assays (optional, for kinetic studies)

  • Alkaline phosphatase

  • Apparatus for protein purification (if expressing the enzyme in-house)

  • TLC plates or HPLC for product analysis

Procedure:

  • Enzyme Preparation: The mutant IPK enzyme can be expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • ATP (5 mM)

    • DTT (2 mM)

    • BSA (0.1 mg/mL)

    • This compound (substrate, concentration can be varied for kinetic analysis, e.g., 0.1-1 mM)

    • Purified mutant THA IPK enzyme (a suitable concentration, e.g., 1-5 µM)

  • Incubation: Incubate the reaction mixture at a suitable temperature for the thermophilic enzyme, for example, 55-60 °C. The reaction time can range from 30 minutes to several hours, depending on the desired conversion.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding EDTA to chelate Mg²⁺ ions.

  • Product Analysis: The formation of geranyl diphosphate can be analyzed by TLC (visualized by autoradiography if using [γ-³²P]ATP) or by HPLC. For confirmation, the product can be treated with alkaline phosphatase, which should hydrolyze the diphosphate back to geraniol.

Data Presentation

The following table summarizes the kinetic parameters of a mutant Thermoplasma acidophilum isopentenyl phosphate kinase (YV₇₃V₁₃₀I) for the phosphorylation of this compound (GP).[1][2][3] This data is crucial for designing and optimizing the enzymatic synthesis of geranyl diphosphate from GMP.

SubstrateEnzyme Variantkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Fold Increase in kcat/KM vs. Wild Type
This compound (GP)YV₇₃V₁₃₀I Mutant0.221301700~130

Signaling Pathways and Logical Relationships

The following diagram illustrates the biosynthetic context of this compound and its enzymatic conversion.

signaling_pathway cluster_mva Mevalonate Pathway IPP Isopentenyl Diphosphate (IPP) GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Phosphatase Phosphatase GPP->Phosphatase GMP This compound (GMP) Engineered_IPK Engineered IPK GMP->Engineered_IPK ATP -> ADP GMP->Phosphatase Hydrolysis Geraniol Geraniol Engineered_IPK->GPP Phosphatase->GMP Hydrolysis Phosphatase->Geraniol

Caption: Biosynthetic relationships of this compound and its enzymatic conversions.

References

Application Notes and Protocols for Radiolabeling of Geranyl Monophosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl monophosphate (GP) is a key intermediate in the mevalonate (B85504) pathway, a vital metabolic route responsible for the synthesis of a vast array of isoprenoids.[1] Isoprenoids play crucial roles in various cellular processes, including cell membrane synthesis, protein prenylation, and as precursors to hormones and signaling molecules. The ability to trace the metabolic fate of this compound is therefore of significant interest in understanding these fundamental biological processes and their dysregulation in disease.

Radiolabeling of this compound provides a sensitive method for its detection and quantification in complex biological systems.[2] By introducing a radioactive isotope into the GP molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in in vitro and in vivo models.[3] These tracer studies are invaluable for elucidating metabolic pathways, identifying novel drug targets, and assessing the pharmacokinetic properties of potential therapeutic agents.[3]

This document provides detailed application notes and protocols for the radiolabeling of this compound, its purification, and its use in tracer studies. Two primary methods for radiolabeling are presented: enzymatic synthesis and chemical synthesis.

Data Presentation

Table 1: Comparison of Radiolabeling Methods for this compound

ParameterEnzymatic SynthesisChemical Synthesis
Precursor Geraniol (B1671447), Radiolabeled ATP (e.g., [γ-³²P]ATP)Geraniol, Radiolabeled Phosphorylating Agent
Key Reagent Kinase (e.g., a suitable lipid kinase)Condensing Agent (e.g., Dicyclohexylcarbodiimide)
Typical Radionuclide ³²P, ³³P³²P, ³³P, ¹⁴C, ³H
Anticipated Yield Variable, dependent on enzyme kineticsGenerally higher and more scalable
Specific Activity High, dependent on the specific activity of the radiolabeled ATP[4][5]Can be controlled by the stoichiometry of reactants
Advantages High specificity, milder reaction conditionsVersatility in isotope choice, scalability
Disadvantages Enzyme availability and stability can be limitingHarsher reaction conditions, potential for side products

Table 2: Typical Pharmacokinetic Parameters of Geraniol (as a precursor)

ParameterValueSpeciesReference
Half-life (intravenous) 12.5 ± 1.5 minRat[3]
Oral Bioavailability (emulsified) 92%Rat[3]
Peak Plasma Concentration (Cmax) (oral) 0.05 ± 0.01 µg/mLMouse[6]
Major Metabolites Geranic acid, 8-hydroxygeraniol, glucuronide conjugatesRat, Mouse[3][6][7]

Note: This data is for the precursor, geraniol. The pharmacokinetics of this compound may differ.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [³²P]this compound

This protocol describes the synthesis of [³²P]this compound by the enzymatic phosphorylation of geraniol using a suitable kinase and [γ-³²P]ATP.[8][9][10][11]

Materials:

  • Geraniol

  • [γ-³²P]ATP (specific activity >3000 Ci/mmol)

  • A suitable lipid kinase (e.g., a recombinant plant-derived geraniol kinase, or a commercially available kinase with broad substrate specificity)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Reaction tubes

  • Water bath or incubator

  • Thin Layer Chromatography (TLC) system

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Kinase reaction buffer: 40 µL

    • Geraniol (10 mM stock in DMSO): 1 µL

    • Kinase (1 mg/mL): 2 µL

    • [γ-³²P]ATP (10 µCi/µL): 5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Monitoring by TLC: Spot a small aliquot (1-2 µL) of the reaction mixture onto a TLC plate. Develop the TLC using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). Visualize the radioactive spots using autoradiography or a phosphorimager. The phosphorylated product should have a lower Rf value than the unreacted [γ-³²P]ATP.

  • Purification by HPLC: Purify the [³²P]this compound from the reaction mixture using a reverse-phase HPLC column. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate) to elute the compounds. Monitor the elution profile with a UV detector (for non-radioactive standards) and a radioactivity detector. Collect the fractions containing the radiolabeled this compound.

  • Quantification: Determine the concentration and specific activity of the purified [³²P]this compound using a scintillation counter and by comparing the peak area to a standard curve of non-radiolabeled this compound.

Protocol 2: Chemical Synthesis of [³²P]this compound

This protocol is adapted from methods for the chemical synthesis of other radiolabeled monophosphates and diphosphates.[12][13][14]

Materials:

  • Geraniol

  • [³²P]Phosphoric acid

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758)

  • Reaction vials (sealed)

  • TLC system

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reaction Setup: In a clean, dry, sealed reaction vial under an inert atmosphere (e.g., argon), dissolve geraniol (10 µmol) in 100 µL of anhydrous pyridine.

  • Addition of Radiolabel: Add [³²P]phosphoric acid (1 mCi) to the reaction mixture.

  • Condensation Reaction: Add a solution of DCC (20 µmol) in 50 µL of anhydrous dichloromethane dropwise to the reaction mixture while stirring at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Quenching: Quench the reaction by adding 50 µL of water.

  • Purification and Quantification: Follow steps 4-6 as described in Protocol 1 to monitor the reaction progress by TLC and to purify and quantify the [³²P]this compound by HPLC.

Tracer Studies Protocol (General)

This protocol provides a general framework for conducting in vitro or in vivo tracer studies using radiolabeled this compound.

Materials:

  • Purified [³²P]this compound

  • Cell culture medium or appropriate vehicle for in vivo administration

  • Experimental system (e.g., cultured cells, isolated organs, or laboratory animals)

  • Scintillation vials and scintillation fluid

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Dose Preparation: Prepare a solution of [³²P]this compound in a suitable vehicle at the desired concentration.

  • Administration:

    • In vitro: Add the radiolabeled compound to the cell culture medium.

    • In vivo: Administer the radiolabeled compound to the animal via the desired route (e.g., intravenous, oral).[3][6]

  • Time-Course Experiment: At various time points after administration, collect samples:

    • In vitro: Harvest cells and/or collect the culture medium.

    • In vivo: Collect blood samples and/or euthanize the animal and dissect tissues of interest.

  • Sample Processing:

    • Cells: Wash the cells with cold PBS, then lyse them to extract intracellular components.

    • Tissues: Homogenize the tissues in a suitable buffer.

    • Fluids (blood, medium): Use directly or after appropriate fractionation.

  • Radioactivity Measurement: Measure the radioactivity in the collected samples using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the administered dose per gram of tissue or per milligram of protein. Analyze the distribution and clearance of the radiotracer over time. Further analysis by HPLC or TLC can be performed to identify and quantify metabolites.

Mandatory Visualizations

Radiosynthesis_Workflow cluster_synthesis Radiolabeling of this compound Start Geraniol Precursor Radiolabel Radiolabeling (Enzymatic or Chemical) Start->Radiolabel Purification Purification (HPLC) Radiolabel->Purification QC Quality Control (TLC, Scintillation Counting) Purification->QC Final Radiolabeled this compound QC->Final

Caption: Workflow for the radiosynthesis and purification of this compound.

Signaling_Pathway cluster_pathway Potential Role of this compound in Signaling GP This compound AC Adenylyl Cyclase GP->AC Modulation? cAMP cAMP AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Hypothetical signaling pathway involving this compound.[15][16]

Tracer_Study_Workflow cluster_tracer Tracer Study Workflow Dose Prepare Radiolabeled This compound Dose Admin Administer to In Vitro/In Vivo Model Dose->Admin Sample Collect Samples (Time Course) Admin->Sample Process Process Samples (Homogenization, Lysis) Sample->Process Measure Measure Radioactivity (Scintillation Counting) Process->Measure Analyze Data Analysis (Biodistribution, Metabolism) Measure->Analyze

Caption: General workflow for a tracer study using radiolabeled this compound.

References

Application Notes and Protocols for Geranyl Monophosphate Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl monophosphate (GP) is a key intermediate in the biosynthesis of various monoterpenes, which are valuable compounds in the fragrance, food, and pharmaceutical industries. The enzymatic synthesis of GP is a critical step in these pathways. While the term "this compound Synthase" is not standardly used, the production of GP is often catalyzed by enzymes such as Nudix hydrolases or phosphatases that act on geranyl diphosphate (B83284) (GPP).[1] These enzymes catalyze the hydrolysis of the pyrophosphate bond in GPP to yield GP and inorganic pyrophosphate. This document provides a detailed protocol for assaying this enzymatic activity, crucial for enzyme characterization, inhibitor screening, and pathway elucidation.

Principle

The assay for this compound synthase (herein referred to as GPP-pyrophosphatase) activity is based on the quantification of a reaction product, either this compound (GP) or the released inorganic pyrophosphate (PPi). This protocol will focus on a colorimetric method for the detection of PPi, which is a common and straightforward approach for monitoring the activity of prenyltransferases and phosphatases.[2] The amount of PPi released is directly proportional to the enzymatic activity.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the subsequent detection of the product can be visualized as follows:

Geranyl_Monophosphate_Synthesis cluster_reaction Enzymatic Reaction cluster_detection Product Detection Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) Enzyme (GPP-Pyrophosphatase) Enzyme (GPP-Pyrophosphatase) Geranyl Diphosphate (GPP)->Enzyme (GPP-Pyrophosphatase) Substrate This compound (GP) This compound (GP) Enzyme (GPP-Pyrophosphatase)->this compound (GP) Product 1 Inorganic Pyrophosphate (PPi) Inorganic Pyrophosphate (PPi) Enzyme (GPP-Pyrophosphatase)->Inorganic Pyrophosphate (PPi) Product 2 PPi Inorganic Pyrophosphate (PPi) Detection Reagent Detection Reagent PPi->Detection Reagent Colorimetric Signal Colorimetric Signal Detection Reagent->Colorimetric Signal Reaction Experimental_Workflow Prepare Reagents Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Enzyme Preparation Enzyme Preparation Enzyme Preparation->Reaction Setup Incubation Incubation Reaction Setup->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Detection Detection Stop Reaction->Detection Data Analysis Data Analysis Detection->Data Analysis

References

Application Notes and Protocols for the In Vitro Synthesis of Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Geranyl Diphosphate (B83284) in Terpene Biosynthesis

The in vitro synthesis of terpenes is a cornerstone of research in natural product chemistry, synthetic biology, and drug discovery. It provides a controlled environment to study enzyme kinetics, elucidate reaction mechanisms, and produce novel terpene structures. A critical component of this process is the selection of the appropriate precursor molecule.

While the query specified geranyl monophosphate, it is scientifically established that geranyl pyrophosphate (GPP) , also known as geranyl diphosphate, is the natural substrate for monoterpene synthases.[1][2] The enzymatic synthesis of monoterpenes is initiated by the cleavage of the pyrophosphate group from GPP, which forms a highly reactive geranyl cation.[3][4] This carbocation then undergoes a series of complex cyclizations and rearrangements, catalyzed by a specific terpene synthase, to generate the vast diversity of monoterpene skeletons.[2][3] The pyrophosphate moiety is an excellent leaving group, a property that is crucial for initiating this reaction cascade. This compound, lacking this high-energy pyrophosphate bond, is not the recognized substrate for these enzymes. However, analogs of geranyl pyrophosphate are sometimes used in studies to inhibit monoterpene cyclases.[5][6]

These application notes provide a detailed protocol for the in vitro synthesis of monoterpenes using the correct and natural precursor, geranyl pyrophosphate.

Application Note 1: In Vitro Terpene Synthase Assays

Objective: To provide a framework for the enzymatic conversion of geranyl pyrophosphate (GPP) to monoterpenes using a purified terpene synthase.

Principle: A recombinant terpene synthase is incubated with its substrate, GPP, in a buffered solution containing a divalent metal cofactor, typically Mg²⁺ or Mn²⁺. The volatile terpene products are then extracted into an organic solvent and analyzed, most commonly by gas chromatography-mass spectrometry (GC-MS).[7][8]

Key Components and Considerations:

ComponentDescriptionTypical Concentration/AmountNotes
Terpene Synthase (TPS) Purified recombinant enzyme.1-10 µgEnzyme activity can vary significantly. Optimal amount should be determined empirically.
Geranyl Pyrophosphate (GPP) Substrate for the enzymatic reaction.10-100 µMCommercially available. Should be stored at -20°C or below.
Assay Buffer Provides a stable pH environment for the enzyme.25-50 mM HEPES or Tris-HCl, pH 7.0-8.0The optimal pH can be enzyme-dependent.
Divalent Cation Essential cofactor for most terpene synthases.5-20 mM MgCl₂ or 0.5-2 mM MnCl₂Some synthases have a strict preference for a specific cation.
Dithiothreitol (DTT) A reducing agent to maintain enzyme stability.1-5 mMOptional, but often included to prevent oxidation.
Organic Overlay To trap volatile terpene products.500 µLn-Hexane or ethyl acetate (B1210297) are commonly used.
Reaction Volume Total volume of the aqueous phase.500 µLCan be scaled up or down as needed.
Incubation Temperature Optimal temperature for enzyme activity.25-37°CEnzyme-dependent.
Incubation Time Duration of the enzymatic reaction.1-4 hoursShould be within the linear range of product formation.

Experimental Protocols

Protocol 1: Expression and Purification of a His-tagged Terpene Synthase

Objective: To produce and purify a recombinant terpene synthase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the terpene synthase gene with a His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

Procedure:

  • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Collect the fractions and analyze by SDS-PAGE to confirm the purity of the protein.

  • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Terpene Synthase Assay and Product Analysis

Objective: To synthesize and identify terpene products from GPP.

Materials:

  • Purified terpene synthase.

  • Geranyl pyrophosphate (GPP) stock solution (1 mM in water).

  • Assay Buffer (50 mM HEPES, pH 7.5, 10% glycerol).

  • Cofactor Solution (100 mM MgCl₂).

  • Reducing Agent (100 mM DTT).

  • GC-grade n-hexane.

  • Anhydrous sodium sulfate (B86663).

  • 2 mL glass GC vials with screw caps (B75204) and septa.

Procedure:

  • In a 2 mL glass GC vial, prepare the aqueous reaction mixture by adding the following components:

    • 435 µL of Assay Buffer.

    • 10 µL of 100 mM MgCl₂ (final concentration: 2 mM).

    • 5 µL of 100 mM DTT (final concentration: 1 mM).

    • 1-10 µg of purified terpene synthase.

  • Gently mix the contents.

  • Overlay the aqueous phase with 500 µL of n-hexane to create a biphasic system. This organic layer will trap the volatile terpene products.

  • Initiate the reaction by adding 50 µL of 1 mM GPP stock solution (final concentration: 100 µM) to the aqueous phase.

  • Cap the vial tightly and incubate at 30°C for 2 hours with gentle shaking.

  • To stop the reaction, vigorously vortex the vial for 30 seconds to extract the terpene products into the hexane (B92381) layer.

  • Separate the phases by centrifugation at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze 1 µL of the hexane extract by GC-MS.

  • Identify the terpene products by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

Visualizations

Terpene_Biosynthesis_Pathway cluster_precursor Precursor cluster_enzyme Enzyme cluster_products Representative Monoterpenes GPP Geranyl Pyrophosphate (GPP) TPS Terpene Synthase GPP->TPS Substrate Limonene Limonene (Monocyclic) TPS->Limonene Catalysis Pinene α-Pinene (Bicyclic) TPS->Pinene Myrcene Myrcene (Acyclic) TPS->Myrcene

Caption: Biosynthetic pathway from GPP to monoterpenes.

Experimental_Workflow cluster_protein Protein Production cluster_assay In Vitro Assay cluster_analysis Product Analysis expression 1. Gene Expression in E. coli purification 2. Ni-NTA Affinity Purification expression->purification setup 3. Reaction Setup (Enzyme, GPP, Buffer) purification->setup incubation 4. Incubation & Product Formation setup->incubation extraction 5. Organic Solvent Extraction incubation->extraction gcms 6. GC-MS Analysis extraction->gcms identification 7. Product Identification & Quantification gcms->identification

Caption: Workflow for in vitro terpene synthesis.

References

Geranyl Monophosphate: Commercial Availability, Purity, and Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl monophosphate (GP) is a key intermediate in the biosynthesis of monoterpenes and other isoprenoids. As a phosphorylated derivative of geraniol, it serves as a substrate for various enzymes, including kinases involved in the synthesis of geranyl diphosphate (B83284) (GPP), a crucial precursor in the terpenome. The availability of high-purity this compound is essential for in vitro enzyme kinetics studies, inhibitor screening, and the development of cell-based assays to investigate isoprenoid metabolism and its role in various physiological and pathological processes. These application notes provide a comprehensive overview of the commercial sources and purity of this compound, along with detailed protocols for its use in research settings.

Commercial Sources and Purity of this compound

Several chemical suppliers offer this compound, typically as a lithium or ammonium (B1175870) salt, with purity levels generally exceeding 95%. The choice of salt form may depend on the specific experimental requirements, such as solubility and compatibility with buffer systems.

SupplierProduct NameCAS NumberMolecular FormulaPurityForm
Sigma-Aldrich This compound lithium salt16750-99-5C₁₀H₁₉O₄P · xLi⁺≥95.0% (TLC)[1][2]Solid
INDOFINE Chemical Company, Inc. GERANYLthis compound-DANot specified for this compoundC₂₀H₃₅O₄P · 2NH₃ (for Geranylgeranyl)>95% (for Geranylgeranyl)[3]Not specified
CD Biosynsis This compound-DA1609182-56-0C₁₀H₁₉O₄P · 2H₃N>95%[4]Solid
Larodan Geranylthis compound-DANot specified for this compoundNot specified>95% (for Geranylgeranyl)[5]In solution

Note: Some suppliers list geranylthis compound, a related C20 compound. Researchers should carefully verify the chain length of the isoprenoid when ordering. Purity is often determined by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Signaling and Metabolic Pathways

This compound is a key intermediate in the isoprenoid biosynthesis pathway. This pathway is fundamental for the production of a vast array of compounds necessary for cellular function, including sterols, carotenoids, and the prenyl groups used for protein modification. The synthesis of geranyl diphosphate (GPP) from this compound is a critical step, catalyzed by enzymes such as isopentenyl phosphate (B84403) kinase.

isoprenoid_pathway cluster_mevalonate Mevalonate Pathway (MVA) cluster_non_mevalonate Non-Mevalonate Pathway (MEP) cluster_downstream Downstream Isoprenoid Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-phosphate mevalonate->mvp mvpp Mevalonate-5-diphosphate mvp->mvpp ipp_dmpp IPP / DMAPP mvpp->ipp_dmpp gpp Geranyl Diphosphate (GPP) ipp_dmpp->gpp pyruvate_g3p Pyruvate (B1213749) + G3P dxp DXP pyruvate_g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp ipp_dmpp2 IPP / DMAPP hmbpp->ipp_dmpp2 ipp_dmpp2->gpp geranyl_oh Geraniol gp This compound geranyl_oh->gp Kinase gp->gpp Isopentenyl Phosphate Kinase fpp Farnesyl Diphosphate (FPP) gpp->fpp monoterpenes Monoterpenes gpp->monoterpenes ggpp Geranylgeranyl Diphosphate (GGPP) fpp->ggpp sesquiterpenes Sesquiterpenes fpp->sesquiterpenes diterpenes Diterpenes ggpp->diterpenes

Isoprenoid Biosynthesis Pathway showing the position of this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound in a research setting.

In Vitro Isoprenoid Monophosphate Kinase Assay (Coupled Enzyme Assay)

This protocol is designed to determine the activity of kinases that phosphorylate this compound to geranyl diphosphate. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically.

Materials:

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 8.0)

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • KCl (Potassium chloride)

  • Purified isopentenyl phosphate kinase (IPK) or other kinase of interest

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 200 µL final volume, combine the following reagents in a microcuvette or 96-well plate:

    • 7 U Pyruvate kinase

    • 10 U Lactate dehydrogenase

    • 2 mM Phosphoenolpyruvate

    • 0.16 mM NADH

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 8 mM MgCl₂

    • 4 mM ATP

  • Substrate Addition: Add this compound to the desired final concentration (e.g., for kinetic studies, vary the concentration from 0.1 mM to 5 mM).

  • Initiate the reaction: Add the purified kinase (e.g., 1 µM final concentration of IPK) to the reaction mixture.

  • Monitor the reaction: Immediately place the cuvette or plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or the optimal temperature for the enzyme). The rate of NADH oxidation is directly proportional to the rate of ADP production and thus the kinase activity.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

kinase_assay_workflow start Start prepare_mix Prepare Reaction Mixture (PK, LDH, PEP, NADH, Buffer, ATP) start->prepare_mix add_gp Add this compound prepare_mix->add_gp add_kinase Initiate with Kinase add_gp->add_kinase monitor_a340 Monitor Absorbance at 340 nm add_kinase->monitor_a340 calculate_velocity Calculate Initial Velocity monitor_a340->calculate_velocity end End calculate_velocity->end

Workflow for the in vitro Isoprenoid Monophosphate Kinase Assay.
Analysis of this compound Purity by HPLC

This protocol provides a method for determining the purity of a this compound sample using reverse-phase High-Performance Liquid Chromatography (HPLC). This method separates this compound from potential impurities such as geraniol, inorganic phosphate, and other related compounds.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Ammonium bicarbonate

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 50 mm, 3 µm particle size)

Procedure:

  • Prepare Mobile Phase A: 20 mM Ammonium Bicarbonate with 0.1% Triethylamine in ultrapure water.

  • Prepare Mobile Phase B: Acetonitrile/Water (4:1) with 0.1% Triethylamine.

  • Prepare Sample: Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 50 mm, 3 µm

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 20°C

    • Gradient:

      • 0-2 min: 100% A to 80% A

      • 2-6 min: 80% A to 0% A

      • 6-7 min: 0% A

      • 7-7.1 min: 0% A to 100% A

      • 7.1-12 min: Equilibrate at 100% A

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Cell-Based Assay for Assessing the Effect of this compound on Cell Viability

This protocol describes a general method to assess the cytotoxicity or impact on cell proliferation of this compound using a standard MTS assay.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (no cells) for background control and wells with cells in medium without this compound as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability versus the concentration of this compound to determine the IC₅₀ value, if applicable.[6]

Conclusion

This compound is a commercially available reagent of high purity, crucial for the study of isoprenoid metabolism. The protocols provided herein offer standardized methods for its application in enzymatic assays, purity analysis, and cell-based studies. These tools will aid researchers in elucidating the role of this compound and the broader isoprenoid pathway in health and disease, potentially leading to new therapeutic discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Geranyl Monophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of geranyl monophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound (GP) can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the phosphorylation of geraniol (B1671447) using a phosphorylating agent like phosphoryl chloride (POCl₃) in the presence of a base. Enzymatic synthesis can be approached by either the phosphorylation of geraniol using a suitable kinase or the dephosphorylation of geranyl diphosphate (B83284) (GPP) using a phosphatase.

Q2: What are the common challenges encountered in the chemical synthesis of this compound?

A2: Common challenges include:

  • Low Yield: This can be due to incomplete reaction, degradation of the starting material or product, or formation of side products.

  • Formation of Byproducts: Over-phosphorylation can lead to the formation of geranyl diphosphate (GPP) and even triphosphate. Isomerization of the geranyl backbone is also a possibility under harsh reaction conditions.

  • Purification Difficulties: Separating this compound from unreacted geraniol, inorganic phosphates, and polyphosphorylated byproducts can be challenging due to their similar polarities.

  • Hydrolysis of Reagents and Products: Phosphorylating agents like POCl₃ are highly sensitive to moisture and will readily hydrolyze. The resulting phosphate (B84403) esters can also be susceptible to hydrolysis, especially under acidic or strongly basic conditions.

Q3: How can I minimize the formation of polyphosphorylated byproducts?

A3: To minimize the formation of geranyl diphosphate and triphosphate, it is crucial to control the stoichiometry of the phosphorylating agent. Using a slight excess or a 1:1 molar ratio of geraniol to the phosphorylating agent is recommended. Slow, dropwise addition of the phosphorylating agent to the alcohol solution at low temperatures can also help to control the reaction and favor monophosphorylation.

Q4: What are the key parameters to control for a successful enzymatic synthesis?

A4: For enzymatic synthesis, key parameters include:

  • Enzyme Selection: Choosing a kinase with good activity towards geraniol or a phosphatase that selectively cleaves the terminal phosphate from GPP is critical.

  • pH and Temperature: Maintaining the optimal pH and temperature for the specific enzyme is essential for its activity and stability.

  • Cofactor Concentration: Many kinases require a phosphate donor like ATP and a divalent cation like Mg²⁺ for activity.

  • Substrate Inhibition/Product Inhibition: High concentrations of geraniol or the accumulation of this compound may inhibit the enzyme.

Q5: How can I effectively purify this compound?

A5: Purification of this compound, which is an anionic compound, is often achieved using ion-exchange chromatography. Anion-exchange resins are commonly used, where the negatively charged phosphate group binds to the positively charged resin. Elution is typically performed using a salt gradient (e.g., ammonium (B1175870) bicarbonate or sodium chloride).[1] Other techniques like cellulose (B213188) column chromatography have also been used for the purification of related isoprenoid phosphates.[2] Precipitation of the product as a salt (e.g., ammonium or lithium salt) can also be an effective purification step.

Q6: How should I store this compound to ensure its stability?

A6: this compound should be stored as a salt (e.g., lithium or ammonium salt) at low temperatures, typically -20°C or below, to minimize degradation.[2] It is also advisable to store it in a dry, inert atmosphere to prevent hydrolysis. Stability studies for new drug substances generally involve testing at various temperatures and humidity levels over time to establish a re-test period or shelf life.[3]

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive phosphorylating agent (e.g., hydrolyzed POCl₃).2. Reaction conditions not optimal (e.g., temperature too low, reaction time too short).3. Presence of water in the reaction mixture.4. Poor quality starting material (geraniol).1. Use freshly distilled or a new bottle of phosphorylating agent.2. Optimize reaction temperature and time. Monitor the reaction progress using TLC or HPLC.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Purify geraniol by distillation before use.
Formation of Multiple Products (TLC/HPLC shows multiple spots) 1. Over-phosphorylation leading to di- and tri-phosphates.2. Isomerization of the geranyl backbone.3. Degradation of the product during workup.1. Use a 1:1 molar ratio of geraniol to phosphorylating agent. Add the phosphorylating agent slowly at a low temperature.2. Use mild reaction conditions and avoid strong acids or bases.3. Perform the workup at low temperatures and use buffered solutions where appropriate.
Difficulty in Isolating the Product 1. Product is highly soluble in the aqueous phase during extraction.2. Formation of an emulsion during workup.3. Product co-elutes with impurities during chromatography.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product. Use a continuous liquid-liquid extractor for better recovery.2. Break the emulsion by adding a small amount of brine or by centrifugation.3. Optimize the chromatography conditions (e.g., change the gradient slope, use a different resin, or try a different chromatographic technique like cellulose chromatography).
Product Degradation Over Time 1. Hydrolysis of the phosphate ester.2. Instability of the allylic backbone.1. Store the final product as a dry salt at low temperatures (-20°C or below).2. Avoid exposure to strong acids, bases, and high temperatures during storage and handling.
Enzymatic Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Enzyme Activity 1. Incorrect pH or temperature.2. Absence of necessary cofactors (e.g., ATP, Mg²⁺).3. Enzyme denaturation.4. Presence of inhibitors in the reaction mixture.1. Optimize the reaction buffer pH and temperature according to the enzyme's specifications.2. Ensure all necessary cofactors are present in the correct concentrations.3. Handle and store the enzyme according to the manufacturer's instructions.4. Purify the substrates and ensure the reaction buffer is free of potential inhibitors.
Low Product Yield 1. Substrate inhibition (high concentration of geraniol).2. Product inhibition.3. Equilibrium of the reaction is unfavorable.1. Perform the reaction with a lower initial concentration of geraniol and add it in portions over time.2. Remove the product as it is formed using in-situ product removal techniques.3. If the reaction is reversible, consider using a coupled enzyme system to drive the reaction forward.
Difficulty in Purifying the Product from the Reaction Mixture 1. Presence of proteins and other components from the enzymatic reaction.1. Precipitate the protein using methods like ammonium sulfate (B86663) precipitation or heat denaturation, followed by centrifugation.2. Use size-exclusion chromatography to separate the small molecule product from the larger enzyme.

Data Presentation

Table 1: Comparison of Geraniol and Geranyl Diphosphate Synthesis Yields in Engineered Microorganisms (for reference)

OrganismEngineering StrategyProductTiterReference
Saccharomyces cerevisiaeOverexpression of ERG20(WW) and mevalonate (B85504) pathway genesGeraniol293 mg/L[4]
Escherichia coliOverexpression of key pathway proteins and controlled fermentationGeraniol2.0 g/L[5]
Serratia marcescensEngineered with a modified insect phosphataseGeraniol25.12 g/L[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of Geranyl Chloride (Precursor to this compound)

This protocol is adapted from a procedure for the conversion of geraniol to geranyl chloride.[7]

Materials:

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve geraniol (1 equivalent) in anhydrous carbon tetrachloride.

  • Add triphenylphosphine (1.3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Cool the mixture to room temperature and add anhydrous pentane to precipitate the triphenylphosphine oxide.

  • Stir for an additional 5 minutes and then filter the precipitate, washing it with pentane.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purify the resulting crude geranyl chloride by vacuum distillation.

Protocol 2: General Procedure for the Chemical Phosphorylation of Geraniol

This is a general protocol based on the known reactivity of phosphoryl chloride with alcohols. Optimization of stoichiometry, temperature, and reaction time is recommended.

Materials:

  • Geraniol (anhydrous)

  • Phosphoryl chloride (POCl₃, freshly distilled)

  • Pyridine (B92270) (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous geraniol (1 equivalent) in the anhydrous solvent.

  • Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of freshly distilled phosphoryl chloride (1 equivalent) in the anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using ion-exchange chromatography.

Protocol 3: Purification of this compound by Anion-Exchange Chromatography

This protocol is a general guideline for the purification of anionic organic phosphates.

Materials:

  • Crude this compound

  • Anion-exchange resin (e.g., DEAE-Sephacel or a similar weak anion exchanger)

  • Ammonium bicarbonate buffers (e.g., 0.05 M and a gradient up to 1 M, pH ~7.5)

  • Cellulose for column chromatography (optional, as an alternative to ion-exchange)

Procedure:

  • Prepare a column with the chosen anion-exchange resin and equilibrate it with the low concentration ammonium bicarbonate buffer.

  • Dissolve the crude this compound in a small volume of the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove any unbound, neutral, or positively charged impurities.

  • Elute the bound this compound using a linear gradient of increasing ammonium bicarbonate concentration.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the volatile ammonium bicarbonate buffer by lyophilization to obtain the this compound as its ammonium salt.

Visualizations

Chemical Synthesis Workflow

chemical_synthesis_workflow Geraniol Geraniol GeranylChloride Geranyl Chloride (Optional Intermediate) Geraniol->GeranylChloride  Triphenylphosphine,  CCl4 Phosphorylation Phosphorylation (POCl3, Pyridine) Geraniol->Phosphorylation Direct Phosphorylation GeranylChloride->Phosphorylation CrudeGP Crude this compound Phosphorylation->CrudeGP Purification Purification (Ion-Exchange Chromatography) CrudeGP->Purification PureGP Pure this compound Purification->PureGP enzymatic_synthesis_pathways cluster_0 Pathway A: Phosphorylation cluster_1 Pathway B: Dephosphorylation Geraniol_A Geraniol Kinase Kinase Geraniol_A->Kinase ADP ADP Kinase->ADP GP_A This compound Kinase->GP_A ATP ATP ATP->Kinase GPP Geranyl Diphosphate (GPP) Phosphatase Phosphatase GPP->Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi GP_B This compound Phosphatase->GP_B purification_logic CrudeMixture Crude Reaction Mixture (this compound, Geraniol, Byproducts, Salts) IonExchange Anion-Exchange Column CrudeMixture->IonExchange Load Wash Wash with Low Salt Buffer IonExchange->Wash Bound Bound Anionic Species (this compound, Other Phosphates) IonExchange->Bound Unbound Unbound Impurities (Geraniol, Neutral Byproducts) Wash->Unbound Discard Elution Elute with Salt Gradient Fractions Collect and Analyze Fractions Elution->Fractions Bound->Elution PureProduct Pure this compound Salt (after lyophilization) Fractions->PureProduct Pool & Lyophilize

References

Technical Support Center: Overcoming Low Detection of Geranyl Monophosphate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low detection of geranyl monophosphate (GMP) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect with high sensitivity using LC-MS?

A1: this compound (GMP) and other isoprenoid monophosphates present several analytical challenges in LC-MS due to their inherent physicochemical properties:

  • High Polarity: The phosphate (B84403) group makes GMP highly polar, leading to poor retention on traditional reversed-phase (RP) chromatography columns. This can cause it to elute in the void volume, where it may co-elute with other polar matrix components, leading to ion suppression.

  • Low Ionization Efficiency: GMP may not ionize efficiently in electrospray ionization (ESI), a common ionization technique for LC-MS. This results in a weak signal and poor sensitivity.

  • Low Abundance: In biological samples, GMP is often present at very low concentrations, making its detection challenging without highly sensitive methods.[1][2]

  • Susceptibility to Hydrolysis: The phosphate ester bond can be labile and susceptible to hydrolysis during sample extraction and storage, leading to analyte loss.[1]

Q2: What are the initial troubleshooting steps if I am observing a low or no signal for this compound?

A2: If you are experiencing low or no signal for GMP, consider the following initial troubleshooting steps:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: GMP, being an acidic molecule, is best analyzed in negative ion mode ESI. Ensure your mass spectrometer is set to detect negative ions.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, optimize the MRM transitions for GMP. A common transition for the related compound geranylthis compound (GGP) is m/z 369.2 > 79.0, where m/z 369.2 corresponds to the deprotonated GGP ion and m/z 79.0 corresponds to the phosphate fragment ([PO3]⁻).[3] Similar fragmentation can be expected for GMP.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization of GMP.

  • Check Liquid Chromatography Conditions:

    • Column Choice: If using reversed-phase chromatography, ensure your column provides adequate retention for polar compounds. Consider using a column with a polar endcapping or a hydrophilic interaction liquid chromatography (HILIC) column.[4]

    • Mobile Phase: The mobile phase composition is critical. Using a mobile phase with appropriate pH and ion-pairing reagents can improve retention and peak shape.

  • Sample Preparation and Handling:

    • Extraction Efficiency: Evaluate your sample extraction procedure to ensure efficient recovery of GMP.

    • Sample Stability: Minimize the time between sample preparation and analysis to prevent degradation. Store samples at low temperatures (-80°C) for long-term storage.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape or No Retention

Cause: The high polarity of this compound leads to poor interaction with non-polar stationary phases in reversed-phase chromatography.

Solutions:

  • Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention of polar compounds like GMP.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic analytes on reversed-phase columns. For negative ion mode analysis of phosphorylated compounds, volatile ion-pairing agents like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in combination with a counter-ion like hexafluoroisopropanol (HFIP) can be effective.

  • Chemical Derivatization: Derivatizing the phosphate group can significantly decrease the polarity of GMP, leading to improved retention on reversed-phase columns.

Issue 2: Low Signal Intensity and Poor Sensitivity

Cause: Inefficient ionization of this compound in the mass spectrometer source and/or co-elution with interfering matrix components leading to ion suppression.

Solutions:

  • Chemical Derivatization: This is a highly effective strategy to enhance the MS response. Derivatization can introduce a readily ionizable group, significantly improving the ionization efficiency of GMP. A recent study demonstrated that a chemical derivatization strategy for mevalonate (B85504) pathway intermediates, including the identification of GMP, markedly improved detection sensitivity.[5]

  • Optimize ESI Source Conditions:

    • Negative Ion Mode: As GMP is acidic, it will readily form a negative ion [M-H]⁻. Ensure the instrument is operating in negative ion mode.

    • Source Parameter Tuning: Infuse a standard solution of GMP directly into the mass spectrometer to optimize source parameters for maximum signal intensity.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove matrix components that can cause ion suppression. Solid-phase extraction (SPE) with a suitable sorbent can be effective for cleaning up complex biological extracts.

Experimental Protocols

Protocol 1: Quantitative Analysis of Geranylthis compound (GGP) in Tomato Fruit (Adaptable for GMP)

This method, developed for the quantification of GGP, can be adapted for GMP by modifying the mass spectrometry parameters for the specific mass of GMP.[3]

1. Sample Preparation:

  • Freeze-dry tomato fruit tissue and grind to a fine powder.
  • Extract 50 mg of the powdered sample with 1 mL of acetonitrile/isopropanol/water (3:3:2, v/v/v) containing an appropriate internal standard.
  • Vortex for 10 minutes at 4°C.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of acetonitrile/water (1:1, v/v) for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column suitable for polar analytes. The original study used a Kinetex EVO C18 column (100 x 2.1 mm, 2.6 µm).[3]
  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to ensure separation from other components. For GGP, a gradient from 10% to 90% B over several minutes was used.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion ESI mode.
  • MRM Transitions: For GGP, the quantitative transition was m/z 369.2 > 79.0.[3] For GMP, the precursor ion would be [M-H]⁻ at m/z 233.1. The product ion would likely be the phosphate fragment at m/z 79.0 ([PO3]⁻) or 97.0 ([H2PO4]⁻). These transitions need to be optimized.

Protocol 2: Chemical Derivatization for Enhanced Sensitivity of Mevalonate Pathway Intermediates (including GMP)

This protocol is based on a method that successfully identified and improved the detection of mevalonate pathway intermediates.[5]

1. Derivatization Reagent: A labeling reagent that reacts with the phosphate group to enhance hydrophobicity and ionization efficiency. The referenced study used N², N², N⁴, N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP).[5]

2. Derivatization Procedure (General Steps):

  • To the dried sample extract, add a solution of the derivatization reagent in a suitable organic solvent (e.g., acetonitrile).
  • Add a catalyst or reagent to facilitate the reaction (e.g., a coupling agent and an organic base).
  • Incubate the reaction mixture at a specific temperature for a defined period (e.g., 60°C for 1 hour).
  • After the reaction, quench the reaction if necessary and dilute the sample for LC-MS analysis.

Note: The specific derivatization reagent and reaction conditions should be optimized for GMP.

Quantitative Data Summary

The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for related isoprenoid monophosphates, demonstrating the sensitivity that can be achieved with optimized methods.

Table 1: UHPLC-MS/MS Performance for Geranylthis compound (GGP) Analysis in Tomato Fruit [3]

ParameterValue (ng/mL)Value (ng/g Dry Weight)
Limit of Detection (LOD)0.031.5
Limit of Quantitation (LOQ)0.178.5

Table 2: Detection Limits for Non-sterol Isoprenoid Intermediates using HPLC-MS/MS [6]

AnalyteLimit of Detection (µmol/L)
Mevalonate (MVA)1.0
Mevalonate-5-phosphate (MVAP)0.2
Mevalonate-5-pyrophosphate (MVAPP)0.2
Isopentenyl pyrophosphate (IPP)/Dimethylallyl pyrophosphate (DMAPP)0.03
Geranyl pyrophosphate (GPP)0.03
Farnesyl pyrophosphate (FPP)0.03
Geranylgeranyl pyrophosphate (GGPP)0.03

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GMP This compound (GMP) GPP->GMP Hydrolysis/Metabolism FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Other_Isoprenoids Other Isoprenoids GGPP->Other_Isoprenoids Sterols Sterols Squalene->Sterols

Caption: Simplified Mevalonate Pathway highlighting the position of this compound (GMP).

Troubleshooting_Workflow Start Low/No GMP Signal Check_MS Verify MS Parameters (Negative Mode, MRM) Start->Check_MS Signal_Improved_MS Signal Improved? Check_MS->Signal_Improved_MS Optimize_Source Optimize Source Parameters Check_MS->Optimize_Source Check_LC Evaluate LC Conditions (Retention, Peak Shape) Signal_Improved_LC Signal Improved? Check_LC->Signal_Improved_LC Change_Column Try HILIC or Ion-Pairing RP Check_LC->Change_Column Check_Sample_Prep Assess Sample Preparation (Recovery, Stability) Signal_Improved_SP Signal Improved? Check_Sample_Prep->Signal_Improved_SP Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample_Prep->Improve_Cleanup Signal_Improved_MS->Check_LC No End Method Optimized Signal_Improved_MS->End Yes Signal_Improved_LC->Check_Sample_Prep No Signal_Improved_LC->End Yes Consider_Derivatization Consider Chemical Derivatization Signal_Improved_SP->Consider_Derivatization No Signal_Improved_SP->End Yes Optimize_Source->Check_MS Change_Column->Check_LC Improve_Cleanup->Check_Sample_Prep Consider_Derivatization->End

Caption: Troubleshooting workflow for low this compound detection in LC-MS.

References

Technical Support Center: Optimizing Geranyl Monophosphate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of geranyl monophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction kinetics and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the overall enzymatic pathway for converting a geranyl precursor to geranyl diphosphate (B83284)?

A1: The conversion typically involves a two-step enzymatic process. First, a Geranyl Diphosphate Synthase (GPPS) condenses Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) to form Geranyl Diphosphate (GPP). If starting from this compound, a preceding step involving a kinase is required to phosphorylate it to the diphosphate form. The overall process is crucial for the biosynthesis of monoterpenes.

Q2: What are the key enzymes involved in this pathway?

A2: The two primary enzymes are:

  • Geranyl Diphosphate Synthase (GPPS): A prenyltransferase that catalyzes the C10 GPP from C5 precursors IPP and DMAPP.[1] Some GPPS enzymes are heterodimers, meaning they require two different subunits to be active.[1]

  • A Kinase (e.g., a promiscuous Isopentenyl Phosphate (B84403) Kinase or a similar enzyme): This enzyme would catalyze the phosphorylation of this compound to geranyl diphosphate, using a phosphate donor like ATP. While a specific "this compound kinase" is not a standardly named enzyme, some kinases exhibit substrate promiscuity and can phosphorylate various alkyl-monophosphates.[2][3][4]

Q3: What are the necessary substrates and cofactors for these reactions?

A3: For the GPPS reaction, the substrates are Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP).[5] The reaction typically requires divalent cations like Magnesium (Mg²⁺) or Manganese (Mn²⁺) as cofactors.[6] For the kinase reaction, the substrates are this compound and a phosphate donor, most commonly ATP. This reaction also generally requires Mg²⁺ as a cofactor.[7]

Q4: How can I analyze the product, geranyl diphosphate (GPP)?

A4: Direct analysis of GPP can be challenging. A common and effective method is to first hydrolyze the GPP product to its corresponding alcohol, geraniol (B1671447). This is typically done by treating the reaction mixture with an acid phosphatase or a similar enzyme. The resulting geraniol can then be extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5][8][9]

Q5: What are the typical yields I can expect?

A5: Yields can vary significantly depending on the specific enzymes used and the optimization of reaction conditions. For microbial production of geraniol (derived from GPP), titers can range from hundreds to over a thousand mg/L.[10][11] In vitro enzymatic synthesis yields are highly dependent on factors like enzyme stability, substrate concentrations, and reaction time.

Troubleshooting Guides

Problem 1: Low or No Geranyl Diphosphate (GPP) Yield in the GPPS Reaction
Possible Cause Recommended Solution
Suboptimal Enzyme Activity pH and Temperature: Ensure the reaction buffer is at the optimal pH (typically around 7.0-8.0) and the incubation is at the optimal temperature (e.g., 25-37°C).[12] Verify these parameters for your specific enzyme.
Enzyme Instability/Degradation: GPPS can be labile.[1] Avoid repeated freeze-thaw cycles. Store the enzyme at -80°C in a suitable buffer containing cryoprotectants like glycerol. Confirm enzyme integrity with an SDS-PAGE gel.
Inactive Enzyme: If using a heterodimeric GPPS, ensure both subunits are present and correctly folded. Co-expression of both subunits is often necessary for activity.[1]
Incorrect Substrate/Cofactor Concentrations Substrate Ratio: The optimal ratio of IPP to DMAPP is crucial. For GPP synthesis, a 1:1 ratio is theoretically required.[5] Experiment with varying concentrations to find the optimum for your enzyme.
Substrate Inhibition: High concentrations of substrates can sometimes inhibit enzyme activity. Determine the Km values for your enzyme and work with substrate concentrations around or slightly above the Km.
Insufficient Cofactors: Ensure an adequate concentration of Mg²⁺ or Mn²⁺ (typically in the low millimolar range, e.g., 1-10 mM).[6]
Product Inhibition Feedback Inhibition: High concentrations of the product, GPP, can inhibit the GPPS enzyme.[6] Monitor the reaction over time to find the point of maximum yield before inhibition becomes significant. Consider in-situ product removal strategies if possible.
Issues with Product Analysis Incomplete Hydrolysis: If analyzing via GC-MS of geraniol, ensure complete hydrolysis of GPP. Optimize the phosphatase reaction time and conditions.
Extraction Inefficiency: Ensure your solvent extraction method for geraniol is efficient. Perform multiple extractions and consider the pH of the aqueous phase.
Problem 2: Low or No Phosphorylation of this compound
Possible Cause Recommended Solution
Suboptimal Kinase Activity Incorrect Buffer Conditions: Kinase activity is highly dependent on pH and ionic strength.[7] Screen a range of pH values (typically 7.0-8.5) and salt concentrations.
ATP Concentration: While ATP is a substrate, excessively high concentrations can sometimes be inhibitory or chelate necessary Mg²⁺. A typical starting concentration is 1-10 mM.[7]
Inactive Kinase: Confirm the activity of your kinase with a known, standard substrate if available. Check for protein degradation via SDS-PAGE.
Low Substrate Specificity Enzyme Choice: The chosen kinase may have very low affinity for this compound. It may be necessary to screen different promiscuous kinases or consider protein engineering to improve activity towards your substrate.[2][3]
Presence of Inhibitors Contaminants: Ensure substrates and buffers are free of contaminants that could inhibit kinase activity. For example, EDTA in buffers will chelate the required Mg²⁺.
Product Inhibition: High levels of the product (GPP or ADP) can cause feedback inhibition. Monitor the reaction progress over time.
Assay Detection Issues Assay Sensitivity: If using a luminescence-based assay (e.g., detecting ADP formation), ensure your reaction produces enough product to be within the detection limits of the kit.[13]
Interference: In spectrophotometric or fluorescent assays, components of your reaction mixture could interfere with the signal. Run appropriate controls (e.g., reaction without enzyme, reaction without substrate).[7]

Data Presentation

Table 1: Typical Kinetic Parameters for Geranyl Diphosphate Synthase (GPPS)

ParameterSubstrateTypical Value RangeSource
Km Isopentenyl Diphosphate (IPP)2 - 10 µM[6][14]
Km Dimethylallyl Diphosphate (DMAPP)33 - 60 µM[6][14]
Km Geranyl Diphosphate (GPP)0.8 µM[14]

Note: These values are examples and can vary significantly between enzymes from different organisms.

Table 2: Recommended Reaction Conditions for In Vitro Assays

ParameterGPPS ReactionKinase Reaction
pH 7.0 - 8.07.0 - 8.5
Temperature 25 - 37 °C25 - 37 °C
Mg²⁺ Concentration 1 - 15 mM2 - 10 mM
Substrate 1 Conc. 10 - 200 µM (IPP)10 - 500 µM (this compound)
Substrate 2 Conc. 10 - 200 µM (DMAPP)1 - 10 mM (ATP)

Experimental Protocols

Protocol 1: In Vitro Geranyl Diphosphate Synthase (GPPS) Activity Assay

This protocol is based on detecting the release of inorganic pyrophosphate (PPi) using a spectrophotometric method.[15]

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture. For a 200 µL final volume, this may include:

    • 50 mM Tris-HCl or HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT (Dithiothreitol) for enzyme stability

    • 50 µM IPP

    • 50 µM DMAPP

    • Coupled assay components: 0.2 U inorganic pyrophosphatase, 1 U purine (B94841) nucleoside phosphorylase, and 200 µM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

  • Initiate Reaction: Add a predetermined amount of purified GPPS enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

  • Measurement: Monitor the increase in absorbance at 360 nm in real-time using a spectrophotometer. The rate of absorbance change is proportional to the rate of PPi production and thus GPPS activity.

  • Controls: Run parallel reactions without the GPPS enzyme (negative control) and without one of the substrates (IPP or DMAPP) to account for any background signal.

Protocol 2: In Vitro Kinase Assay for this compound Phosphorylation

This protocol is based on detecting the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).[13]

  • Kinase Reaction Setup: In a white, opaque 96-well plate, set up the kinase reaction. For a 25 µL final volume:

    • Kinase reaction buffer (as recommended by the kit or optimized, e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Desired concentration of this compound.

    • 1 mM ATP.

  • Initiate Reaction: Add the kinase enzyme to the wells to start the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection (Step 1 - ATP Depletion): Add an equal volume (25 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2 - Signal Generation): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.

  • Controls: Include wells with no enzyme (to measure background) and no this compound substrate.

Protocol 3: Product Analysis by GC-MS

This protocol describes the preparation of samples for geraniol quantification following the GPPS reaction.[5]

  • Reaction Quenching: Stop the GPPS reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺ ions.

  • Enzymatic Hydrolysis: Add a sufficient amount of a phosphatase (e.g., calf intestinal phosphatase or acid phosphatase) to the reaction mixture. Incubate at 37°C for 1-2 hours to ensure complete hydrolysis of GPP to geraniol.

  • Solvent Extraction: Extract the geraniol from the aqueous reaction mixture by adding an equal volume of an organic solvent like n-hexane or ethyl acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 5 minutes to separate the organic and aqueous phases.

  • Sample Collection: Carefully collect the upper organic layer containing the geraniol. For quantitative analysis, it is advisable to perform a second extraction on the aqueous layer and pool the organic phases.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-Wax or TG-624SilMS).[3][16]

  • Quantification: Identify geraniol based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount by creating a calibration curve with known concentrations of a geraniol standard.

Visualizations

Experimental_Workflow cluster_step1 Step 1: GPP Synthesis (GPPS) cluster_step2 Step 2: GPP Hydrolysis for Analysis cluster_step3 Step 3: Quantification IPP IPP GPPS_Enzyme GPPS Enzyme + Mg²⁺ IPP->GPPS_Enzyme DMAPP DMAPP DMAPP->GPPS_Enzyme GPP_product Geranyl Diphosphate (GPP) GPPS_Enzyme->GPP_product Phosphatase Phosphatase GPP_product->Phosphatase GPP_product->Phosphatase Geraniol Geraniol Phosphatase->Geraniol Extraction Solvent Extraction Geraniol->Extraction Geraniol->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for the enzymatic synthesis and analysis of Geranyl Diphosphate (GPP).

Troubleshooting_Logic Start Low/No Product Yield CheckEnzyme Is the enzyme active and stable? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, Temp, Cofactors) optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Verify integrity (SDS-PAGE) Optimize storage Confirm all subunits present CheckEnzyme->Sol_Enzyme No CheckSubstrates Are substrate concentrations correct? (Ratio, Inhibition) CheckConditions->CheckSubstrates Yes Sol_Conditions Perform pH/Temp optimization screen Titrate cofactor concentration CheckConditions->Sol_Conditions No CheckAnalysis Is the analytical method working? (Hydrolysis, Extraction) CheckSubstrates->CheckAnalysis Yes Sol_Substrates Titrate substrate concentrations and test different ratios Run time-course to check for product inhibition CheckSubstrates->Sol_Substrates No Sol_Analysis Run positive control (standard) Optimize hydrolysis time Verify extraction efficiency CheckAnalysis->Sol_Analysis No

Caption: A logical flowchart for troubleshooting low product yield in enzymatic synthesis.

References

interference in geranyl monophosphate detection by isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the detection and quantification of geranyl monophosphate (GP), particularly concerning interference from its isomers, neryl monophosphate (NP) and linalyl monophosphate (LP).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish this compound (GP) from its isomers, neryl monophosphate (NP) and linalyl monophosphate (LP)?

A1: The primary challenge arises from the structural similarity of these isomers. This compound and neryl monophosphate are cis-trans isomers, differing only in the geometry around a double bond, while linalyl monophosphate is a constitutional isomer with a different branching structure. This similarity leads to comparable physicochemical properties, which can result in overlapping chromatographic peaks and identical mass-to-charge ratios (m/z) in mass spectrometry, making their individual detection and quantification challenging.

Q2: What are the common analytical techniques used for the detection of this compound and its isomers?

A2: The most common and effective technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly using a reversed-phase column.[1] This method allows for the separation of the isomers based on their polarity, followed by their detection based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility of the phosphorylated compounds.[2][3]

Q3: Can I differentiate the isomers by mass spectrometry alone?

A3: Differentiating these isomers by mass spectrometry (MS) alone is difficult as they have the same elemental composition and therefore the same exact mass. However, tandem mass spectrometry (MS/MS) may offer a solution. By inducing fragmentation of the parent ion, it might be possible to identify unique fragment ions or characteristic fragmentation patterns for each isomer that would allow for their differentiation. This, however, requires careful optimization of the MS/MS parameters.

Q4: Are there commercially available standards for these isomers?

A4: A lithium salt of this compound is commercially available and can be used as a standard for quantification and for optimizing analytical methods. Standards for neryl monophosphate and linalyl monophosphate may be less readily available and might require custom synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor chromatographic resolution of isomeric peaks.

Symptom: You observe a single broad peak or closely co-eluting peaks where you expect to see separate peaks for GP, NP, and LP.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate HPLC column chemistry. Switch to a column with a different stationary phase chemistry (e.g., C18, C30, Phenyl-Hexyl) to exploit subtle differences in isomer polarity.
Mobile phase composition is not optimal. Modify the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. A shallower gradient can often improve the separation of closely related compounds.
Inappropriate pH of the mobile phase. Adjust the pH of the mobile phase. Since the phosphate (B84403) group's charge state is pH-dependent, altering the pH can influence the interaction with the stationary phase and improve separation.
Co-elution due to similar polarity. Introduce an ion-pairing reagent (e.g., tributylamine (B1682462) or other alkyl amines) to the mobile phase.[4] This can enhance the retention and selectivity for phosphorylated compounds by forming neutral ion pairs that interact more strongly with the reversed-phase column.
Issue 2: Low or no signal for this compound.

Symptom: The expected peak for GP is very small or absent in your chromatogram.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Degradation of the analyte. This compound can be unstable. Ensure your samples are processed quickly and stored at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles.
Inefficient extraction from the sample matrix. Optimize your extraction protocol. A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte before HPLC-MS analysis.
Poor ionization in the mass spectrometer. Adjust the ionization source parameters (e.g., spray voltage, gas flow, temperature) to optimize the ionization of your compound. Experiment with both positive and negative ion modes.
Analyte is too polar for the GC column. If using GC-MS, ensure that the derivatization step is complete. Incomplete derivatization will lead to poor peak shape and low signal.[5]
Issue 3: Inaccurate quantification of this compound.

Symptom: You are unable to obtain reproducible and accurate quantitative results.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Matrix effects from complex samples. Use a stable isotope-labeled internal standard if available. If not, the standard addition method can help to compensate for matrix effects.
Interference from co-eluting isomers. If you cannot achieve baseline separation of the isomers, you may need to use a deconvolution software to estimate the peak areas of the individual isomers. Alternatively, if a unique MS/MS transition can be identified for GP, you can use this for quantification.
Non-linear detector response. Ensure that your calibration curve is constructed over the appropriate concentration range and that the response is linear. If not, a non-linear regression model may be necessary.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for the Separation and Detection of this compound and its Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation (from biological tissue):

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with a cold (-20°C) solution of 80% methanol (B129727) in water.

    • Centrifuge to pellet the debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • MRM Transitions: Monitor the transition from the parent ion (m/z 233.1) to a characteristic fragment ion (e.g., m/z 79.0, corresponding to the phosphate group). Further optimization will be needed to find unique transitions for each isomer if possible.

Data Presentation

Table 1: Predicted Chromatographic and Mass Spectrometric Properties of this compound and its Isomers
Compound Structure Molecular Formula Exact Mass Predicted Retention Order (Reversed-Phase HPLC) Predicted m/z (Negative Ion Mode)
This compound (GP)(E)-isomerC₁₀H₁₉O₄P234.10212[M-H]⁻ = 233.1
Neryl Monophosphate (NP)(Z)-isomerC₁₀H₁₉O₄P234.10211 (more polar)[M-H]⁻ = 233.1
Linalyl Monophosphate (LP)Constitutional IsomerC₁₀H₁₉O₄P234.10213 (least polar)[M-H]⁻ = 233.1

Visualizations

Isomer_Interference_Workflow cluster_sample Sample Contains Mixture cluster_analysis Analytical Challenge cluster_problem Problem: Interference cluster_solution Troubleshooting Solutions GP Geranyl-P HPLC HPLC Separation GP->HPLC NP Neryl-P NP->HPLC LP Linalyl-P LP->HPLC MS Mass Spectrometry HPLC->MS CoElution Co-elution HPLC->CoElution SameMass Identical m/z MS->SameMass OptimizeHPLC Optimize HPLC (Column, Mobile Phase, pH) CoElution->OptimizeHPLC Address with IonPairing Use Ion-Pairing Reagents CoElution->IonPairing Address with OptimizeMSMS Optimize MS/MS (Unique Fragments) SameMass->OptimizeMSMS Address with

Caption: Workflow for addressing isomer interference in GP detection.

Biosynthesis_Pathway IPP Isopentenyl-PP GPPS GPP Synthase IPP->GPPS DMAPP Dimethylallyl-PP DMAPP->GPPS GPP Geranyl-PP Isomerase Isomerase GPP->Isomerase Phosphatase Phosphatase GPP->Phosphatase NPP Neryl-PP NPP->Phosphatase LPP Linalyl-PP LPP->Phosphatase GPPS->GPP Isomerase->NPP Isomerase->LPP GP Geranyl-P Phosphatase->GP NP Neryl-P Phosphatase->NP LP Linalyl-P Phosphatase->LP

Caption: Biosynthetic origin of GP, NP, and LP from their diphosphate (B83284) precursors.

References

Technical Support Center: Enhancing Geranyl Monophosphate Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for geranyl monophosphate (GMP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (GMP) won't dissolve in my aqueous assay buffer. What should I do?

A1: this compound is an amphiphilic molecule, possessing both a nonpolar geranyl tail and a polar phosphate (B84403) head. This dual nature can make it challenging to dissolve in purely aqueous solutions. Here are several strategies to enhance its solubility:

  • Utilize a Co-solvent: Start by dissolving the GMP in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are excellent first choices. Aim for the lowest effective concentration of the organic solvent in your final assay mixture, ideally not exceeding 1-5%, to avoid potential interference with your experiment.

  • Adjust the pH: The phosphate group of GMP is ionizable. Increasing the pH of your buffer to slightly alkaline conditions (e.g., pH 7.5-8.5) can increase the negative charge on the phosphate group, enhancing its interaction with water and improving solubility.

  • Gentle Heating and Sonication: After adding the GMP solution to the buffer, gentle warming (e.g., to 37°C) and brief sonication can help to break up any aggregates and promote dissolution. Avoid excessive heating, which could degrade the compound.

  • Consider the Salt Form: this compound is often supplied as a lithium or ammonium (B1175870) salt. These salt forms are generally more soluble in aqueous solutions than the free acid form. Ensure you are using a salt form for aqueous-based assays.

Q2: I'm observing precipitation of my GMP during my experiment. How can I prevent this?

A2: Precipitation during an experiment can be caused by several factors, including changes in solvent composition, temperature, or interactions with other components in your assay.

  • Optimize Co-solvent Concentration: If you are using a co-solvent, ensure that the final concentration in your assay is sufficient to maintain GMP solubility. You may need to perform a titration experiment to determine the optimal co-solvent percentage.

  • Maintain pH Stability: Use a buffer with sufficient buffering capacity to maintain the desired pH throughout your experiment, as pH fluctuations can affect GMP solubility.

  • Incorporate a Surfactant: For particularly challenging assays, the addition of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.1%) can help to keep the amphiphilic GMP in solution by forming micelles.

  • Check for Incompatible Components: Ensure that other components in your assay mixture, such as high concentrations of divalent cations, are not causing precipitation of the phosphate group.

Q3: What is the best way to prepare a stock solution of this compound?

A3: For a concentrated stock solution, it is recommended to use an organic solvent.

  • For Organic Solvent Stocks: Dimethyl sulfoxide (DMSO) or ethanol are suitable choices for creating high-concentration stock solutions. These can then be diluted into your aqueous assay buffer.

  • For Aqueous-Based Stocks: If an organic solvent is not permissible in your assay, you can prepare a stock solution in a slightly alkaline buffer (e.g., 20 mM Tris-HCl, pH 8.0) potentially with a low percentage of a co-solvent like ethanol. Be aware that the maximum achievable concentration in purely aqueous solutions will be lower than in organic solvents.

Q4: How should I store my this compound solutions?

A4: To ensure the stability of your this compound solutions:

  • Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.

  • Working Solutions: Prepare fresh working solutions in your assay buffer on the day of the experiment. If you need to store them for a short period, keep them on ice. Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes the approximate solubility of GMP in common laboratory solvents. This data is intended as a guideline; empirical testing is recommended for specific experimental conditions.

Solvent/Buffer SystemApproximate Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 50Recommended for high-concentration stock solutions.
Ethanol (95-100%)> 25Good for stock solutions; can be used as a co-solvent.
Methanol> 25Similar to ethanol.
Acetonitrile~10-20Can be used, but may be less effective than DMSO or ethanol.
Water (pH 7.0)< 1Poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)< 1Limited solubility.
Tris Buffer (20 mM, pH 8.0)1 - 5Alkaline pH improves solubility.
Tris Buffer (pH 8.0) with 5% DMSO5 - 10Co-solvent significantly enhances solubility.
Tris Buffer (pH 8.0) with 0.1% Triton™ X-1002 - 7Surfactant aids in solubilization.

Experimental Protocols

Protocol for Solubilizing this compound for a Standard Enzyme Assay

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for use in a typical enzyme assay.

Materials:

  • This compound (salt form, e.g., lithium or ammonium salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing other necessary components like MgCl₂)

  • Microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of this compound powder in a microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). c. Vortex thoroughly until the GMP is completely dissolved. This is your stock solution.

  • Prepare the Working Solution: a. Determine the final concentration of GMP required in your assay. b. Calculate the volume of the stock solution needed to achieve this final concentration in your total assay volume. c. In a separate microcentrifuge tube, add the required volume of your aqueous Assay Buffer. d. While vortexing the Assay Buffer, slowly add the calculated volume of the GMP stock solution dropwise. This gradual addition helps to prevent immediate precipitation. e. Ensure the final concentration of DMSO in the working solution is low (e.g., < 5%) to minimize effects on your enzyme.

  • Ensure Complete Dissolution: a. After adding the GMP stock, continue to vortex the working solution for another 30 seconds. b. If you observe any cloudiness or particulate matter, place the tube in a sonicator bath for 2-5 minutes. c. Visually inspect the solution to ensure it is clear before proceeding with your assay.

  • Use in Assay: a. Use the freshly prepared working solution in your enzyme assay as required.

Visualizations

troubleshooting_workflow Troubleshooting GMP Solubility start Start: GMP Solubility Issue check_form Is GMP in a salt form (Li+ or NH4+)? start->check_form use_salt Action: Use a salt form of GMP. check_form->use_salt No check_solvent Is a co-solvent being used? check_form->check_solvent Yes use_salt->check_solvent add_cosolvent Action: Dissolve GMP in minimal DMSO or Ethanol first. check_solvent->add_cosolvent No check_ph Is the buffer pH alkaline (e.g., pH 7.5-8.5)? check_solvent->check_ph Yes add_cosolvent->check_ph adjust_ph Action: Increase buffer pH. check_ph->adjust_ph No check_mixing Was gentle heating or sonication applied? check_ph->check_mixing Yes adjust_ph->check_mixing apply_mixing Action: Gently warm (37°C) and/or sonicate briefly. check_mixing->apply_mixing No check_surfactant Is precipitation still occurring? check_mixing->check_surfactant Yes apply_mixing->check_surfactant add_surfactant Action: Add a non-ionic surfactant (e.g., 0.01% Tween-20). check_surfactant->add_surfactant Yes success Success: GMP is soluble. check_surfactant->success No add_surfactant->success

Caption: A workflow diagram for troubleshooting GMP solubility issues.

signaling_pathway Hypothetical Signaling Pathway Involving GMP substrate Isopentenyl Monophosphate enzyme Geranyl Monophosphate Synthase substrate->enzyme gmp This compound (GMP) downstream_product Downstream Prenylated Proteins gmp->downstream_product Substrate for Prenylation enzyme->gmp Synthesis cellular_response Cellular Response (e.g., Growth, Differentiation) downstream_product->cellular_response Modulates

Caption: A hypothetical signaling pathway where GMP is a key intermediate.

Technical Support Center: Geranyl Monophosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geranyl Monophosphate (GMP) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter at different stages of your experiment.

Category 1: Sample Preparation & Extraction

Question: Why is my GMP recovery low or inconsistent?

Answer: Low or inconsistent recovery of GMP is a frequent issue stemming from its chemical nature and instability in biological matrices. Here are the primary causes and solutions:

  • Inadequate Quenching: GMP is an intermediate in the isoprenoid biosynthesis pathway and can be rapidly metabolized by enzymes in the sample.[1]

    • Solution: Immediately quench fresh samples in liquid nitrogen upon collection to halt all enzymatic activity. This has a significant effect on preserving phosphorylated isoprenoids.[1]

  • Inefficient Extraction: The amphiphilic nature of GMP, with its polar phosphate (B84403) head and nonpolar geranyl tail, makes efficient extraction challenging.

    • Solution: A common and effective extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).[1] For complex matrices, ensure thorough homogenization and sonication to disrupt cells and improve solvent penetration.[1]

  • Analyte Degradation: GMP can be unstable, and the phosphate group may be cleaved during harsh extraction conditions.

    • Solution: Avoid high temperatures and extreme pH during sample preparation. Perform extraction steps on ice or at 4°C where possible.

  • Adsorption to Surfaces: The phosphate group can bind to metal surfaces.

    • Solution: While one study found no difference between metal and glass beads for grinding, it is a good practice to use polypropylene (B1209903) tubes and glass vials to minimize potential interactions.[1]

Question: I see a higher-than-expected GMP signal and a lower signal for its precursor, Geranyl Diphosphate (B83284) (GPP). What could be the cause?

Answer: This observation strongly suggests the hydrolysis of GPP into GMP during your workflow.

  • Cause: The diphosphate bond in GPP is labile and can be cleaved, especially during sample extraction or within the mass spectrometer's ion source. This artificially inflates the GMP concentration.

  • Troubleshooting Steps:

    • Review Extraction: Ensure your extraction procedure is gentle and avoids high heat or strong acids/bases.

    • Optimize MS Source Conditions: The precursor for the related compound GGPP readily loses a phosphate group in the MS source to form GGP.[1] Optimize source parameters like temperature and voltages to minimize in-source fragmentation of GPP.

    • Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation between GPP and GMP. This allows you to confirm that the signal detected at the GMP retention time is not originating from the breakdown of co-eluting GPP.[1]

Category 2: Analytical Methodology (LC-MS/MS, GC-MS)

Question: Why can't I detect GMP using Gas Chromatography (GC-MS)?

Answer: Direct analysis of GMP by GC-MS is generally not feasible.

  • Reason: GMP is not volatile due to its polar phosphate group and molecular weight.[1] GC analysis requires compounds to be volatile to travel through the column. The low volatility can also be caused by strong intermolecular attractions between the polar groups.[2]

  • Solution: Derivatization. To make GMP suitable for GC analysis, you must chemically modify it in a process called derivatization.[2][3] This involves replacing the active hydrogens on the phosphate group with non-polar groups, such as with trimethylsilyl (B98337) (TMS) reagents (e.g., BSTFA).[3] This process increases volatility and thermal stability.[3][4] However, derivatization adds complexity and potential for incomplete reactions, making LC-MS/MS the more common and direct approach.

Question: My LC-MS/MS signal for GMP is weak and has poor peak shape. What should I check?

Answer: This can be due to several factors related to the chromatography or mass spectrometry settings.

  • Poor Chromatographic Retention: The phosphate group can cause poor retention on traditional C18 reversed-phase columns, leading to elution near the void volume and poor peak shape.

    • Solution 1: Alkaline pH: Using a mobile phase with an alkaline pH can improve peak shape and retention for phosphorylated compounds.[1]

    • Solution 2: Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention, but may cause ion suppression in the MS source.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of GMP in the MS source, reducing its signal.

    • Solution: Improve sample clean-up using solid-phase extraction (SPE) or ensure complete chromatographic separation from interfering matrix components. Spiking experiments with known concentrations of GMP into the sample matrix can help determine if matrix effects are significant.[1]

  • Suboptimal MS Parameters: Incorrect mass transition (MRM) settings or source conditions will lead to a poor signal.

    • Solution: Optimize the MRM transition. For the related compound GGP, the quantitative transition m/z 369.2 > 79.0 was found to be effective, where m/z 369.2 corresponds to the deprotonated GGP molecule and m/z 79.0 corresponds to the phosphate fragment [PO3]⁻.[1] A similar strategy can be applied to GMP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound?

A1: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for quantifying GMP and other isoprenoid phosphates.[1] This technique offers high sensitivity and specificity, allowing for direct measurement without derivatization.[5] It can reliably measure physiological levels of these compounds in complex biological samples like plant tissues or cells.[1]

Q2: How should I prepare my calibration standards?

A2: Due to potential matrix effects, it is best to prepare calibration standards in a matrix that closely mimics your actual samples. However, studies on the related compound GGP have shown that matrix effects can be negligible in some tissues, in which case an external calibration curve using pure standards in solvent is sufficient.[1] It is crucial to validate your method by performing spiking experiments to confirm the absence of significant matrix effects before relying solely on external calibration.

Q3: What are typical limits of detection (LOD) and quantification (LOQ) for this type of analysis?

Q4: Can I measure GPP and GMP simultaneously?

A4: Yes, a key advantage of LC-MS/MS is the ability to measure multiple analytes at once.[6] By developing a chromatographic method that separates GPP and GMP, and defining specific MRM transitions for each, you can quantify both compounds in a single run. This is highly beneficial for studying metabolic flux and the effects of pathway inhibitors.[6]

Experimental Protocols & Data

Protocol: Quantification of GMP by UHPLC-MS/MS

This protocol is adapted from a validated method for the related C20 compound, geranylthis compound (GGP), and is applicable to GMP.[1]

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 20 mg of lyophilized tissue (e.g., plant pericarp, cell pellet) in a 2.0 mL microcentrifuge tube containing grinding beads.
  • Add 1 mL of ice-cold extraction solvent (acetonitrile:water, 80:20, v/v).
  • Immediately homogenize using a tissue lyser at 50 Hz for 5 minutes.
  • Sonicate the homogenate for 1 minute in an ice bath.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Carefully collect the supernatant and transfer it to a glass HPLC vial for analysis.

2. UHPLC-MS/MS Analysis:

  • The following parameters serve as a starting point and should be optimized for your specific instrument and GMP standard.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18)
Mobile Phase A 10 mM ammonium (B1175870) bicarbonate in water, pH 9
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analysis Multiple Reaction Monitoring (MRM)
Example MRM Precursor Ion (Q1): [M-H]⁻ of GMP. Product Ion (Q3): m/z 79 [PO3]⁻
Quantitative Method Validation Data

The following table summarizes validation data from the analogous GGP method, demonstrating the performance metrics you should aim for.[1]

ParameterGeranylgeranyl Diphosphate (GGPP)Geranylthis compound (GGP)
Limit of Detection (LOD) 0.2 ng/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL (50 ng/g DW)0.17 ng/mL (8.5 ng/g DW)
Linearity (r²) > 0.99> 0.99
Precision (RSD%) Within acceptable limitsWithin acceptable limits
Accuracy Within acceptable limitsWithin acceptable limits

Visualizations

Isoprenoid Biosynthesis Pathway

isoprenoid_pathway cluster_MEP MEP/DOXP Pathway cluster_MVA Mevalonate Pathway G3P Glyceraldehyde-3P MEP MEP Pyruvate Pyruvate IPP IPP MEP->IPP MEP_label G3P + Pyruvate MEP_label->MEP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA MVA->IPP DMAPP DMAPP IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP GMP This compound (GMP) (Hydrolysis Product) GPP->GMP Hydrolysis Downstream Downstream Isoprenoids (e.g., FPP, GGPP, Terpenes) GPP->Downstream

Caption: Simplified isoprenoid biosynthesis pathway leading to GPP and its hydrolysis product GMP.

GMP Quantification Workflow

quantification_workflow Sample 1. Sample Collection (e.g., tissue, cells) Quench 2. Quenching & Homogenization (Liquid N2, Lysis Buffer) Sample->Quench Extract 3. Solvent Extraction (e.g., 80% Acetonitrile) Quench->Extract Centrifuge 4. Centrifugation & Filtration Extract->Centrifuge Analyze 5. UHPLC-MS/MS Analysis Centrifuge->Analyze Data 6. Data Processing (Integration, Calibration) Analyze->Data Quantify 7. Final Quantification Data->Quantify

Caption: Standard experimental workflow for GMP quantification from biological samples.

Troubleshooting Decision Tree: Low GMP Signal

troubleshooting_tree Start Problem: Low or No GMP Signal Check_Standard Is signal present for pure GMP standard? Start->Check_Standard Check_MS Action: - Check MS-MS tuning - Verify MRM transition - Clean ion source Check_Standard->Check_MS No Check_Sample_Prep Was sample prep performed correctly? Check_Standard->Check_Sample_Prep Yes Check_LC Action: - Check LC plumbing - Verify mobile phases - Inject fresh standard Check_MS->Check_LC Check_Quench Action: - Ensure rapid quenching - Check for degradation - Review extraction protocol Check_Sample_Prep->Check_Quench No Check_Matrix Is there evidence of ion suppression? Check_Sample_Prep->Check_Matrix Yes Improve_Cleanup Action: - Implement SPE cleanup - Dilute sample extract - Improve chromatography Check_Matrix->Improve_Cleanup Yes Low_Abundance Conclusion: GMP level may be below Limit of Detection (LOD) Check_Matrix->Low_Abundance No

Caption: A logical guide for troubleshooting the root cause of a low GMP signal.

References

Validation & Comparative

The Gatekeeper of Monoterpene Synthesis: A Comparative Validation of Geranyl Diphosphate's Central Role

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular precursors in biosynthetic pathways is paramount. In the vast and diverse world of terpenes, a class of natural products with significant therapeutic and commercial applications, the C10 precursor geranyl diphosphate (B83284) (GPP) is widely recognized as the primary gateway to monoterpene synthesis. This guide provides a comprehensive validation of GPP's role, critically examining its performance against potential alternatives, including its cis-isomer neryl diphosphate (NPP) and the hypothetically considered geranyl monophosphate (GP). By presenting supporting experimental data, detailed methodologies, and clear visual pathways, this document serves as an essential resource for any professional engaged in terpene research and engineering.

Executive Summary

Experimental evidence overwhelmingly supports geranyl diphosphate (GPP) as the canonical and most efficient precursor for the majority of monoterpene synthases. Its diphosphate group is the key to its chemical reactivity, facilitating the necessary ionization step that initiates the cascade of cyclizations and rearrangements to form the vast array of monoterpene structures. In contrast, This compound (GP) is not a viable substrate for these enzymes due to the poor leaving group nature of its single phosphate (B84403) moiety. While GPP is the dominant precursor, its geometric isomer, neryl diphosphate (NPP) , has been identified as a specific, non-canonical precursor for certain monoterpene synthases, particularly in tomato trichomes, leading to a distinct profile of monoterpene products. The kinetic data presented herein quantitatively demonstrates the superior performance of GPP with most characterized monoterpene synthases.

Comparative Analysis of Precursor Performance

The efficacy of a precursor in terpene biosynthesis is determined by the kinetic parameters of the terpene synthase enzymes that catalyze the conversion. A lower Michaelis-Menten constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate (kcat) signifies a faster conversion to the product. The catalytic efficiency (kcat/Kₘ) provides a combined measure of the enzyme's overall effectiveness with a given substrate.

As the data in Table 1 illustrates, terpene synthases consistently exhibit a high affinity and catalytic efficiency for GPP. For instance, the dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus (PamTps1) shows a significantly higher binding affinity and specificity for GPP over its C15 counterpart, farnesyl diphosphate (FPP).[1][2][3] While direct kinetic data for this compound is absent from the literature due to its non-viability as a substrate, the necessity of the diphosphate group for the reaction mechanism is well-established.

In contrast, the comparison between GPP and its cis-isomer, NPP, reveals a more nuanced picture. While most monoterpene synthases are more efficient with GPP, some enzymes, like the phellandrene synthase 1 (PHS1) from tomato, utilize NPP as their natural substrate to produce a specific blend of monoterpenes.[4][5] However, even for many canonical synthases that can utilize both, kinetic analyses often show a higher affinity and catalytic efficiency with GPP.[6]

EnzymeOrganismMajor Product(s)SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)Reference
Linalool/Nerolidol Synthase (PamTps1)Plectranthus amboinicusLinalool, NerolidolGPP16.72 ± 1.32-9.57 x 10⁻³[1][2][3]
Phellandrene Synthase 1 (PHS1)Solanum lycopersicumβ-PhellandreneNPP---[4][5]
Limonene Synthase (ClLimS)Citrus limonLimoneneGPP--Higher with GPP[6]
Pinene Synthase (PtPinS)Pinus taedaPineneGPP--Higher with GPP[6]
1,8-Cineole Synthase (SfCinS1)Salvia fruticosa1,8-CineoleGPP--Preference for GPP[6]

Table 1: Comparative Enzyme Kinetics for Terpene Precursors. This table summarizes the Michaelis-Menten constants (Kₘ) and catalytic efficiencies (kcat/Kₘ) of various terpene synthases with their respective substrates. A lower Kₘ indicates higher substrate affinity. The data highlights the efficiency of GPP as a substrate for a range of synthases. Data for this compound is not available as it is not a substrate. "-" indicates data not specified in the cited sources.

The Decisive Role of the Diphosphate Moiety

The central role of the diphosphate group in GPP is fundamental to the initiation of the terpene synthesis cascade. Terpene synthases catalyze the ionization of the C-O bond, releasing the diphosphate and forming a highly reactive geranyl cation. This carbocation is then guided through a series of intramolecular rearrangements and cyclizations within the enzyme's active site to generate the diverse array of monoterpene skeletons. The diphosphate is an excellent leaving group, a property crucial for this initial ionization step. In stark contrast, a monophosphate group, as would be the case in this compound, is a poor leaving group, making the formation of the geranyl cation energetically unfavorable and effectively preventing the initiation of the reaction.

GPP_vs_GP cluster_GPP Geranyl Diphosphate (GPP) Pathway cluster_GP Hypothetical this compound (GP) Pathway GPP Geranyl Diphosphate (GPP) TS1 Terpene Synthase GPP->TS1 Binding PPi Pyrophosphate (PPi) (Good Leaving Group) GPP->PPi Cation1 Geranyl Cation TS1->Cation1 Ionization Products1 Monoterpenes Cation1->Products1 Cyclization/ Rearrangement GP This compound (GP) TS2 Terpene Synthase GP->TS2 Binding Pi Monophosphate (Pi) (Poor Leaving Group) GP->Pi NoReaction No Reaction TS2->NoReaction Ionization Blocked Terpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP_path ...multiple steps... Pyruvate->MEP_path G3P Glyceraldehyde-3-phosphate G3P->MEP_path IPP Isopentenyl Diphosphate (IPP) MEP_path->IPP AcetylCoA Acetyl-CoA MVA_path ...multiple steps... AcetylCoA->MVA_path MVA_path->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) MTS Monoterpene Synthases GPP->MTS GPPS->GPP Monoterpenes Monoterpenes (e.g., Limonene, Pinene, Linalool) MTS->Monoterpenes Experimental_Workflow start Start: Terpene Synthase Gene cloning Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification assay In Vitro Enzyme Assay with Substrate (e.g., GPP) purification->assay extraction Product Extraction (Organic Solvent) assay->extraction gcms GC-MS Analysis extraction->gcms identification Product Identification (Mass Spectra, Retention Time) gcms->identification kinetics Enzyme Kinetics Analysis (Km, kcat) identification->kinetics end End: Validated Function kinetics->end

References

Comparative Analysis of Geranyl Monophosphate Metabolic Flux: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and manipulating the metabolic flux of isoprenoids is critical for applications ranging from biofuel production to the synthesis of novel therapeutics. This guide provides a comparative analysis of the metabolic flux leading to geranyl monophosphate (GMP), a key intermediate in the biosynthesis of monoterpenes and other valuable natural products. Due to the central role and more extensive research on its immediate precursor, geranyl diphosphate (B83284) (GPP), this analysis focuses on the metabolic flux towards GPP as a direct indicator of the flux towards GMP.

This compound (GMP) is positioned at a crucial junction in isoprenoid biosynthesis. It is derived from the dephosphorylation of geranyl diphosphate (GPP), the direct product of the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The metabolic flux through this pathway is tightly regulated and varies significantly between different organisms and engineered strains.

Quantitative Analysis of Monoterpene Production

The metabolic flux towards GMP is often inferred from the production titers of downstream monoterpenoids, such as geraniol (B1671447) and limonene (B3431351), in metabolically engineered microorganisms. The following tables summarize key quantitative data from studies aimed at optimizing this flux in two commonly used chassis organisms: Escherichia coli and Saccharomyces cerevisiae.

Table 1: Comparison of Geraniol Production in Engineered Microorganisms

Host OrganismEngineering StrategyKey Genes/Pathways ModifiedGeraniol Titer (mg/L)Reference
Escherichia coliOverexpression of MVA pathway and geraniol synthaseMevalonate (B85504) (MVA) pathway operon, Abies grandis GPP synthase, geraniol synthase (GES)182.5[1]
Escherichia coliOptimization of GPP synthase expressionRibosomal binding site (RBS) engineering for GPP synthase1119[1]
Saccharomyces cerevisiaeMitochondrial targeting of the geraniol pathwayMVA pathway, geraniol synthase (GES) targeted to mitochondria227 (fed-batch)[2]
Saccharomyces cerevisiaeFusion protein engineeringErg20p(F96W-N127W)-tVoGES fusion protein293 (fed-batch)[3]

Table 2: Comparison of Limonene Production in Engineered E. coli

Strain/ConditionCarbon SourceKey Genetic ModificationsLimonene Titer (g/L)Space-Time Yield (g/L/h)Reference
Engineered E. coliGlucoseOptimized mevalonate pathway, Mentha spicata limonene synthase~1.35 (from glycerol)~0.04[4][5]
Engineered E. coliGlycerol (B35011)Optimized mevalonate pathway, Mentha spicata limonene synthase3.60.15[4][5]

Signaling and Metabolic Pathways

The biosynthesis of GPP, the precursor to GMP, originates from two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. Metabolic engineering efforts often focus on introducing the MVA pathway into E. coli or optimizing the native MVA pathway in S. cerevisiae to increase the precursor supply for GPP synthesis.

GPP_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Common Common Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP_pool IPP IPP_MVA->IPP_pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MECPP MEcPP CDP_MEP->MECPP HMBPP HMBPP MECPP->HMBPP IPP_MEP IPP + DMAPP HMBPP->IPP_MEP IPP_MEP->IPP_pool DMAPP DMAPP IPP_pool->DMAPP Idi GPP Geranyl Diphosphate (GPP) IPP_pool->GPP DMAPP->GPP GPPS GMP This compound (GMP) GPP->GMP Phosphatase (e.g., PhoA) Geraniol Geraniol GPP->Geraniol Geraniol Synthase/ Diphosphatase Monoterpenes Other Monoterpenes GPP->Monoterpenes Monoterpene Synthases GMP->Geraniol Phosphatase

Figure 1: Overview of GPP and GMP Biosynthesis.

The enzymatic conversion of GPP to GMP is catalyzed by phosphatases. For instance, the alkaline phosphatase PhoA in E. coli has been shown to convert GPP to geraniol, likely through a GMP intermediate.[6] Geraniol synthases can also directly convert GPP to geraniol.[7] The regulation of GPP synthase (GPPS) is a critical control point for channeling metabolic flux towards monoterpene production.

Experimental Protocols

The primary method for quantifying metabolic flux is ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This technique involves feeding cells a ¹³C-labeled substrate, such as glucose, and then measuring the incorporation of the ¹³C label into various intracellular metabolites, typically proteinogenic amino acids. The labeling patterns are then used to computationally estimate the intracellular metabolic fluxes.

Key Steps in ¹³C-MFA for Terpene Biosynthesis:
  • Isotopic Labeling Experiment:

    • Cultivate the microorganism in a chemically defined medium with a ¹³C-labeled carbon source (e.g., [1-¹³C]glucose, [U-¹³C]glucose, or a mixture).

    • Ensure the culture reaches a metabolic and isotopic steady state.

    • Harvest the biomass during the exponential growth phase.

  • Sample Preparation and Analysis:

    • Hydrolyze the protein fraction of the biomass to release amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions, which reflect the labeling patterns of their metabolic precursors.

  • Computational Flux Analysis:

    • Construct a stoichiometric model of the organism's central carbon metabolism, including the terpene biosynthesis pathway.

    • Use the measured mass isotopomer distributions and extracellular metabolite uptake and secretion rates as constraints.

    • Employ computational software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Labeling ¹³C-Labeling Experiment (Steady State Culture) Harvesting Biomass Harvesting Labeling->Harvesting Hydrolysis Protein Hydrolysis Harvesting->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Input Input Labeling Data & Extracellular Rates GCMS->Data_Input Mass Isotopomer Distributions Model Stoichiometric Model Construction Model->Data_Input Flux_Estimation Flux Estimation (Software Analysis) Data_Input->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

Figure 2: Workflow for ¹³C-Metabolic Flux Analysis.

Comparative Insights and Future Directions

A comparative analysis of metabolic flux towards GMP in different systems reveals key strategies for enhancing production:

  • E. coli as a Production Host: E. coli is a versatile host for monoterpene production, often leveraging the heterologous MVA pathway. Optimizing the expression of key enzymes, such as GPP synthase, is crucial for maximizing flux and can lead to gram-scale production of monoterpenes.[1][4][5]

  • S. cerevisiae as a Production Host: As a eukaryote, S. cerevisiae possesses a native MVA pathway. Metabolic engineering efforts in yeast often focus on upregulating this pathway, downregulating competing pathways (e.g., sterol biosynthesis), and compartmentalizing the monoterpene biosynthesis pathway (e.g., in the mitochondria) to increase precursor availability.[2]

  • Carbon Source Utilization: The choice of carbon source can significantly impact metabolic flux. For example, using glycerol instead of glucose as a carbon source in E. coli has been shown to dramatically increase limonene production by altering the central carbon metabolism and reducing catabolite repression.[4][5]

Future research in this area will likely focus on dynamic regulation of metabolic pathways, the discovery and engineering of more efficient enzymes, and the development of robust microbial chassis for industrial-scale production of monoterpenoids. A deeper understanding of the role and regulation of phosphatases in the conversion of GPP to GMP and subsequently to monoterpene alcohols will be critical for fine-tuning these metabolic pathways.

References

The Elusive Interaction: A Comparative Look at Enzyme Cross-Reactivity with Geranyl Prenyl Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity of enzymes with geranyl monophosphate (GP) analogs reveals a landscape dominated by their diphosphate (B83284) and pyrophosphate counterparts. While direct extensive data on GP analog interactions remains scarce, a comprehensive analysis of geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP) analogs provides crucial insights into the structural and functional requirements for enzyme binding and inhibition. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

The modification of small molecules like this compound is a key strategy in developing therapeutic agents that can modulate the activity of various enzymes. Understanding the cross-reactivity of these analogs is paramount for predicting off-target effects and designing more specific and potent drugs. Although the primary focus of existing research has been on GPP and GGPP analogs, the principles of their interactions with enzymes such as protein prenyltransferases and monoterpene cyclases offer a foundational understanding for the prospective analysis of GP analogs.

Probing the Active Site: Inhibition and Binding Affinity

The inhibitory potential of various prenyl phosphate (B84403) analogs has been a significant area of investigation. These studies often employ competitive inhibition assays to determine key kinetic parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a quantitative measure of an analog's potency and its ability to compete with the natural substrate for the enzyme's active site.

A study on photoreactive analogs of prenyl diphosphates highlighted that a geranylgeranyl diphosphate analog, 2-diazo-3,3,3-trifluoropropionyloxy-farnesyl diphosphate (DATFP-FPP), acted as a competitive inhibitor for both protein farnesyltransferase (PFT) and protein geranylgeranyltransferase-I (PGGT-I), with Kᵢ values of 100 nM and 18 nM, respectively.[1] In contrast, shorter photoreactive isoprenyl diphosphate analogs with geranyl and dimethylallyl moieties, as well as a farnesyl monophosphate derivative, were found to be much poorer inhibitors.[1] This suggests that the diphosphate group plays a critical role in the binding affinity and that monophosphate analogs may exhibit significantly weaker interactions.

Further research into monoterpene cyclases demonstrated that fluorinated analogs of geranyl diphosphate are potent competitive inhibitors.[2] For instance, 2-fluorogeranyl diphosphate (2-FGPP) has been shown to be an effective inhibitor of limonene (B3431351) synthase and bornyl diphosphate synthase.[2] Another study detailed the uncompetitive inhibition of monoterpene cyclases by a photolabile structural analog of geranyl pyrophosphate, with K'i values of 3.2 µM and 4.7 µM for (+)-pinene cyclase and (+)-bornyl pyrophosphate cyclase, respectively.[3]

The following table summarizes key quantitative data on the inhibition of various enzymes by GPP and GGPP analogs, offering a comparative framework for predicting the potential activity of novel GP analogs.

AnalogEnzymeInhibition TypeKᵢIC₅₀
2-diazo-3,3,3-trifluoropropionyloxy-farnesyl diphosphate (DATFP-FPP)Protein Farnesyltransferase (PFT)Competitive100 nM-
2-diazo-3,3,3-trifluoropropionyloxy-farnesyl diphosphate (DATFP-FPP)Protein Geranylgeranyltransferase-I (PGGT-I)Competitive18 nM-
(E)-4-[2-diazo-3-trifluoropropionyloxy]-3-methyl-2-buten-1-ol pyrophosphate(+)-pinene cyclaseUncompetitive3.2 µM (K'i)-
(E)-4-[2-diazo-3-trifluoropropionyloxy]-3-methyl-2-buten-1-ol pyrophosphate(+)-bornyl pyrophosphate cyclaseUncompetitive4.7 µM (K'i)-
3-azageranyl diphosphate (3-AzaGPP)Limonene synthase & Bornyl diphosphate synthaseWeak Inhibitor> 3 mM-

Experimental Corner: Methodologies for Assessing Cross-Reactivity

The determination of enzyme-analog interactions relies on a suite of well-established experimental protocols. These assays are designed to measure enzyme activity in the presence and absence of potential inhibitors, allowing for the calculation of key kinetic parameters.

Enzyme Inhibition Assays

A common method for assessing the inhibitory potential of GP analogs is the enzyme-coupled spectrophotometric assay. For short-chain prenyltransferases, the release of pyrophosphate (PPi) during the enzymatic reaction can be continuously monitored. This is achieved by using an enzyme cascade that ultimately leads to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Another widely used technique involves radiolabeled substrates. For instance, in the study of monoterpene cyclases, [1-³H]geranyl diphosphate is used as a substrate.[4] The reaction is initiated by the addition of the enzyme, and after a set incubation period, the volatile radiolabeled monoterpene products are extracted and quantified using liquid scintillation counting. The effect of an inhibitor is determined by measuring the reduction in product formation at various inhibitor concentrations.

The general workflow for such an inhibition assay is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer (e.g., MOPSO, MgCl2, DTT) E Combine Buffer, Substrate, and Inhibitor A->E B Prepare Radiolabeled Substrate (e.g., [1-3H]GPP) B->E C Prepare GP Analog Inhibitor (Varying Concentrations) C->E D Prepare Purified Enzyme F Initiate Reaction with Enzyme D->F E->F G Incubate at Controlled Temperature F->G H Terminate Reaction G->H I Extract Product (e.g., Pentane Extraction) H->I J Quantify Product (e.g., Scintillation Counting) I->J K Data Analysis (e.g., Lineweaver-Burk Plot) J->K

General workflow for an enzyme inhibition assay.
Kinetic Data Analysis

The data obtained from inhibition assays are typically analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, uncompetitive, non-competitive) and the inhibition constants (Kᵢ or K'i).[4] This analysis is crucial for understanding how the analog interacts with the enzyme and/or the enzyme-substrate complex.

Signaling Pathways and a Look to the Future

The enzymes targeted by geranyl phosphate analogs are often key players in essential cellular signaling pathways. For instance, protein prenyltransferases are responsible for the post-translational modification of small GTPases like Ras and Rho. These modifications are critical for their proper localization and function in signal transduction cascades that regulate cell growth, differentiation, and survival. Inhibition of these enzymes is a promising strategy for anticancer drug development.

The following diagram illustrates a simplified signaling pathway involving protein prenylation and its potential inhibition by GP analogs.

signaling_pathway cluster_synthesis Isoprenoid Biosynthesis cluster_prenylation Protein Prenylation cluster_signaling Downstream Signaling GPP Geranyl Diphosphate (GPP) PFT Protein Farnesyltransferase (PFT) GPP->PFT PGGT Protein Geranylgeranyl- transferase (PGGT) GPP->PGGT Ras Ras Protein PFT->Ras Farnesylation Rho Rho Protein PGGT->Rho Geranylgeranylation Membrane Cell Membrane Ras->Membrane Membrane Localization Rho->Membrane Membrane Localization Downstream Downstream Signaling (Cell Growth, Proliferation) Membrane->Downstream Inhibitor GP Analog (Potential Inhibitor) Inhibitor->PFT Inhibitor->PGGT

References

Confirming the Identity of Geranyl Monophosphate via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally confirming the structure of a synthesized or isolated compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative framework for confirming the identity of geranyl monophosphate (GMP) using ¹H and ³¹P NMR, offering a detailed experimental protocol and comparative data with potential isomers and precursors.

Distinguishing this compound from its Isomer and Precursor

The primary challenge in identifying this compound lies in distinguishing it from its geometric isomer, neryl monophosphate, and its precursor, geraniol (B1671447). The subtle differences in the spatial arrangement of the terminal methyl groups in geranyl versus neryl moieties, and the presence or absence of the phosphate (B84403) group, give rise to distinct NMR spectral signatures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound, Neryl Monophosphate, and Geraniol.

ProtonThis compound (Predicted)Neryl Monophosphate (Predicted)Geraniol (Experimental)
H1 ~4.4-4.6 ppm (dd, J ≈ 7, 7 Hz)~4.4-4.6 ppm (dd, J ≈ 7, 7 Hz)~4.15 ppm (d, J = 7.1 Hz)
H2 ~5.4-5.5 ppm (t, J ≈ 7 Hz)~5.4-5.5 ppm (t, J ≈ 7 Hz)~5.43 ppm (tq, J = 7.1, 1.3 Hz)
H4 ~2.0-2.2 ppm (m)~2.0-2.2 ppm (m)~2.0-2.1 ppm (m)
H5 ~2.0-2.2 ppm (m)~2.0-2.2 ppm (m)~2.0-2.1 ppm (m)
H6 ~5.0-5.1 ppm (t, J ≈ 7 Hz)~5.0-5.1 ppm (t, J ≈ 7 Hz)~5.10 ppm (tq, J = 7.0, 1.4 Hz)
H8 (cis to C7) ~1.7 ppm (s)~1.75 ppm (s)~1.68 ppm (s)
H8 (trans to C7) ~1.6 ppm (s)~1.65 ppm (s)~1.60 ppm (s)
H9 ~1.6 ppm (s)~1.6 ppm (s)~1.77 ppm (s)

Note: Predicted values are generated using NMR prediction software and may vary slightly from experimental values. Experimental data for geraniol is provided for reference.

Table 2: Predicted ³¹P NMR Chemical Shifts (δ) for this compound and Neryl Monophosphate.

Compound³¹P Chemical Shift (Predicted)
This compound~0-5 ppm (s)
Neryl Monophosphate~0-5 ppm (s)
Inorganic Phosphate~0-3 ppm (pH dependent)

The key diagnostic signals in the ¹H NMR spectrum for the geranyl moiety are the chemical shifts of the methyl protons (H8 and H9) and the vinylic protons (H2 and H6). The phosphorylation of geraniol to form GMP results in a downfield shift of the H1 protons due to the electron-withdrawing effect of the phosphate group.

The ³¹P NMR spectrum provides a clear indication of the presence of the phosphate group. A single peak in the region of 0-5 ppm is characteristic of a monophosphate ester. The absence of this peak would indicate the presence of unreacted geraniol.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Due to the presence of the polar phosphate group, this compound is expected to be soluble in polar solvents. Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD) are suitable choices. The choice of solvent may influence the chemical shifts slightly.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is commonly used. For CD₃OD, tetramethylsilane (B1202638) (TMS) can be used.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 2-4 seconds

      • Spectral width (sw): 12-16 ppm

  • ³¹P NMR:

    • Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 64-256 (³¹P is less sensitive than ¹H)

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time (aq): 1-2 seconds

      • Spectral width (sw): 100-200 ppm

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR.

Figure 1. Workflow for GMP identity confirmation via NMR.

Structural Confirmation Pathway

The process of confirming the identity of this compound involves a systematic evaluation of the NMR data to exclude alternative structures.

G cluster_0 Initial NMR Analysis cluster_1 Structure Differentiation cluster_2 Potential Identities start Analyzed Sample P_peak ³¹P NMR: Signal at ~0-5 ppm? start->P_peak H_signals ¹H NMR: Signals for geranyl moiety present? P_peak->H_signals Yes Geraniol Geraniol P_peak->Geraniol No H1_shift ¹H NMR: H1 protons shifted downfield (~4.5 ppm)? H_signals->H1_shift Yes H_signals->Geraniol No methyl_shifts ¹H NMR: Chemical shifts of methyls match geranyl vs. neryl? H1_shift->methyl_shifts Yes H1_shift->Geraniol No NMP Neryl Monophosphate methyl_shifts->NMP No (Neryl pattern) GMP This compound methyl_shifts->GMP Yes (Geranyl pattern)

Figure 2. Decision pathway for identifying GMP.

By systematically analyzing the ¹H and ³¹P NMR spectra and comparing the data to predicted values and known data for related compounds, researchers can confidently confirm the identity and purity of this compound, a crucial step in advancing their research and development efforts.

A Comparative Guide to Geranylgeranyl Diphosphate and Farnesyl Diphosphate in Protein Prenylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of geranylgeranyl diphosphate (B83284) (GGPP) and farnesyl diphosphate (FPP) in protein prenylation, a critical post-translational modification that governs the localization and function of numerous proteins involved in cellular signaling. This document outlines the substrate specificities of the key enzymes involved, presents comparative kinetic data, and provides detailed experimental protocols for in vitro prenylation assays.

Introduction to Protein Prenylation

Protein prenylation is the covalent attachment of isoprenoid lipids, primarily the 15-carbon farnesyl group from FPP or the 20-carbon geranylgeranyl group from GGPP, to cysteine residues within target proteins.[1][2] This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins, including the Ras superfamily of small GTPases.[2][3]

The two major enzymes responsible for this modification are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[3] Both are heterodimeric enzymes sharing a common α-subunit but possessing distinct β-subunits that confer substrate specificity.[4] These enzymes recognize a "CaaX" motif at the C-terminus of their target proteins, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the isoprenoid lipid to be attached.[4]

Substrate Specificity and "Alternative Prenylation"

Farnesyltransferase (FTase) preferentially recognizes CaaX motifs where X is methionine, serine, glutamine, or alanine. Its primary isoprenoid donor is farnesyl diphosphate (FPP).[5][6]

Geranylgeranyltransferase I (GGTase-I) typically recognizes CaaX motifs ending in leucine (B10760876) or isoleucine and utilizes geranylgeranyl diphosphate (GGPP) as its isoprenoid substrate.

A crucial phenomenon in prenylation is alternative prenylation . In the presence of FTase inhibitors (FTIs), GGTase-I can recognize and geranylgeranylate some protein substrates that are normally farnesylated, such as K-Ras and N-Ras.[7][8] This bypass mechanism can limit the efficacy of FTIs in cancer therapy.[8] Interestingly, wild-type FTase has also been shown to catalyze peptide geranylgeranylation with GGPP for certain non-canonical shortened target sequences, demonstrating a degree of promiscuity.[9]

Quantitative Data: A Comparative Look at Enzyme Kinetics

The following tables summarize key kinetic parameters for FTase and GGTase-I, providing a quantitative comparison of their activity with their respective preferred isoprenoid substrates.

EnzymeIsoprenoid SubstratePeptide SubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Yeast FTaseFPPdansyl-GCVIA0.9 (for peptide)4.55.0 x 106[5]
Mammalian FTaseFPPBiotinylated peptide-0.06-[10]
Yeast GGTase-IIGGPPYpt1p1.6 (for GGPP)0.0281.75 x 104[11]

Table 1: Michaelis-Menten Constants for Prenyltransferases. This table highlights the affinity of the enzymes for their substrates and their catalytic turnover rates.

EnzymePeptide SubstratePrenyl Donorkcat/KM (M-1s-1)Reference
Human FTasedns-GCFTFPP1400 ± 100[9]
Human FTasedns-GCFTGGPP1200 ± 100[9]
Human FTasedns-GCFVFPP1600 ± 100[9]
Human FTasedns-GCFVGGPP1400 ± 100[9]
Human FTasedns-GCGFFPP1100 ± 100[9]
Human FTasedns-GCGFGGPP900 ± 100[9]
Human FTasedns-GCMFFPP2400 ± 200[9]
Human FTasedns-GCMFGGPP1800 ± 100[9]
Human FTasedns-GCVFFPP2600 ± 200[9]
Human FTasedns-GCVFGGPP2000 ± 100[9]

Table 2: Comparative Catalytic Efficiency of Human FTase with FPP and GGPP for Shortened Target Sequences. This data demonstrates that for certain non-canonical peptide sequences, FTase can utilize both FPP and GGPP with comparable efficiency.

Experimental Protocols

In Vitro Prenylation Assay Using Radiolabeled Isoprenoids

This protocol is adapted from methodologies designed to test prenylation activity and substrate specificity in vitro.[12]

1. Preparation of Reaction Components:

  • Recombinant Prenyltransferase (FTase or GGTase-I): Purify the enzyme using standard chromatography techniques.

  • Protein/Peptide Substrate: Purify the protein or synthesize the peptide containing the CaaX motif of interest.

  • Radiolabeled Isoprenoid: [3H]FPP or [3H]GGPP.

2. Reconstitution of the Prenylation Reaction:

  • In a microcentrifuge tube, combine the following in a final volume of 20 µL:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM Dithiothreitol (DTT)

    • 1 µM recombinant prenyltransferase

    • 10 µM protein/peptide substrate

    • 1 µM [3H]FPP or [3H]GGPP (specific activity ~20 Ci/mmol)

  • Incubate the reaction mixture at 37°C for 1 hour.

3. Detection and Quantification:

  • SDS-PAGE and Autoradiography:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • The intensity of the radiolabeled band corresponding to the prenylated protein/peptide provides a qualitative or semi-quantitative measure of prenylation.

  • Filter-Binding Assay:

    • Spot the reaction mixture onto a filter membrane (e.g., nitrocellulose).

    • Wash the filter to remove unincorporated radiolabeled isoprenoid.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

In Vitro Prenylation Assay Using Biotinylated Isoprenoids

This method allows for non-radioactive detection of prenylation.[1][13]

1. Preparation of Reaction Components:

  • Recombinant Prenyltransferase (FTase or GGTase-I).

  • Protein/Peptide Substrate.

  • Biotinylated Isoprenoid Analog: Biotin-GPP (B-GPP) or Biotin-FPP (B-FPP).

2. In Vitro Prenylation Reaction:

  • Set up the reaction as described for the radiolabeled assay, substituting the radiolabeled isoprenoid with 10 µM of the biotinylated analog.

  • Incubate at 37°C for 1-2 hours.

3. Detection:

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then probe with streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

  • Detect the signal using a chemiluminescent substrate or fluorescence imaging system. The intensity of the band indicates the extent of prenylation.

Visualizations

Prenylation_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane FPP FPP FTase FTase FPP->FTase Farnesyl Diphosphate GGPP GGPP GGTaseI GGTaseI GGPP->GGTaseI Geranylgeranyl Diphosphate Prenylated_Protein Prenylated Protein (Membrane Anchored) FTase->Prenylated_Protein Farnesylation GGTaseI->Prenylated_Protein Geranylgeranylation Unprenylated_Protein Unprenylated Protein (e.g., Ras) Unprenylated_Protein->FTase Unprenylated_Protein->GGTaseI Downstream_Signaling Downstream Signaling Cascade Prenylated_Protein->Downstream_Signaling

Caption: Protein prenylation and its role in signal transduction.

Experimental_Workflow cluster_preparation 1. Preparation of Reagents cluster_reaction 2. In Vitro Prenylation Reaction cluster_detection 3. Detection & Quantification Enzyme Purified Prenyltransferase (FTase or GGTase-I) Incubation Combine Reagents & Incubate at 37°C Enzyme->Incubation Substrate Protein/Peptide Substrate (with CaaX box) Substrate->Incubation Isoprenoid Isoprenoid Donor (FPP or GGPP) (Radiolabeled or Biotinylated) Isoprenoid->Incubation SDS_PAGE SDS-PAGE Separation Incubation->SDS_PAGE Detection Autoradiography or Western Blot (Streptavidin) SDS_PAGE->Detection Quantification Densitometry or Scintillation Counting Detection->Quantification

Caption: Workflow for in vitro protein prenylation assays.

References

A Comparative Analysis of cGMP Levels Across Diverse Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of cyclic guanosine (B1672433) monophosphate (cGMP) across different species is critical for preclinical research and therapeutic development. This guide provides a quantitative comparison of basal cGMP levels in various species, supported by detailed experimental protocols and signaling pathway visualizations to facilitate a deeper understanding of cGMP physiology.

Cyclic GMP is a ubiquitous second messenger molecule that plays a pivotal role in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction. Its intracellular concentrations are tightly regulated by the synthetic activity of guanylate cyclases and the degradative activity of phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in a variety of diseases, making it a key target for pharmacological intervention.

Quantitative Comparison of Basal cGMP Levels

The following tables summarize the reported basal cGMP concentrations in various tissues and fluids across a range of species. It is important to note that these values can be influenced by the specific experimental conditions, the analytical method employed, and the physiological state of the animal.

Table 1: Basal cGMP Levels in Mammalian Tissues

SpeciesTissue/FluidcGMP ConcentrationMethod
HumanPlasma0.30 - 1.20 ng/mLLC-MS/MS
RatAorta16.4 nmol/gLC-MS/MS
RatPulmonary Vein4.64 nmol/gLC-MS/MS
RatCardiac MyocytesLow nM rangeFRET-based biosensor
MurineHeart~0.5 pmol/mg proteinNot specified
MurineKidney~1.0 pmol/mg proteinNot specified
MurineSpleenNot detected (3',5'-cGMP)LC-MS/MS
MurineLiver~0.2 pmol/mg proteinNot specified
MurinePancreasNot detected (3',5'-cGMP)LC-MS/MS
MurineLung~0.5 pmol/mg proteinNot specified
PigTissuesNot specified (protocol described)ELISA

Table 2: cGMP Levels in Non-Mammalian Species

SpeciesTissue/FluidcGMP Concentration/ObservationMethod
Insects (general)Neuronal NetworkIncreases at ecdysisImmunohistochemistry
CyanobacteriaIntracellularHigher levels compared to other bacteriaNot specified
Human (pathological)Vitreous Fluid (retinal detachment)6.5 nMELISA
Human (control)Vitreous Fluid67.1 nMELISA

Note: The data for non-mammalian species is less comprehensive, and often qualitative or focused on specific physiological events rather than basal levels.

Experimental Protocols for cGMP Quantification

Accurate quantification of cGMP is paramount for reliable comparative studies. The two most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: cGMP Quantification in Tissue Homogenates using ELISA

This protocol provides a general workflow for measuring cGMP levels in solid tissues using a competitive ELISA kit.

1. Sample Preparation:

  • Excise tissues of interest and immediately freeze in liquid nitrogen to halt enzymatic activity.
  • Weigh the frozen tissue and add 5-10 µL of 0.1 M HCl per mg of tissue.
  • Homogenize the sample on ice using a tissue homogenizer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for analysis. The supernatant may require dilution in ELISA buffer to fall within the assay's linear range.

2. ELISA Procedure (based on a typical commercial kit):

  • Prepare cGMP standards and samples. An optional acetylation step can be performed on both standards and samples to increase assay sensitivity.
  • Add 50 µL of standard or sample to the wells of the antibody-coated microplate.
  • Add 50 µL of cGMP-acetylcholinesterase conjugate (tracer) to each well.
  • Add 50 µL of cGMP antiserum to each well.
  • Incubate the plate for 18-24 hours at 4°C.
  • Wash the plate multiple times with the provided wash buffer.
  • Add 200 µL of Ellman's Reagent to each well and incubate in the dark for 60-90 minutes to develop the color.
  • Read the absorbance at a wavelength between 405 and 420 nm using a microplate reader.
  • Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: cGMP Quantification in Plasma using LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of cGMP in plasma samples.

1. Sample Preparation:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the plasma.
  • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-cGMP).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC system coupled to a triple quadrupole mass spectrometer.
  • Separate cGMP from other plasma components using a suitable C18 reversed-phase column with a gradient elution.
  • Detect cGMP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
  • Quantify the amount of cGMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of cGMP.

Visualizing the cGMP Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Binds and Activates cGMP cGMP sGC->cGMP Synthesizes from pGC->cGMP Synthesizes from GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Cellular_Response Physiological Response PKG->Cellular_Response Phosphorylates Targets 5GMP 5'-GMP PDEs->5GMP

Caption: The cGMP signaling pathway is initiated by nitric oxide or natriuretic peptides.

cGMP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Plasma Sample Collection (Rapid Freezing/Anticoagulant) Homogenization Homogenization (for tissues) or Protein Precipitation (for plasma) Tissue->Homogenization Centrifugation Centrifugation to Remove Debris/Proteins Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant ELISA ELISA Supernatant->ELISA Add to plate LCMS LC-MS/MS Supernatant->LCMS Inject into system Data_Acquisition Data Acquisition (Absorbance or Mass Spectra) ELISA->Data_Acquisition LCMS->Data_Acquisition Data_Analysis Data Analysis (Standard Curve Comparison) Data_Acquisition->Data_Analysis Results cGMP Concentration Data_Analysis->Results

Caption: A generalized workflow for the quantification of cGMP in biological samples.

Conclusion

The quantitative data presented in this guide, while not exhaustive, provides a valuable starting point for researchers investigating the comparative physiology of cGMP. The significant variations in basal cGMP levels across different species and tissues underscore the importance of establishing baseline values for each specific model system. The detailed experimental protocols and workflow diagrams offer a practical resource for the accurate and reliable measurement of this critical second messenger. Further research is warranted to expand the breadth of comparative data, particularly in non-mammalian and invertebrate species, to gain a more complete understanding of the evolutionary and physiological significance of the cGMP signaling pathway.

Validating the Specificity of Geranyl Diphosphate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of geranyl diphosphate (B83284) synthase (GPPS) specificity with other short-chain prenyltransferases, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of enzyme specificity in your own research.

Introduction to Geranyl Diphosphate Synthase and Prenyltransferase Specificity

Geranyl diphosphate (GPP) is a crucial C10 isoprenoid precursor for the biosynthesis of monoterpenes, which play significant roles in plant defense, pollinator attraction, and as components of essential oils[1][2]. Geranyl diphosphate synthase (GPPS) catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP[1][2]. GPPS belongs to the family of short-chain prenyltransferases, which also includes farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), responsible for synthesizing the C15 and C20 precursors, respectively[1].

The specificity of these enzymes is critical for directing metabolic flux towards the synthesis of different classes of terpenoids. However, the fidelity of these synthases is not always absolute. For instance, some GPPS enzymes are known to produce a mixture of GPP and GGPPS, while mutations in FPPS and GGPPS can alter their product profiles[3][4]. This guide explores the methods used to validate the specificity of GPPS and compares its performance with related enzymes.

Comparative Analysis of Prenyltransferase Specificity

The product specificity of prenyltransferases is primarily determined by the size and nature of amino acid residues within the active site, particularly around the first aspartate-rich motif (FARM)[5][6][7]. Bulky amino acid residues can physically block the elongation of the growing isoprenoid chain, thus determining the final product length[5]. The following tables summarize experimental data from studies where the specificity of GPPS and other prenyltransferases was investigated and manipulated.

Table 1: Product Specificity of Wild-Type and Mutant Prenyltransferases

Enzyme SourceEnzyme Type (Wild-Type/Mutant)SubstratesProduct Distribution (%)Reference
Mentha piperita (Peppermint)GPPS (heterodimer)DMAPP + IPPGPP (~95%), GGPP (~5%)[1]
Arabidopsis thalianaGGPPS11DMAPP + IPPPrimarily GGPP (>98%)[8]
Leishmania majorFPPS (Wild-Type)DMAPP + IPPFPP (>95%)[4]
Leishmania majorFPPS (T164Y Mutant)DMAPP + IPPGPP and FPP mixture[4]
Streptomyces argenteolusFDPSase (Wild-Type)DMAPP + IPPPrimarily FPP[5]
Streptomyces argenteolusFDPSase (L+58A Mutant)DMAPP + IPPPrimarily GGPP[5]
Streptomyces griseolosporeusGGDPSase (Wild-Type)DMAPP + IPPPrimarily GGPP[5]
Streptomyces griseolosporeusGGDPSase (A+57L Mutant)DMAPP + IPPPrimarily FPP[5]

Table 2: Kinetic Parameters of Selected Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Vitis vinifera GPPSIPP8.5N/A[9]
Vitis vinifera GPPSDMAPP56.8N/A[9]
Escherichia coli UPPsIPPN/A2.5 (with Triton)[10]
Escherichia coli UPPsFPPN/A0.013 (without Triton)[10]

Note: N/A indicates that the data was not available in the cited reference.

Experimental Protocols for Validating Enzyme Specificity

Accurate determination of enzyme specificity requires robust experimental protocols. Below are detailed methodologies for assaying GPPS activity and analyzing its products.

1. Expression and Purification of Recombinant Prenyltransferases

  • Cloning: The coding sequence of the prenyltransferase is cloned into an appropriate expression vector (e.g., pET series for E. coli or pGEX for GST-fusion).

  • Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

2. In Vitro Enzyme Activity Assay

This assay measures the catalytic activity of the purified enzyme.

  • Reaction Mixture: A typical reaction mixture contains:

    • Purified enzyme (1-5 µg)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

    • Substrates: [1-14C]IPP (specific activity ~50 mCi/mmol) and an unlabeled allylic diphosphate (DMAPP, GPP, or FPP) at saturating concentrations (e.g., 20-50 µM each).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., 2 M HCl or saturated NaCl).

3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the different products formed in the enzyme assay.

  • Hydrolysis: The prenyl diphosphate products in the reaction mixture are hydrolyzed to their corresponding alcohols by adding a phosphatase (e.g., alkaline phosphatase or acid phosphatase) and incubating at 37°C for several hours.

  • Extraction: The resulting prenyl alcohols (e.g., geraniol, farnesol, geranylgeraniol) are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • GC-MS Analysis: The extracted alcohols are analyzed by GC-MS. The products are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is achieved by comparing the peak areas of the products with those of a known concentration of an internal standard.

4. Spectrophotometric Assay for Kinetic Analysis

A continuous spectrophotometric assay can be used to determine kinetic parameters by measuring the release of pyrophosphate (PPi).

  • Coupled Enzyme System: This assay couples the release of PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The EnzChek Pyrophosphate Assay Kit is a commercially available option[8][11].

  • Assay Conditions: The assay is performed in a 96-well plate format and includes the GPPS enzyme, substrates (IPP and DMAPP), and the components of the coupled enzyme system.

  • Data Analysis: The initial reaction rates are measured at various substrate concentrations, and the kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation.

Visualizing Key Pathways and Workflows

Isoprenoid Biosynthesis Pathway

The following diagram illustrates the central role of GPPS in the isoprenoid biosynthesis pathway, leading to the formation of various classes of terpenes.

Isoprenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_products Prenyl Diphosphate Products cluster_final_products Final Terpenoid Products G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR IPP_DMAPP_plastid IPP + DMAPP MEP->IPP_DMAPP_plastid ... GPP Geranyl Diphosphate (C10) IPP_DMAPP_plastid->GPP GPPS GGPP Geranylgeranyl Diphosphate (C20) IPP_DMAPP_plastid->GGPP GGPPS AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMG-CoA Reductase IPP_DMAPP_cytosol IPP + DMAPP MVA->IPP_DMAPP_cytosol ... FPP Farnesyl Diphosphate (C15) IPP_DMAPP_cytosol->FPP FPPS GPP->FPP FPPS Monoterpenes Monoterpenes GPP->Monoterpenes FPP->GGPP GGPPS Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sterols Sterols FPP->Sterols Diterpenes Diterpenes GGPP->Diterpenes Carotenoids Carotenoids GGPP->Carotenoids Chlorophylls Chlorophylls GGPP->Chlorophylls

Caption: The isoprenoid biosynthesis pathway showing the formation of GPP, FPP, and GGPP.

Experimental Workflow for Specificity Validation

This workflow outlines the key steps involved in validating the product specificity of a putative geranyl monophosphate synthase.

Experimental_Workflow start Start: Putative GPPS Gene cloning Cloning and Expression in E. coli start->cloning purification Protein Purification (Affinity Chromatography) cloning->purification activity_assay In Vitro Enzyme Assay (with [14C]IPP + DMAPP) purification->activity_assay hydrolysis Product Hydrolysis (Alkaline Phosphatase) activity_assay->hydrolysis extraction Solvent Extraction (Hexane) hydrolysis->extraction analysis GC-MS Analysis extraction->analysis quantification Product Identification and Quantification analysis->quantification end End: Validated Specificity quantification->end

Caption: Workflow for validating the specificity of a putative GPPS enzyme.

References

A Head-to-Head Comparison of Geranyl Monophosphate Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pivotal biological precursors like geranyl monophosphate is a critical step in various research and development endeavors. This guide provides a detailed comparison of the two primary methods for synthesizing this compound: traditional chemical synthesis and modern enzymatic approaches. We will delve into the efficiency, protocols, and underlying pathways of each method to provide a comprehensive overview for informed decision-making in your projects.

This compound is a key intermediate in the biosynthesis of a vast array of natural products, including terpenes and steroids. Its availability is crucial for studies in enzymology, metabolic engineering, and the development of new therapeutic agents. The choice of synthesis method can significantly impact the yield, purity, and scalability of its production.

At a Glance: Comparing Synthesis Efficiencies

To facilitate a direct comparison, the following table summarizes the key quantitative data associated with a high-yield chemical synthesis method and a representative enzymatic synthesis approach.

ParameterChemical Synthesis (Direct Displacement)Enzymatic Synthesis (via Geranyl Diphosphate (B83284) Synthase)
Reported Yield 85-87% (for the diphosphate analog)Not directly reported for preparative scale; dependent on enzyme concentration and reaction time.
Purity High, requires chromatographic purificationHigh, specific enzyme action minimizes byproducts
Reaction Time ~2 hours for the main reactionTypically 1-3 hours for in vitro reactions
Scalability Readily scalableScalable with access to sufficient purified enzyme
Key Reagents Geraniol (B1671447), N-chlorosuccinimide, dimethyl sulfide (B99878), tris(tetrabutyammonium) hydrogen pyrophosphateGeranyl diphosphate synthase, dimethylallyl diphosphate (DMAPP), isopentenyl diphosphate (IPP), Mg²⁺
Environmental Impact Involves organic solvents and chemical reagentsGenerally considered "greener" with aqueous reaction conditions

In-Depth Look at Synthesis Methodologies

Chemical Synthesis: A Robust and High-Yielding Approach

A well-established chemical method for synthesizing geranyl pyrophosphate, a direct precursor that can be readily converted to the monophosphate, involves a direct displacement reaction. This method has been reported to achieve high yields of 85-87%.[1]

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of Geranyl Chloride

  • To a stirred solution of N-chlorosuccinimide (1.1 equivalents) in dry dichloromethane (B109758) at -40°C, dimethyl sulfide (1.1 equivalents) is added dropwise.

  • After stirring for 5 minutes, a solution of geraniol (1 equivalent) in dry dichloromethane is added dropwise.

  • The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature.

  • The reaction is quenched with saturated sodium chloride solution, and the organic layer is separated, washed, dried, and concentrated to yield geranyl chloride.

Step 2: Synthesis of Trisammonium Geranyl Diphosphate

  • A solution of tris(tetrabutylammonium) hydrogen pyrophosphate (1.1 equivalents) in dry acetonitrile (B52724) is prepared.

  • Geranyl chloride (1 equivalent) is added to the suspension, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by cellulose (B213188) column chromatography to yield trisammonium geranyl diphosphate.

Enzymatic Synthesis: Precision and Specificity

Enzymatic synthesis of geranyl diphosphate is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). This enzyme facilitates the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to specifically form geranyl diphosphate. While this method offers high product specificity and operates under mild, aqueous conditions, the overall yield is highly dependent on the availability and activity of the purified enzyme.

This protocol is based on the characterization of GPPS from Vitis vinifera.[2]

  • Enzyme Preparation: Geranyl diphosphate synthase is purified from a suitable source (e.g., plant material or a recombinant expression system) through a series of chromatographic steps.

  • Reaction Mixture: A typical reaction mixture (100 µL) contains:

    • Mopso buffer (25 mM, pH 7.0)

    • Glycerol (10%)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • Dimethylallyl diphosphate (DMAPP) (10 µM)

    • [4-¹⁴C]Isopentenyl diphosphate (IPP) (7 µM)

    • Purified geranyl diphosphate synthase

  • Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at 31°C for 1 hour.

  • Product Analysis: The reaction is stopped, and the product, geranyl diphosphate, is analyzed and quantified, often after enzymatic or acid hydrolysis to geraniol, followed by techniques like radio-gas chromatography.

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflows and the relevant biological pathway.

G_Chemical_Synthesis_Workflow cluster_step1 Step 1: Geranyl Chloride Synthesis cluster_step2 Step 2: Phosphorylation Geraniol Geraniol Reaction1 Reaction in Dichloromethane (-40°C to RT) Geraniol->Reaction1 NCS_DMS N-chlorosuccinimide + Dimethyl sulfide NCS_DMS->Reaction1 GeranylChloride Geranyl Chloride Reaction1->GeranylChloride Reaction2 Reaction in Acetonitrile (Room Temp, 2h) GeranylChloride->Reaction2 Pyrophosphate Tris(tetrabutylammonium) hydrogen pyrophosphate Pyrophosphate->Reaction2 Purification Cellulose Chromatography Reaction2->Purification GeranylPP Trisammonium Geranyl Diphosphate Purification->GeranylPP

Chemical synthesis workflow for geranyl diphosphate.

G_Enzymatic_Synthesis_Workflow cluster_enzyme Enzyme Preparation cluster_reaction Enzymatic Reaction Source Source Material (e.g., Vitis vinifera cells) Purification Multi-step Chromatography Source->Purification GPPS Purified Geranyl Diphosphate Synthase Purification->GPPS Reaction Incubation at 31°C, 1h (with Mg²⁺, DTT) GPPS->Reaction Substrates DMAPP + IPP Substrates->Reaction GeranylPP Geranyl Diphosphate Reaction->GeranylPP Analysis Product Analysis (e.g., Radio-GC) GeranylPP->Analysis

Enzymatic synthesis workflow for geranyl diphosphate.

G_Isoprenoid_Pathway cluster_synthesis Geranyl Diphosphate Synthesis cluster_downstream Downstream Signaling Events DMAPP Dimethylallyl Diphosphate (DMAPP) GPPS Geranyl Diphosphate Synthase (GPPS) DMAPP->GPPS IPP Isopentenyl Diphosphate (IPP) IPP->GPPS FPP_Synthase FPP Synthase IPP->FPP_Synthase GGPP_Synthase GGPP Synthase IPP->GGPP_Synthase GPP Geranyl Diphosphate GPPS->GPP GPP->FPP_Synthase FPP Farnesyl Diphosphate (FPP) FPP_Synthase->FPP FPP->GGPP_Synthase GGPP Geranylgeranyl Diphosphate (GGPP) GGPP_Synthase->GGPP Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) GGPP->Protein_Prenylation Signaling Downstream Signaling (Cell Growth, Proliferation) Protein_Prenylation->Signaling

Isoprenoid biosynthesis and protein prenylation pathway.

Conclusion: Choosing the Right Path

The choice between chemical and enzymatic synthesis of this compound depends on the specific needs of the researcher.

Chemical synthesis offers a robust, high-yielding, and readily scalable method, making it suitable for producing large quantities of the compound. However, it involves the use of organic solvents and requires careful purification to remove byproducts and unreacted reagents.

Enzymatic synthesis , on the other hand, provides a highly specific and environmentally friendly alternative. The reaction is performed in an aqueous buffer and yields a product of high purity, often without the need for extensive purification. The main challenges for this method are the availability of the purified enzyme and the potential for lower overall yields on a preparative scale compared to optimized chemical routes.

For applications requiring high purity and a green chemistry approach, and where access to the necessary enzymes is feasible, the enzymatic route is an excellent choice. For large-scale production where yield and cost are the primary drivers, chemical synthesis remains a compelling option. As recombinant enzyme production becomes more efficient and cost-effective, the balance may increasingly shift towards enzymatic methods for the synthesis of this compound and other valuable biochemicals.

References

A Comparative Guide to the Function of Geranyl Phosphates in Terpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geranyl monophosphate (GMP) is an organic molecule belonging to the class of isoprenoid phosphates. While commercially available and utilized in specific biochemical assays, such as in studies of isopentenyl phosphate (B84403) kinase kinetics, its established biological functions are not extensively documented in peer-reviewed literature.[1] In contrast, its diphosphate (B83284) counterpart, geranyl diphosphate (GPP), is a well-established and critical intermediate in the biosynthesis of a vast array of natural products known as terpenoids.[2][3][4] This guide provides a comprehensive overview of the pivotal role of GPP in the isoprenoid biosynthetic pathway, offers a comparison with other key prenyl diphosphates, details relevant experimental protocols, and presents quantitative data on the enzymes involved in its metabolism.

The Central Role of Geranyl Diphosphate (GPP) in Isoprenoid Biosynthesis

The isoprenoid pathway is responsible for the synthesis of a diverse group of molecules, including hormones, vitamins, and pigments. The fundamental building blocks for this pathway are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] Prenyltransferase enzymes catalyze the sequential head-to-tail condensation of these C5 units to form linear prenyl diphosphates of varying lengths.

GPP (C10) is the first key elongation product, formed from the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[2][4] GPP serves as the direct precursor for all monoterpenes (C10), which are major components of essential oils and play significant roles in plant defense and pollinator attraction.[3][6][7]

GPP can be further elongated by the addition of another IPP molecule to form farnesyl diphosphate (FPP, C15), the precursor to sesquiterpenes (C15). A subsequent addition of IPP to FPP yields geranylgeranyl diphosphate (GGPP, C20), the precursor to diterpenes (C20) and carotenoids.[2][3][4] This sequential synthesis highlights the critical branch-point position of GPP in determining the final terpenoid products.

isoprenoid_pathway IPP Isopentenyl Diphosphate (IPP) IPP->i1 IPP->i2 IPP->i3 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->i1 GPP Geranyl Diphosphate (GPP) Monoterpenes Monoterpenes (C10) GPP->Monoterpenes GPP->i2 FPP Farnesyl Diphosphate (FPP) Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes FPP->i3 GGPP Geranylgeranyl Diphosphate (GGPP) Diterpenes Diterpenes & Carotenoids (C20) GGPP->Diterpenes i1->GPP GPPS i2->FPP FPPS i3->GGPP GGPPS

Fig. 1: Isoprenoid Biosynthesis Pathway

Comparison of Key Prenyl Diphosphate Synthases

The production of GPP, FPP, and GGPP is catalyzed by a family of enzymes known as short-chain prenyltransferases. These enzymes exhibit specificity for both their allylic substrate (DMAPP, GPP, or FPP) and the final product chain length. Below is a comparison of the key synthases.

EnzymeAbbreviationProductSubstratesTypical Structure
Geranyl Diphosphate SynthaseGPPSGPP (C10)DMAPP + IPPHeterodimer[2]
Farnesyl Diphosphate SynthaseFPPSFPP (C15)GPP + IPPHomodimer[2]
Geranylgeranyl Diphosphate SynthaseGGPPSGGPP (C20)FPP + IPPHomodimer[2]

Table 1: Comparison of key prenyl diphosphate synthases.

Quantitative Data: Enzyme Kinetics

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. The following table summarizes Km values for various prenyltransferases with their respective substrates.

EnzymeOrganismSubstrateKm (µM)
Farnesyl Diphosphate Synthase (FPPS)AvianIPP0.6
GPP0.7
Geranylgeranyl Diphosphate Synthase (GGPPS)Bovine brainDMAPP33
GPP0.80
FPP0.74
IPP2
Erg20p (FPPS) wild-typeS. cerevisiaeGPP0.17
DMAPP0.43
Erg20p (F96W mutant)S. cerevisiaeGPP13.36
DMAPP0.32

Table 2: Kinetic parameters of selected prenyltransferases. Data compiled from multiple sources.[8][9][10] The F96W mutation in yeast Erg20p significantly reduces its affinity for GPP, thereby increasing the intracellular pool of GPP available for monoterpene synthesis.[10]

Experimental Protocols

Radiochemical Assay for Prenyltransferase Activity

This method is a classic approach to measure the activity of enzymes like GPPS, FPPS, and GGPPS by quantifying the incorporation of a radiolabeled substrate into the product.

Principle: The assay measures the enzymatic condensation of an allylic diphosphate (e.g., DMAPP or GPP) with radiolabeled [14C]isopentenyl diphosphate ([14C]IPP). The resulting prenyl diphosphate product is acid-labile. After the reaction, the product is hydrolyzed to its corresponding alcohol, which is then extracted into an organic solvent for quantification by scintillation counting.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture (total volume of 100 µL) containing:

    • Assay buffer (e.g., 25 mM MOPso, pH 7.0, containing 10% glycerol, 10 mM MgCl2, and 1 mM DTT).

    • Purified enzyme preparation (10 µL).

    • Allylic substrate (e.g., 10 µM DMAPP).

    • Radiolabeled substrate (e.g., 7 µM [4-14C]IPP).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrates.

    • Overlay the reaction mixture with 1 mL of pentane (B18724) to create a two-phase system.

    • Incubate at 31°C for 1 hour.

  • Reaction Termination and Hydrolysis:

    • Stop the reaction by adding 10 µL of 3 N HCl.

    • Incubate for an additional 20 minutes at 31°C to ensure complete acid hydrolysis of the allylic diphosphate products to their corresponding alcohols.

  • Extraction and Quantification:

    • Vortex the tube vigorously to partition the hydrolyzed, radiolabeled products (now alcohols) into the upper pentane layer.

    • Transfer a known volume of the pentane layer to a scintillation vial containing a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter. The measured radioactivity is directly proportional to the enzyme activity.

This protocol is adapted from the methodology described for the characterization of geranyl diphosphate synthase.[2]

assay_workflow start Start prep Prepare Reaction Mix (Buffer, Enzyme, Substrates) start->prep incubate Incubate at 31°C for 1h (Overlay with Pentane) prep->incubate terminate Terminate with HCl (Acid Hydrolysis) incubate->terminate extract Vortex and Extract (Partition into Pentane) terminate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end End quantify->end

Fig. 2: Radiochemical Prenyltransferase Assay Workflow
Spectrophotometric Assay for Prenyltransferase Activity

This method offers a faster and non-radioactive alternative for measuring prenyltransferase activity by quantifying the pyrophosphate (PPi) released during the condensation reaction.

Principle: The prenyltransferase reaction releases one molecule of PPi for each molecule of IPP condensed. The amount of PPi produced is measured using a commercially available kit (e.g., EnzChek Pyrophosphate Assay Kit). In this coupled enzyme assay, PPi is used by inorganic pyrophosphatase to produce two molecules of inorganic phosphate. The phosphate is then used in a reaction catalyzed by purine (B94841) nucleoside phosphorylase (PNP) to convert 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. This conversion causes a spectrophotometric shift in absorbance at 360 nm.

Detailed Protocol:

  • Reagent Preparation: Prepare all components of the PPi quantification kit according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a 96-well plate suitable for spectrophotometry, prepare the reaction mixture containing:

    • Assay buffer (as described in the previous protocol).

    • Purified prenyltransferase.

    • Substrates (IPP and an allylic diphosphate like DMAPP, GPP, or FPP).

    • Components of the PPi detection system (inorganic pyrophosphatase, PNP, MESG).

  • Kinetic Measurement:

    • Place the 96-well plate in a spectrophotometer capable of kinetic measurements at 360 nm.

    • Initiate the reaction (often by the addition of the enzyme or one of the substrates).

    • Monitor the increase in absorbance at 360 nm over time.

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of PPi production using a standard curve generated with known concentrations of PPi.

    • Use this information to determine kinetic parameters such as Vmax and Km by varying substrate concentrations.

This protocol is based on a method developed for the analysis of short-chain prenyltransferases like GGPP synthase.[3][11]

Conclusion

While the direct biological functions of this compound remain an area for future research, the closely related geranyl diphosphate stands as a cornerstone of isoprenoid metabolism. As the committed precursor to monoterpenes and the essential intermediate for the synthesis of FPP and GGPP, GPP's position in the biosynthetic network is undisputed. The study of the enzymes that produce and consume GPP, such as geranyl diphosphate synthase and various terpene synthases, continues to reveal insights into the regulation of metabolic flux and the evolution of chemical diversity in nature. The comparative kinetic data and detailed experimental protocols provided herein serve as a valuable resource for researchers investigating this fundamental pathway.

References

Safety Operating Guide

Navigating the Disposal of Geranyl Monophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling geranyl monophosphate, the absence of specific disposal protocols necessitates a cautious and compliant approach. Due to the lack of explicit disposal information in available safety data sheets (SDS), this compound should be treated as a hazardous chemical waste.[1][2] This guide provides essential, step-by-step procedures for its safe and responsible disposal, adhering to general laboratory chemical waste guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear. All handling of this compound waste should be conducted within a fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation : Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[1] It is crucial to segregate this waste from other chemical waste streams to prevent inadvertent mixing of incompatible substances.[3] Store acids and bases separately, and keep acids away from cyanides or sulfides.[3]

  • Containerization : Use a chemically compatible container for collecting this compound waste. The container must be in good condition, with no cracks or signs of deterioration, and have a secure, leak-proof cap.[3][4] Whenever possible, use the original container, provided it is intact.[3] Do not use food containers for hazardous waste storage.[3]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., irritant). The date when waste was first added to the container should also be clearly marked.

  • Storage in a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[3][5] The SAA should be inspected weekly for any signs of leakage.[3] Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic "P-list" chemicals, the limit is one quart of liquid or one kilogram of solid.[5]

  • Arranging for Disposal : Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Do not attempt to dispose of this compound through regular trash or by drain disposal.[1][6]

Disposal Restrictions

  • Drain Disposal is Prohibited : Do not pour this compound down the drain.[1] Sewer disposal is only permissible for a very limited number of pre-approved, low-toxicity, water-soluble chemicals, and this compound does not fall into this category based on available information.[3][6][7][8][9]

  • Evaporation is Not a Disposal Method : Never evaporate chemicals as a means of disposal.[1]

  • Trash Disposal is Prohibited : As a chemical that should be treated as hazardous, this compound is not suitable for disposal in regular trash.[6]

Quantitative Data for Disposal

Due to the limited specific data available for this compound, the following table provides general quantitative limits for laboratory hazardous waste accumulation as a reference.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons[5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[5]
Maximum Storage Time in SAA 12 months (as long as accumulation limits are not exceeded)[5]
pH Range for Approved Drain Disposal (General) 5.5 - 10.5[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is specific disposal information available in SDS? A->B C Follow specific SDS instructions B->C Yes D Treat as Hazardous Waste B->D No E Segregate from incompatible materials D->E F Collect in a labeled, compatible container E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Contact EHS for disposal pickup G->H I Prohibited Disposal Methods H->I J Drain Disposal I->J K Trash Disposal I->K L Evaporation I->L

Caption: Decision workflow for the disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.